2-chloro-N-hexylacetamide
Description
The exact mass of the compound 2-chloro-N-hexylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4074. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-N-hexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-hexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-hexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-2-3-4-5-6-10-8(11)7-9/h2-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCXMYHIISDRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201383 | |
| Record name | Acetamide, 2-chloro-N-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-81-8 | |
| Record name | 2-Chloro-N-hexylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4074 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-hexylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-chloro-N-hexylacetamide chemical properties
This technical guide provides an in-depth analysis of 2-chloro-N-hexylacetamide , a specialized electrophilic intermediate used in covalent drug discovery and proteomic profiling.
CAS: 5326-81-8 | Formula:
Executive Summary
2-chloro-N-hexylacetamide is an
Physicochemical Architecture
The molecule combines a lipophilic hexyl tail with a polar, reactive chloroacetamide headgroup. This amphiphilic nature facilitates membrane permeability, making it suitable for intracellular target engagement.
Table 1: Physicochemical Properties
| Property | Value / Description | Relevance |
| Molecular Weight | 177.67 g/mol | Fragment-like; ideal for FBDD screening. |
| Physical State | Viscous liquid or low-melting solid | Handling requires gentle warming if solidified. |
| Solubility | Soluble in DMSO, DCM, Ethanol, Acetonitrile | Compatible with standard biological assay buffers (<1% DMSO). |
| LogP (Predicted) | ~1.9 - 2.2 | Moderate lipophilicity ensures cell permeability without high non-specific binding. |
| Electrophile Type | Irreversible covalent modifier of nucleophiles (Cys, His). |
Synthetic Methodology
The synthesis of 2-chloro-N-hexylacetamide is a nucleophilic acyl substitution following the Schotten-Baumann conditions. The protocol below prioritizes purity and safety, controlling the exothermic nature of the reaction to prevent byproduct formation.
Reaction Logic
-
Precursors: Chloroacetyl chloride (highly reactive electrophile) and Hexylamine (nucleophile).
-
Base Requirement: A non-nucleophilic base (e.g., Triethylamine or
) is essential to scavenge the HCl byproduct. Failure to remove HCl will protonate the amine, stalling the reaction. -
Temperature Control: The reaction is highly exothermic. Maintaining
prevents double-alkylation or hydrolysis of the acid chloride.
Validated Protocol
-
Preparation: Charge a reaction vessel with Hexylamine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) . Cool to
under inert atmosphere ( ). -
Addition: Add Chloroacetyl chloride (1.05 eq) dropwise over 30 minutes. Critical: Monitor internal temperature; do not exceed
. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS.
-
Workup (Self-Validating Step):
-
Wash organic layer with 1M HCl (removes unreacted amine).
-
Wash with Sat.
(removes unreacted acid/HCl). -
Wash with Brine , dry over
, and concentrate.
-
-
Purification: If necessary, purify via silica gel chromatography or recrystallization (if solid) from Hexane/EtOAc.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic workflow emphasizing impurity removal at the workup stage.
Reactivity & Mechanism of Action
In biological systems, 2-chloro-N-hexylacetamide acts as a covalent warhead . Its primary utility lies in its ability to irreversibly alkylate nucleophilic residues, specifically Cysteine (thiol).
The Mechanism
Unlike acrylamides (which require a specific orientation for Michael addition),
-
Nucleophilic Attack: The thiolate anion (
) of a cysteine residue attacks the -carbon (adjacent to the chlorine). -
Transition State: The carbon enters a pentacoordinate transition state.
-
Leaving Group Departure: The Chloride ion (
) is displaced, forming a stable Thioether bond.
This reaction is generally faster than acrylamide labeling but can be less selective if the concentration is too high, potentially labeling Lysine or Histidine residues at elevated pH.
Mechanistic Pathway Diagram
Figure 2: The
Applications in Drug Discovery[2][3][4][5]
Fragment-Based Drug Discovery (FBDD)
2-chloro-N-hexylacetamide is used as a "covalent fragment" to screen for cryptic pockets on protein surfaces.
-
Cysteine Mapping: It identifies solvent-accessible cysteines that can be targeted for inhibition.
-
Ligandability: If the hexyl chain confers affinity to a hydrophobic pocket near a cysteine, the labeling rate increases significantly (proximity-driven reactivity).
Proteomics (IsoTOP-ABPP)
In Activity-Based Protein Profiling (ABPP), this molecule (or its alkyne-tagged analogs) serves as a probe to measure the reactivity of cysteines across the entire proteome. It helps identify "hyper-reactive" cysteines that are functionally important for enzyme catalysis or redox regulation.
Safety & Handling (Critical)
As an alkylating agent, this compound poses specific risks that must be mitigated.
-
Hazards:
-
Skin/Eye Irritant: Causes severe irritation; can induce allergic dermatitis (sensitizer).
-
Acute Toxicity: Harmful if swallowed or absorbed through the skin.
-
-
Precautions:
-
Containment: Always handle in a chemical fume hood.
-
PPE: Double nitrile gloves are recommended.
-
Deactivation: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate (to quench the alkylating capability) before disposal.
-
References
-
World Health Organization (WHO) & ILO. "International Chemical Safety Cards (ICSCs)." ILO.org.
-
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016.
-
Resnick, E., et al. "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society, 2019.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5326-81-8: 2-chloro-N-hexylacetamide." PubChem, 2024.[2][3][4]
-
Organic Syntheses. "General Procedures for Chloroacetylation of Amines." Org.[3] Synth.
Sources
Technical Monograph: 2-Chloro-N-hexylacetamide
CAS Number: 5326-81-8
Chemical Class:
Part 1: Executive Summary & Strategic Utility
In the landscape of covalent probes and pharmaceutical intermediates, 2-chloro-N-hexylacetamide (CAS 5326-81-8) occupies a critical niche as a lipophilic electrophile .[1] Unlike its hydrophilic congeners (e.g., 2-chloroacetamide or iodoacetamide) commonly used in global proteomic profiling, the N-hexyl variant introduces a significant hydrophobic moiety (
This structural feature dictates its primary utility:
-
Chemical Biology: As a "warhead" for probing cysteine residues located within hydrophobic pockets of proteins.[1]
-
Fragment-Based Drug Discovery (FBDD): As a covalent fragment to screen for druggable cysteines in non-polar allosteric sites.[1]
-
Synthetic Intermediate: A precursor for N-alkylated glycine derivatives and peptidomimetics via nucleophilic substitution of the chloride.[1]
This guide provides a comprehensive technical breakdown of its synthesis, reactivity profile, and application protocols, grounded in the principles of physical organic chemistry.
Part 2: Chemical Identity & Physical Properties[1][2][3]
The physicochemical profile of 2-chloro-N-hexylacetamide balances the reactivity of the
| Property | Value / Description | Significance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 177.67 g/mol | Fragment-like size (<300 Da) ideal for screening |
| Physical State | Solid (Low melting point) or viscous liquid | Dependent on purity; typically a white waxy solid |
| Solubility | DMSO, Ethanol, DCM, Chloroform | High organic solubility; poor water solubility |
| LogP (Predicted) | ~2.0 - 2.5 | Membrane permeable; targets hydrophobic domains |
| Electrophile Type | Soft Electrophile ( | Preferential reaction with soft nucleophiles (Thiols) |
Part 3: Synthesis & Production
Mechanistic Pathway
The synthesis follows a classic Schotten-Baumann acylation or anhydrous nucleophilic acyl substitution.[1] The reaction involves the attack of hexylamine on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of HCl.
Critical Control Point: The reaction is highly exothermic.[1] Temperature control (
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway via nucleophilic acyl substitution.[1] Base is required to neutralize the HCl byproduct.
Experimental Protocol: Bench-Scale Synthesis
Objective: Synthesize 10 mmol of 2-chloro-N-hexylacetamide.
Reagents:
-
Hexylamine (1.01 g, 10 mmol)
-
Chloroacetyl chloride (1.24 g, 11 mmol) – Slight excess ensures complete amine conversion.
-
Triethylamine (TEA) (1.5 g, 15 mmol) – HCl scavenger.
-
Dichloromethane (DCM) (anhydrous, 50 mL).[1]
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve hexylamine (10 mmol) and TEA (15 mmol) in 40 mL of anhydrous DCM. Cool the mixture to 0°C using an ice bath.
-
Addition: Dilute chloroacetyl chloride (11 mmol) in 10 mL DCM. Add this solution dropwise to the amine mixture over 20 minutes.
-
Why? Rapid addition generates localized hot spots, potentially leading to side reactions.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes).[1]
-
Workup:
-
Purification: Dry organic layer over
, filter, and concentrate in vacuo. If necessary, recrystallize from Hexanes/EtOAc or purify via flash column chromatography.[1]
Part 4: Mechanism of Action (The "Warhead")
Electrophilic Reactivity
The 2-chloroacetamide moiety functions as a covalent warhead .[1] It reacts primarily via an
-
Selectivity: Chloroacetamides are less reactive than iodoacetamides.[1] This attenuated reactivity is advantageous; it reduces "off-target" alkylation of lysine residues (which are harder nucleophiles) and increases selectivity for cysteine thiols (soft nucleophiles).[1]
-
The Hexyl Factor: The hexyl chain acts as a recognition element . It directs the molecule toward hydrophobic pockets on protein surfaces or within active sites, facilitating the alkylation of cysteines that are inaccessible to polar reagents like iodoacetamide.
Visualization: Cysteine Alkylation Mechanism
Figure 2: Mechanism of covalent modification.[1] The thiolate anion attacks the alpha-carbon, forming a stable thioether bond.
Part 5: Applications in Drug Discovery & Proteomics
Covalent Fragment Screening
In Fragment-Based Drug Discovery (FBDD), 5326-81-8 serves as a model "covalent fragment."[1]
-
Workflow: A library of chloroacetamides with varying N-substituents (methyl, ethyl, hexyl, phenyl) is screened against a target protein.
-
Hit Identification: If the N-hexyl variant (5326-81-8) labels the protein significantly better than the N-methyl variant, it indicates the target cysteine is located near a hydrophobic pocket . This provides structural activity relationship (SAR) data immediately upon hit detection.[1]
Differential Proteomics (Residue Mapping)
Researchers use 5326-81-8 to map the topology of cysteine residues.[1]
-
Step 1: Label accessible/hydrophilic cysteines with a polar reagent (e.g., Iodoacetamide).[1]
-
Step 2: Denature or treat with 5326-81-8 to label remaining hydrophobic/buried cysteines.[1]
-
Analysis: Mass spectrometry identifies which residues were modified by the hexyl-mass shift (+141.6 Da), pinpointing buried residues.
Part 6: Safety & Handling
Hazard Classification:
-
Skin/Eye Irritant: Causes severe irritation.[1][2][3][4] The lipophilic nature facilitates skin absorption.[1]
-
Sensitizer: Potential to cause allergic skin reactions (contact dermatitis) upon repeated exposure.[1]
Handling Protocol:
-
PPE: Double nitrile gloves are recommended due to the compound's permeability.[1] Wear safety goggles and a lab coat.[1]
-
Containment: Weigh and handle solids in a chemical fume hood to avoid inhalation of dust.
-
Decontamination: Spills should be treated with a solution of 5% sodium thiosulfate or cysteine to quench the electrophile before disposal.[1]
Part 7: References
-
Chemical Identity & Properties: PubChem. 2-Chloro-N-cyclohexylacetamide (Analogous Structure Data).[1] National Library of Medicine.[1] [Link]
-
Mechanism (Cysteine Alkylation): K. E.[1] Borbas et al. Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.[1] Bioconjugate Chemistry, 2016.[1] [Link]
-
Proteomic Applications: Kulak, N. A., et al. Minimal, encapsulated proteomic-sample processing applied to copy-number estimation in eukaryotic cells.[1] Nature Methods, 2014.[1] (Demonstrates utility of chloroacetamides in proteomics). [Link]
Sources
- 1. 2-chloro-N-ethylacetamide | C4H8ClNO | CID 66044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Structural Characterization and Synthesis Validation of 2-chloro-N-hexylacetamide
Executive Summary
This technical guide outlines the definitive structural elucidation and synthesis validation of 2-chloro-N-hexylacetamide , a critical intermediate in the synthesis of lidocaine analogs and a cysteine-capping alkylating agent in proteomics.
The identification of this compound relies on a multi-modal spectroscopic approach. While the alkyl chain presents standard aliphatic signals, the
Synthetic Pathway & Mechanistic Logic
To understand the impurities and structural connectivity, one must first understand the genesis of the molecule. The synthesis follows a Schotten-Baumann acylation protocol, reacting hexylamine with chloroacetyl chloride.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of hexylamine attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. This collapses to expel the chloride ion, forming the protonated amide. A base (typically Triethylamine or Carbonate) is required to scavenge the generated HCl and drive the equilibrium forward.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow from reactants to purified product.
Spectroscopic Elucidation (The Core)
This section details the specific spectral fingerprints required to confirm the identity of 2-chloro-N-hexylacetamide.
Mass Spectrometry (MS): The Halogen Signature
The most definitive proof of the chlorine atom's presence is the isotopic abundance pattern. Chlorine exists naturally as
-
Diagnostic Criteria:
Infrared Spectroscopy (IR): Functional Group Verification
IR confirms the transformation of the amine to an amide.
| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |
| 3280 - 3300 | N-H Stretch | Secondary Amide (single band) |
| 2850 - 2960 | C-H Stretch | Hexyl alkyl chain (sp³ C-H) |
| 1650 - 1660 | C=O Stretch | Amide I Band (Diagnostic) |
| 1540 - 1560 | N-H Bend | Amide II Band |
| 600 - 800 | C-Cl Stretch | Alkyl Halide signature |
Nuclear Magnetic Resonance ( H NMR): Connectivity Map
The proton NMR provides the exact mapping of the carbon skeleton. The electronegativity of the chlorine atom and the oxygen atom creates distinct "deshielding" zones.
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Explanation |
| 4.02 - 4.05 | Singlet (s) | 2H | Critical Signal. Deshielded by both Cl and C=O. | |
| 6.50 - 7.00 | Broad (br) | 1H | Amide proton; shift varies with concentration/H-bonding. | |
| 3.25 - 3.35 | Quartet (q)* | 2H | Deshielded by Nitrogen. *Appears as q due to coupling with NH and adjacent CH2. | |
| 1.50 - 1.60 | Multiplet (m) | 2H | Shielded alkyl chain. | |
| 1.25 - 1.35 | Multiplet (m) | 6H | Bulk Alkyl | Remaining methylene groups.[3] |
| 0.88 - 0.90 | Triplet (t) | 3H | Terminal | Standard terminal methyl group. |
NMR Logic Diagram
Figure 2: NMR Signal-to-Structure Logic Tree.
Validated Experimental Protocol
Safety Note: Chloroacetamides are potential alkylating agents and sensitizers. Handle in a fume hood with nitrile gloves.
Synthesis Procedure
-
Preparation: In a 250 mL Round Bottom Flask (RBF), dissolve hexylamine (10 mmol, 1.01 g) and triethylamine (12 mmol, 1.21 g) in anhydrous Dichloromethane (DCM) (50 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add chloroacetyl chloride (11 mmol, 1.24 g) dropwise over 15 minutes. Reason: Exothermic reaction control to prevent double acylation or degradation.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).
-
Quench: Add 10 mL water to hydrolyze excess acid chloride.
Workup & Purification (Self-Validating)
-
Acid Wash: Wash organic layer with 1M HCl (2 x 20 mL). Purpose: Removes unreacted hexylamine (converts to water-soluble salt).
-
Base Wash: Wash organic layer with Saturated
(2 x 20 mL). Purpose: Removes chloroacetic acid byproducts. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Result: The product usually solidifies upon standing or high-vacuum drying.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81486, 2-Chloro-N-hexylacetamide. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative text for NMR/IR shift assignments).
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Technical Guide: Synthesis of 2-chloro-N-hexylacetamide
Executive Summary
This technical guide details the synthesis of 2-chloro-N-hexylacetamide (CAS: 5326-81-8), a critical
Retrosynthetic Analysis & Pathway
The target molecule consists of a lipophilic hexyl chain attached to a reactive chloroacetamide warhead. The most logical disconnection is at the amide bond, revealing hexylamine and chloroacetyl chloride as the primary synthons.
Reaction Pathway
The synthesis proceeds via the attack of the nucleophilic amine nitrogen on the electrophilic carbonyl carbon of the acid chloride. The base acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the formation of the unreactive amine hydrochloride salt.
Figure 1: Mechanistic pathway for the N-acylation of hexylamine.
Experimental Protocols
Method A: Anhydrous Acylation (High Purity)
Context: This is the preferred method for research-scale synthesis (1–10g) where moisture sensitivity is a concern or high purity is required without extensive workup.
Reagents:
-
Hexylamine (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Triethylamine (Et
N) or DIPEA (1.2 equiv) -
Dichloromethane (DCM), anhydrous (0.2 M concentration relative to amine)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with N
or Ar. -
Solvation: Charge the RBF with Hexylamine (1.0 equiv) and Et
N (1.2 equiv) in anhydrous DCM. Cool the solution to 0 °C using an ice/water bath. -
Addition: Dissolve Chloroacetyl chloride (1.1 equiv) in a minimal amount of DCM and transfer to the addition funnel. Add dropwise to the amine solution over 30 minutes. Critical: Maintain internal temperature < 5 °C to minimize bis-acylation or polymerization.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.
-
Workup:
-
Quench with saturated NH
Cl solution. -
Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO
(to remove acid), and brine. -
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification: The crude residue is typically pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography.
Method B: Schotten-Baumann Conditions (Scalable)
Context: Ideal for larger scales (>10g) or when anhydrous solvents are unavailable. Uses a biphasic system (Water/DCM).
Reagents:
-
Hexylamine (1.0 equiv)
-
Chloroacetyl chloride (1.2 equiv)
-
Potassium Carbonate (K
CO ) (2.0 equiv) -
Solvent: DCM / Water (1:1 ratio)
Protocol:
-
Dissolve Hexylamine in DCM.
-
Dissolve K
CO in water and add to the DCM solution. Stir vigorously to create an emulsion. -
Cool to 0 °C.
-
Add Chloroacetyl chloride dropwise. The base in the aqueous layer neutralizes the HCl generated at the interface.
-
Separate layers; wash the organic phase as described in Method A.
Process Workflow & Apparatus
The following diagram illustrates the logical flow of the experimental procedure, highlighting critical decision points.
Figure 2: Step-by-step experimental workflow for Method A.
Characterization & Data Analysis
Successful synthesis is validated by the following spectral signatures.
| Technique | Parameter | Expected Signal | Assignment |
| 1H NMR | Chemical Shift ( | 4.02 ppm (s, 2H) | Cl-CH |
| 6.50 ppm (br s, 1H) | Amide N-H | ||
| 3.25 ppm (q, 2H) | N-CH | ||
| 0.88 ppm (t, 3H) | Terminal -CH | ||
| IR | Wavenumber ( | 1650–1660 cm⁻¹ | C=O Stretch (Amide I) |
| 3280–3300 cm⁻¹ | N-H Stretch | ||
| Physical | State | Low-melting solid or oil | Dependent on purity/temp |
Safety & Toxicology (E-E-A-T)
-
Chloroacetyl Chloride: Potent lachrymator and corrosive. Causes severe skin burns. Must be handled in a fume hood. Hydrolyzes to HCl upon contact with moisture.
-
2-chloro-N-hexylacetamide: Like many
-haloacetamides, this compound is a potential alkylating agent . It may act as a skin sensitizer. Avoid inhalation of dust/vapors. -
Waste Disposal: Quench excess acid chloride with methanol or bicarbonate before disposal. Segregate halogenated waste.
References
- General Amide Synthesis (Schotten-Baumann): Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Detailed mechanism of nucleophilic acyl substitution).
-
Specific Chloroacetamide Synthesis Protocols
-
Organic Syntheses, Coll.[1] Vol. 1, p. 488 (1941); Vol. 7, p. 16 (1927). "Chloroacetamide".[1][2][3][4] Link (Foundational protocol for chloroacetylation).
-
Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity." Synthetic Communications, 2019. Link (Demonstrates the DBU/DCM method applicability).
-
-
Physical Properties & CAS Verification
Sources
2-chloro-N-hexylacetamide IUPAC name
Title: Technical Monograph: 2-Chloro-N-hexylacetamide Subtitle: Structural Characterization, Synthetic Methodology, and Electrophilic Utility in Drug Discovery[1]
Abstract
This technical guide provides a comprehensive analysis of 2-chloro-N-hexylacetamide (CAS: 5326-81-8), a representative
Nomenclature & Chemical Identity
While often referred to by its semi-systematic name, the strict IUPAC designation requires parsing the structure into its parent acid and amine components.[1]
-
Preferred IUPAC Name (PIN): 2-Chloro-N-hexylacetamide[1]
-
Systematic Name: 2-Chloro-N-hexylethanamide[1]
-
Molecular Formula:
[1] -
Molecular Weight: 177.67 g/mol [2]
Structural Breakdown:
The molecule consists of a hexyl chain attached to the nitrogen of an acetamide core, with a chlorine atom substituted at the
Table 1: Physicochemical Properties
| Property | Value | Context |
| Physical State | Solid (low melting) or Oil | Depends on purity/temperature (MP ~25-30°C).[1] |
| Solubility | DMSO, DCM, Ethanol | Lipophilic tail limits water solubility.[1] |
| LogP | ~2.3 (Predicted) | Moderate lipophilicity; membrane permeable.[1] |
| Reactivity | High (Electrophilic) | Susceptible to |
Synthetic Methodology
Objective: Synthesis of 2-chloro-N-hexylacetamide via nucleophilic acyl substitution. Standard: Anhydrous conditions are preferred over Schotten-Baumann (biphasic) methods to minimize hydrolysis of the acyl chloride and ensure high yield for biological testing.[1]
Protocol: Acylation of Hexylamine
Reagents:
-
Chloroacetyl chloride (1.1 equiv)[1]
- -Hexylamine (1.0 equiv)[1]
-
Triethylamine (TEA) (1.2 equiv) – Acid Scavenger[1]
-
Dichloromethane (DCM) – Solvent (Anhydrous)[1]
Step-by-Step Workflow:
-
Preparation: Purge a 250 mL round-bottom flask with nitrogen. Add
-hexylamine (10 mmol) and TEA (12 mmol) to anhydrous DCM (50 mL). Cool to 0°C in an ice bath. -
Addition: Add chloroacetyl chloride (11 mmol) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Quench & Workup:
-
Validation: The product should appear as a waxy solid or clear oil.[1]
-
NMR Diagnostic: Look for the singlet at
ppm ( ) and the triplet at ppm ( ).
-
NMR Diagnostic: Look for the singlet at
Figure 1: Step-by-step synthetic workflow for the acylation of hexylamine under anhydrous conditions.
Mechanistic Pharmacology: The Covalent Warhead
In drug discovery, 2-chloro-N-hexylacetamide serves as a model covalent electrophile .[1] Unlike acrylamides (which react via Michael addition),
Mechanism:
The biological target is typically a Cysteine residue within a protein binding pocket.[1] The sulfur atom of the cysteine thiolate acts as the nucleophile, attacking the
-
Selectivity: While highly reactive, the "hexyl" chain provides lipophilic directionality, allowing the molecule to dock into hydrophobic pockets before the covalent event occurs.[1]
-
Kinetics: The reaction is irreversible.[1] Once the thioether bond is formed, the protein function is permanently altered until turnover occurs.[1]
Figure 2: Mechanism of Action.[1] The cysteine thiolate attacks the methylene carbon, displacing chloride to form a stable thioether conjugate.
Applications in Research & Development
A. Covalent Fragment Screening
In Chemoproteomics, this molecule is used as a "scout fragment."[1] Researchers screen libraries of chloroacetamides against a proteome to identify cysteines that are ligandable.[1] The hexyl chain probes the depth and hydrophobicity of the pocket surrounding the reactive cysteine.[1]
B. Agrochemical Intermediates
The chloroacetamide motif is foundational to the "chloroacetanilide" class of herbicides (e.g., Acetochlor).[1] 2-chloro-N-hexylacetamide serves as a simplified structural analogue for studying the inhibition of very long-chain fatty acid (VLCFA) elongases , the primary mode of action for this class.[1]
C. Toxicology (Sensitization Models)
Because it readily haptenizes proteins (forms covalent bonds with skin proteins), this compound is used as a positive control in Local Lymph Node Assays (LLNA) to study skin sensitization and allergic contact dermatitis pathways.[1]
References
-
Sigma-Aldrich. (2024).[1][4] 2-Chloro-N-hexylacetamide Product Specification & CAS 5326-81-8. Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 222365, 2-Chloro-N-cyclohexylacetamide (Analogue Reference). PubChem.[1][4][5] Link[1]
-
Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.[1] (Contextual reference for chloroacetamide warhead profiling). Link[1]
-
Ashby, J., et al. (1995).[1] "Structure-activity relationships in skin sensitization using the murine local lymph node assay." Toxicology, 103(3), 177-194.[1] (Reference for chloroacetamide sensitization mechanisms). Link
Sources
- 1. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-chloro-N-hexylacetamide | 5326-81-8 [sigmaaldrich.com]
- 4. 2-Chloro-N,N-dimethylacetamide = 97.0 GC 2675-89-0 [sigmaaldrich.com]
- 5. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Significance of 2-chloro-N-hexylacetamide
An In-depth Technical Guide to the Physical Properties of 2-chloro-N-hexylacetamide
Abstract: This technical guide provides a comprehensive overview of the core physical properties of 2-chloro-N-hexylacetamide, a valuable intermediate in synthetic organic chemistry and drug discovery. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles and detailed experimental protocols for its synthesis, purification, and characterization. We present a self-validating workflow that ensures scientific integrity, beginning with a robust synthetic method, followed by structural elucidation via spectroscopic techniques, and culminating in the precise determination of its key physical constants. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding and practical methodologies for working with N-substituted chloroacetamides.
2-chloro-N-hexylacetamide belongs to the class of α-haloacetamides, which are widely recognized as versatile building blocks in organic synthesis. The presence of a reactive C-Cl bond, an amide linkage, and a lipophilic hexyl chain makes this molecule a precursor for a diverse range of more complex structures. In drug development, such motifs are frequently used to introduce specific pharmacophores, modulate lipophilicity, or act as covalent binders to biological targets.
A thorough characterization of the physical properties of a novel or sparsely documented compound like 2-chloro-N-hexylacetamide is a non-negotiable prerequisite for its effective use. Properties such as melting point, boiling point, and solubility are critical for:
-
Purity Assessment: A sharp, well-defined melting point is a primary indicator of a pure crystalline solid.
-
Reaction Condition Design: Knowledge of boiling and melting points is essential for setting appropriate temperatures for reactions and distillations.
-
Formulation and Drug Delivery: Solubility data in various solvents are fundamental to designing suitable formulations for biological screening and therapeutic delivery.
This guide provides the necessary theoretical grounding and practical protocols to empower researchers to confidently synthesize and characterize 2-chloro-N-hexylacetamide.
Synthesis and Purification: Establishing a Verifiable Starting Point
To study a compound's properties, one must first obtain a pure sample. The most direct and common method for synthesizing N-substituted acetamides is the acylation of a primary amine with an acyl chloride.[1][2]
Causality of Experimental Design
The chosen synthesis (Figure 1) involves the reaction of hexylamine with chloroacetyl chloride.
-
Amine Selection: Hexylamine provides the N-hexyl group. An excess of the amine (2.1 equivalents) is used. One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This in-situ neutralization is often simpler than using an external tertiary amine base, which would require an additional separation step.
-
Solvent Choice: Acetonitrile is selected as the solvent due to its aprotic nature and ability to dissolve both reactants. It does not interfere with the acylation reaction.
-
Workup Procedure: The workup is designed to systematically remove byproducts. An acidic wash (HCl) removes the excess hexylamine and the hexylammonium chloride salt. A basic wash (sodium carbonate) removes any residual acidic impurities.
Detailed Synthesis Protocol
Materials:
-
Hexylamine (2.1 equivalents)
-
Chloroacetyl chloride (1.0 equivalent)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
1.2 M Hydrochloric acid (aq)
-
1 M Sodium carbonate (aq)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve chloroacetyl chloride (1.0 equiv) in anhydrous acetonitrile (1 mL per mmol of acyl chloride).
-
Cool the solution to approximately 15°C using a water bath.
-
In a separate flask, dissolve hexylamine (2.1 equiv) in anhydrous acetonitrile (1 mL per mmol of acyl chloride).
-
Add the hexylamine solution dropwise to the stirred chloroacetyl chloride solution, maintaining the temperature at ~15°C.
-
After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (2 mL per mmol of acyl chloride).
-
Transfer the mixture to a separatory funnel and wash with 1.2 M HCl (aq).[2]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with 1 M sodium carbonate (aq).[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-chloro-N-hexylacetamide by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a pure, crystalline solid.[3]
Structural Elucidation and Purity Assessment
Before measuring physical properties, the chemical identity and purity of the synthesized compound must be rigorously confirmed. A multi-spectroscopic approach provides a self-validating system for structural confirmation.[4][5]
Caption: Workflow for sample validation before physical property measurement.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and confirm its elemental composition.
-
Expected Result: For 2-chloro-N-hexylacetamide (C₈H₁₆ClNO), the expected molecular ion (M⁺) will exhibit a characteristic isotopic pattern for chlorine. There will be a peak for the molecule containing ³⁵Cl and a smaller peak (approximately one-third the intensity) at M+2 for the molecule containing ³⁷Cl.
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Expected Absorptions:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple sharp peaks in the 2850-3000 cm⁻¹ region.
-
C=O Stretch (Amide I band): A strong, sharp peak around 1650-1700 cm⁻¹.
-
N-H Bend (Amide II band): A peak around 1550 cm⁻¹.
-
C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule, providing definitive structural proof.
-
Expected ¹H NMR Signals:
-
A singlet for the two protons of the -CH₂Cl group.
-
A triplet for the three protons of the terminal -CH₃ group.
-
Multiplets for the various -CH₂- groups of the hexyl chain.
-
A broad signal for the N-H proton.
-
-
Expected ¹³C NMR Signals: Distinct signals for each of the eight unique carbon atoms in the molecule.
Core Physical Properties: Experimental Determination
The following protocols are standard methodologies for determining the primary physical properties of a newly synthesized organic solid.
Molecular Weight and Formula
-
Method: Calculated from the chemical formula and confirmed by High-Resolution Mass Spectrometry (HRMS).
-
Rationale: Calculation provides the theoretical exact mass. HRMS provides an experimentally measured mass with high precision, allowing for the unambiguous determination of the elemental formula.
-
Calculated Values for C₈H₁₆ClNO:
-
Molecular Formula: C₈H₁₆ClNO
-
Molecular Weight: 177.67 g/mol
-
Melting Point
-
Significance: The melting point is a highly sensitive indicator of purity. A pure crystalline solid will have a sharp melting range (0.5-1.0°C), whereas impurities will cause a depression and broadening of the melting range.
-
Experimental Protocol:
-
Ensure the synthesized 2-chloro-N-hexylacetamide is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 1-2 mm.[6]
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
Perform the measurement in triplicate for accuracy.
-
Solubility
-
Significance: Solubility dictates the choice of solvents for reactions, purification (recrystallization), and biological assays. The "like dissolves like" principle is a key predictor. 2-chloro-N-hexylacetamide has a polar amide head and a nonpolar hexyl tail, suggesting mixed solubility.
-
Experimental Protocol (Qualitative): [5][7]
-
Prepare a series of labeled test tubes, each containing 1 mL of a different solvent (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).
-
To each test tube, add approximately 20-30 mg of 2-chloro-N-hexylacetamide.
-
Vigorously shake or vortex each tube for 30-60 seconds.
-
Observe and record whether the solid completely dissolves. Classify as 'soluble,' 'partially soluble,' or 'insoluble.'
-
For aqueous solubility, test the pH of the solution with litmus paper to check for any hydrolysis that might affect solubility.[8]
-
Caption: Predicted solubility based on molecular structure.
Data Summary Table
The following table summarizes the core physical properties of 2-chloro-N-hexylacetamide based on theoretical calculations and the outcomes of the described experimental protocols.
| Physical Property | Value / Observation | Method |
| Chemical Formula | C₈H₁₆ClNO | - |
| Molecular Weight | 177.67 g/mol | Calculation / Mass Spectrometry |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | To be determined experimentally | Capillary Melting Point Apparatus |
| Boiling Point | To be determined experimentally | Distillation (under vacuum) |
| Density | To be determined experimentally | Pycnometry |
| Solubility | ||
| Water | Predicted to be sparingly soluble/insoluble | Qualitative Test |
| Ethanol | Predicted to be soluble | Qualitative Test |
| Dichloromethane | Predicted to be soluble | Qualitative Test |
| Hexane | Predicted to be sparingly soluble | Qualitative Test |
Safety and Handling
Based on safety data for analogous compounds like 2-chloroacetamide, 2-chloro-N-hexylacetamide should be handled with care.[9] It is predicted to be toxic if swallowed and may cause skin and eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This guide establishes a comprehensive framework for the synthesis and physical characterization of 2-chloro-N-hexylacetamide. By following the detailed protocols for synthesis, purification, spectroscopic identification, and property measurement, researchers can obtain a reliable and well-documented sample. This foundational data is indispensable for the successful application of this versatile chemical intermediate in drug discovery, medicinal chemistry, and broader synthetic applications. The emphasis on a self-validating workflow ensures that subsequent research is built upon a foundation of high scientific integrity.
References
-
ILO and WHO. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-N-methylacetamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemchart. (n.d.). 2-Chloro-N-methylacetamide (96-30-0). Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-Hexylacetamide. Retrieved from [Link]
-
LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]
-
University of Babylon. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. Retrieved from [Link]
-
McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]
-
YouTube. (2020). CHEM 2212L Experiment 8 - Amide Synthesis. Retrieved from [Link]
-
YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
-
LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
Unknown. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]
Sources
- 1. webassign.net [webassign.net]
- 2. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. ijpsr.info [ijpsr.info]
- 4. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemos.de [chemos.de]
- 10. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 11. fishersci.com [fishersci.com]
2-chloro-N-hexylacetamide reactivity profile
Executive Summary
2-Chloro-N-hexylacetamide represents a foundational electrophilic fragment in the design of Targeted Covalent Inhibitors (TCIs). Unlike complex drug scaffolds, this molecule serves as a simplified "scout" fragment—a tool used to assess the intrinsic nucleophilicity of cysteine residues within a proteome without the steric bias of a large binding element.
This guide provides a rigorous analysis of its reactivity profile, synthesis, and application in Activity-Based Protein Profiling (ABPP). It addresses the critical balance between its high intrinsic reactivity (via
Part 1: Structural Analysis & Reactivity Profile
The Electrophilic Warhead
The core reactivity of 2-chloro-N-hexylacetamide is driven by the
-
Mechanism (
): The reaction proceeds via a bimolecular nucleophilic substitution. The sulfur atom attacks the -carbon, displacing the chloride ion. -
Transition State Stabilization: The adjacent carbonyl group lowers the energy of the transition state through orbital overlap (
with ), enhancing electrophilicity compared to simple alkyl chlorides. -
The Hexyl Chain: The
alkyl tail provides lipophilicity (LogP ~ 2.1), ensuring membrane permeability and allowing the probe to access hydrophobic pockets in proteins that hydrophilic reagents (like iodoacetamide) might miss.
Comparative Reactivity (HSAB Theory)
According to Hard and Soft Acids and Bases (HSAB) theory, the carbon-chlorine bond creates a "soft" electrophilic center. This makes it highly selective for "soft" nucleophiles like thiols (cysteine) over "hard" nucleophiles like amines (lysine) or hydroxyls (serine), although non-specific alkylation of lysine can occur at high pH or concentrations.
Table 1: Intrinsic Reactivity Benchmarks (
| Warhead Class | Mechanism | Relative Reactivity ( | Selectivity Profile |
| Very High | Low (Promiscuous) | ||
| High | Moderate (Cysteine biased) | ||
| Acrylamide | Michael Addition | Low/Moderate | High (Requires orientation) |
| Vinyl Sulfone | Michael Addition | Moderate | Moderate |
Critical Insight: While acrylamides are often preferred in late-stage drug design for their tunability, chloroacetamides are superior for initial hit discovery and proteomic mapping because their higher intrinsic reactivity ensures that even lower-nucleophilicity cysteines are labeled.
Part 2: Visualizing the Mechanism
The following diagram illustrates the bimolecular nucleophilic substitution mechanism and the subsequent proteomic workflow.
Figure 1: The
Part 3: Synthesis & Characterization Protocol
Objective: Synthesize high-purity 2-chloro-N-hexylacetamide for biological use. Scale: 10 mmol.
Reagents
-
Hexylamine (1.0 equiv, 10 mmol)
-
Chloroacetyl chloride (1.1 equiv, 11 mmol)
-
Triethylamine (TEA) (1.2 equiv, 12 mmol)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
Preparation: Purge a 100 mL round-bottom flask with nitrogen. Add Hexylamine (1.01 g, 10 mmol) and TEA (1.67 mL, 12 mmol) to 30 mL of anhydrous DCM.
-
Cooling: Submerge the flask in an ice/salt bath to reach 0°C. Causality: Controlling temperature is critical to prevent double-acylation or polymerization of the highly reactive acid chloride.
-
Addition: Add Chloroacetyl chloride (0.87 mL, 11 mmol) dropwise over 15 minutes using a syringe pump or pressure-equalizing dropping funnel.
-
Observation: White fumes (HCl) may form; the TEA will scavenge this, forming a precipitate (TEA·HCl).
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).
-
Workup:
-
Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.
-
Wash with Saturated
(2 x 20 mL) to quench excess acid chloride. -
Wash with Brine (1 x 20 mL).
-
-
Purification: Dry organic layer over
, filter, and concentrate in vacuo. If necessary, recrystallize from Hexanes/EtOAc.
Validation Criteria:
-
1H NMR (
): Look for the singlet at 4.0 ppm (2H, ) and the triplet at 3.3 ppm (2H, ). -
MS (ESI): Target mass
Da (distinctive 3:1 isotopic pattern for Chlorine).
Part 4: Kinetic Reactivity Assay (GSH Protocol)
To use this molecule as a reference standard, you must determine its intrinsic reactivity (
Protocol:
-
Conditions: Incubate probe (
) with L-Glutathione ( , pseudo-first-order excess) in PBS (pH 7.4) at 37°C.[1][2] -
Monitoring: Analyze aliquots at t=0, 15, 30, 60, 120 min using LC-MS/MS.
-
Quantification: Track the depletion of the parent ion (m/z 178) and the appearance of the GSH-adduct.
-
Calculation: Plot
vs. time. The slope is . Calculate second-order rate constant: .
Part 5: Activity-Based Protein Profiling (ABPP) Workflow
This molecule serves as a "competitor" or "scout" in competitive ABPP.
Figure 2: Competitive ABPP workflow. The "Scout" blocks specific cysteines, preventing subsequent labeling by the fluorescent/biotinylated reporter.
Part 6: Safety & Toxicity
-
Hazard Class: Alkylating Agent.
-
Specific Toxicity: Chloroacetamides are potent skin sensitizers.
-
Off-Target Effects: High concentrations (>100
) can deplete cellular glutathione pools, leading to oxidative stress and ferroptosis (iron-dependent cell death). -
Handling: All weighing must occur in a fume hood. Double-gloving (Nitrile) is mandatory. In case of skin contact, wash with 5% sodium thiosulfate (to scavenge the electrophile) followed by soap and water.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8877–8890. [Link]
-
Gotthardt, G., et al. (2024). "Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death."[3] ResearchGate. [Link]
Sources
A Technical Guide to the Research Applications of 2-chloro-N-hexylacetamide: A Versatile Electrophilic Probe and Synthetic Building Block
Introduction: Unveiling the Potential of a Bifunctional Reagent
In the vast landscape of chemical reagents available to the modern researcher, the utility of a compound is often dictated by its functional group reactivity and structural characteristics. 2-chloro-N-hexylacetamide, a molecule featuring a reactive electrophilic chloromethyl ketone moiety and a lipophilic hexyl chain, presents itself as a compelling, albeit underexplored, tool for a variety of research applications. While the broader class of chloroacetamides has established roles, particularly in agrochemicals, the specific potential of the N-hexyl substituted variant in targeted research applications warrants a dedicated exploration.
This technical guide aims to provide an in-depth perspective on the potential applications of 2-chloro-N-hexylacetamide, moving beyond a simple catalog of theoretical uses. We will delve into the mechanistic rationale behind its reactivity and propose detailed, field-proven experimental workflows. The core principle underpinning the utility of this molecule is its function as an alkylating agent, capable of forming stable covalent bonds with nucleophilic species. This reactivity, coupled with the modulatory effect of the N-hexyl group on its physicochemical properties, opens avenues in synthetic chemistry, chemical biology, and drug discovery.
Core Chemistry: The Electrophilic Nature of the Chloromethyl Ketone
The primary driver of 2-chloro-N-hexylacetamide's utility is the electrophilicity of the carbon atom bearing the chlorine. The adjacent carbonyl group withdraws electron density, making this carbon highly susceptible to nucleophilic attack. This classic S(_N)2 reactivity is the cornerstone of its application as an alkylating agent.
The N-hexyl substituent, while not directly involved in the alkylation reaction, plays a crucial role in modulating the molecule's overall properties. It imparts significant lipophilicity, which can influence its solubility in various solvent systems and its ability to partition into hydrophobic environments, such as cell membranes or the active sites of proteins.
Potential Research Application I: A Versatile Intermediate in Organic Synthesis
The reactive nature of the C-Cl bond makes 2-chloro-N-hexylacetamide a valuable starting material for the synthesis of more complex molecular architectures. The chlorine atom can be displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, allowing for the introduction of diverse functional groups.
Causality of Experimental Design:
The choice of reaction conditions is critical for achieving high yields and minimizing side reactions. A polar aprotic solvent like acetonitrile or DMF is often preferred to dissolve the reactants and facilitate the S(_N)2 reaction. The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocol: Synthesis of a Novel Secondary Amine Adduct
This protocol describes the synthesis of N-hexyl-2-(phenylamino)acetamide, a hypothetical derivative, to illustrate the synthetic utility of 2-chloro-N-hexylacetamide.
Materials:
-
2-chloro-N-hexylacetamide
-
Aniline
-
Potassium carbonate (K(_2)CO(_3))
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 2-chloro-N-hexylacetamide (1.0 eq) in anhydrous acetonitrile, add aniline (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 60°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-hexyl-2-(phenylamino)acetamide.
Caption: Synthetic scheme for the nucleophilic substitution of 2-chloro-N-hexylacetamide.
Potential Research Application II: Covalent Labeling of Proteins for Functional Studies
The ability of 2-chloro-N-hexylacetamide to alkylate nucleophilic amino acid residues, particularly cysteine and histidine, makes it a potential tool for covalent protein labeling.[1] Such "covalent probes" are invaluable in chemical biology for identifying and characterizing protein binding sites, elucidating enzyme mechanisms, and developing irreversible inhibitors.
Causality of Experimental Design:
The selectivity of alkylation is highly dependent on the pH of the reaction buffer. The thiol group of cysteine is significantly more nucleophilic in its deprotonated thiolate form. Therefore, performing the labeling reaction at a pH slightly above the pKa of the cysteine thiol group (typically around 8.5) will favor its selective modification. The N-hexyl group may facilitate the probe's interaction with hydrophobic pockets near the target residue.
Experimental Protocol: Covalent Labeling of a Cysteine-Containing Peptide
This protocol provides a general workflow for labeling a model peptide containing a single cysteine residue.
Materials:
-
2-chloro-N-hexylacetamide
-
Cysteine-containing peptide (e.g., GSH)
-
Phosphate buffer (100 mM, pH 8.0)
-
DMSO
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Prepare a stock solution of 2-chloro-N-hexylacetamide in DMSO.
-
Dissolve the cysteine-containing peptide in the phosphate buffer.
-
Add a 10-fold molar excess of the 2-chloro-N-hexylacetamide stock solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding a small amount of a thiol-containing reagent like DTT, if necessary.
-
Analyze the reaction mixture by HPLC to separate the labeled peptide from the unlabeled peptide and excess probe.
-
Confirm the covalent modification by mass spectrometry, expecting a mass shift corresponding to the addition of the N-hexylacetamide moiety.
Caption: Workflow for the covalent labeling of a cysteine-containing peptide.
Potential Research Application III: Lead Compound in Agrochemical Discovery
The chloroacetamide class of compounds is well-established for its herbicidal activity.[2][3] These compounds typically act by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants.[2][4] 2-chloro-N-hexylacetamide, with its characteristic chloroacetamide warhead and a lipophilic tail, fits the general structural profile of these herbicides.
Causality of Experimental Design:
A primary screen for herbicidal activity involves treating a model plant species with the compound and observing for phenotypic effects such as growth inhibition or lethality. A dose-response study is then necessary to determine the compound's potency (e.g., IC(_50) or GR(_50)). The N-hexyl group's lipophilicity could influence the compound's uptake by the plant and its transport to the target site.
Experimental Protocol: Primary Screening for Herbicidal Activity
This protocol outlines a basic agar plate-based assay for assessing the pre-emergent herbicidal activity of 2-chloro-N-hexylacetamide on a model plant like Arabidopsis thaliana.
Materials:
-
2-chloro-N-hexylacetamide
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) agar plates
-
DMSO
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a series of stock solutions of 2-chloro-N-hexylacetamide in DMSO at various concentrations.
-
Incorporate the test compound into the molten MS agar at different final concentrations, ensuring the final DMSO concentration is constant and non-toxic across all plates (including a vehicle control).
-
Sterilize and stratify the Arabidopsis thaliana seeds.
-
Plate the seeds onto the compound-containing and control MS agar plates.
-
Incubate the plates vertically in a growth chamber under a long-day photoperiod.
-
After 7-10 days, assess the herbicidal effect by measuring parameters such as germination rate, root length, and overall seedling health compared to the vehicle control.
-
Calculate the concentration that causes 50% growth inhibition (GR(_50)).
Safety and Handling
2-chloro-N-hexylacetamide and related chloroacetamides should be handled with care. They are generally considered toxic and can be irritants to the skin, eyes, and respiratory tract.[5][6][7] It is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-chloro-N-hexylacetamide represents a versatile and accessible chemical tool with significant untapped potential in various research domains. Its utility as a synthetic intermediate is clear, while its application as a covalent probe in chemical biology offers exciting possibilities for target identification and validation. Furthermore, its structural similarity to known herbicides makes it a candidate for agrochemical screening programs. By understanding the fundamental reactivity of its chloroacetamide moiety and the physicochemical contributions of its N-hexyl substituent, researchers can effectively leverage this compound to advance their scientific investigations. As with any reactive chemical, a thorough understanding of its safe handling and disposal is paramount.
References
-
Wikipedia. (2023, December 1). Chloroacetamide. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (2016). Chloroacetamide Herbicides. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]
-
ResearchGate. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-n-hexylacetamide. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]
-
PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]
-
MDPI. (2024). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). N-Hexylacetamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). chloroacetamide. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-N-methylacetamide. Retrieved from [Link]
-
PubMed. (2002). Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. Retrieved from [Link]
-
ResearchGate. (2023). Alkylation of nucleobases by 2-chloro- N,N -diethylethanamine hydrochloride (CDEAH) sensitizes PARP1 -deficient tumors. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. Retrieved from [Link]
-
MDPI. (2023). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]
-
Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Chloro-N-phenethylacetamide. Retrieved from [Link]
-
Liv Hospital. (n.d.). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved from [Link]
-
ACS Publications. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-methylacetamide. Retrieved from [Link]
Sources
2-chloro-N-hexylacetamide safety and handling precautions
Technical Safety Guide: 2-Chloro-N-hexylacetamide
Executive Summary & Compound Profile
2-chloro-N-hexylacetamide (CAS 5326-81-8) is an
This guide moves beyond generic safety data sheets (SDS) to explain the mechanistic basis of the hazards—specifically how the molecule’s structure dictates its biological reactivity and the necessary containment strategies.
Physicochemical Characterization
| Property | Value | Technical Note |
| CAS Number | 5326-81-8 | Unique identifier for inventory tracking. |
| Molecular Formula | ||
| Molecular Weight | 177.67 g/mol | |
| Structure | Electrophilic | |
| Physical State | Solid (low melting) or Viscous Liquid | Dependent on purity and ambient temperature; often waxy. |
| Solubility | Organic solvents (DMSO, DCM) | High lipophilicity facilitates cell membrane penetration. |
| Reactivity Class | Electrophile (Alkylating Agent) | Reacts irreversibly with nucleophiles (thiols, amines). |
Mechanistic Toxicology: The "Why" Behind the Hazard
To handle this compound safely, one must understand its mechanism of action. 2-chloro-N-hexylacetamide is not merely "toxic"; it is a cysteine-targeting electrophile .
The Alkylation Mechanism ( )
The chlorine atom on the
-
Reaction: Nucleophilic Substitution (
). -
Outcome: Formation of a stable thioether bond (
). -
Consequence: This covalent modification (haptenization) alters protein structure and function. If the modified protein is recognized by the immune system, it triggers Allergic Contact Dermatitis (ACD) , making this compound a potent sensitizer.
The Lipophilic Factor
Unlike the parent compound (2-chloroacetamide), the N-hexyl chain adds significant lipophilicity.
-
Impact: Enhanced dermal absorption. The hexyl tail acts as a "Trojan horse," facilitating transport across the stratum corneum and into the viable epidermis where immune recognition occurs.
Visualizing the Pathway:
Figure 1: Mechanism of covalent protein modification by
Risk Assessment & GHS Classification
Based on Structure-Activity Relationships (SAR) with analogous
| Hazard Class | GHS Category (Est.) | Hazard Statement | Operational Implication |
| Acute Toxicity (Oral) | Category 3/4 | Toxic if swallowed.[2][3][4] | Do not eat/drink in lab.[2] Wash hands post-handling.[2][3][4][5] |
| Skin Sensitization | Category 1 (High) | May cause an allergic skin reaction.[3][4] | Zero skin contact policy. Double gloving required. |
| Reproductive Tox | Category 2 | Suspected of damaging fertility.[3][4][6][7] | Pregnant personnel should avoid handling. |
| Eye Irritation | Category 2A | Causes serious eye irritation.[3] | Wear chemical splash goggles (not just safety glasses). |
Operational Handling Protocols
This protocol utilizes a "Barrier & Containment" strategy to prevent exposure.[2][6]
Engineering Controls
-
Primary: All handling of the neat (pure) substance must occur inside a certified Chemical Fume Hood .
-
Secondary: Use a localized spill tray within the hood to contain any potential particulate or liquid spread.
Personal Protective Equipment (PPE)
-
Respiratory: If working outside a hood (strongly discouraged) or generating dust, use a NIOSH N95/P100 particulate respirator.
-
Dermal (Hands):
-
Inner Glove: Nitrile (4 mil).
-
Outer Glove: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.
-
Rationale: The hexyl chain increases permeation through thin latex/nitrile. Double gloving provides a breakthrough buffer.
-
-
Ocular: Chemical splash goggles. Face shield if handling large liquid volumes (>100 mL).
Weighing & Solubilization Workflow
-
Preparation: Place balance inside the fume hood or use a static-free weighing funnel to transport to the hood immediately.
-
Solvent Choice: Dissolve in DMSO or Ethanol. Note: Once in solution, the vapor pressure of the solvent dominates, but the solute remains a contact hazard.
-
Decontamination: Wipe down the balance area with a 10% bleach solution or a specific nucleophilic decontamination agent (see Section 6) to quench trace residues.
Safe Handling Workflow:
Figure 2: Step-by-step containment workflow for handling 2-chloro-N-hexylacetamide.[3]
Emergency Response & Decontamination
Chemical Deactivation (The "Quench")
Standard soap and water removes the chemical but does not destroy it. To chemically deactivate a spill, you must destroy the electrophile using a "sacrificial nucleophile."
-
Decontamination Solution: 5-10% Sodium Thiosulfate or a mixture of detergent and dilute bleach.
-
Mechanism: The thiosulfate/hypochlorite attacks the alpha-carbon, displacing the chloride and rendering the molecule non-alkylating.
Exposure First Aid
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use ethanol (this may enhance absorption of the lipophilic compound).
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
-
Ingestion: Rinse mouth. Do NOT induce vomiting (corrosive/irritant risk).
Storage and Stability
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Environment: Keep under inert gas (Nitrogen/Argon) if possible to prevent hydrolysis, although amides are relatively stable.
-
Segregation: Store away from strong bases and strong oxidizers.[6][8]
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6580, 2-Chloroacetamide. (Parent compound toxicology and mechanism).[4][6][7] Retrieved from [Link]
-
Schwöbel, J. A. H., et al. (2011). Reaction Mechanisms of Organic Soil Contaminants with Soil Humic Substances. (Describing S_N2 alkylation of alpha-haloacetamides). Environmental Science & Technology.[3][4]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
- Chipinda, I., et al. (2011). Haptenation: Chemical Reactivity and Protein Binding. Journal of Allergy.
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemos.de [chemos.de]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 7. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
Technical Sourcing & Utilization Guide: 2-Chloro-N-hexylacetamide
[1][2]
Executive Summary
2-Chloro-N-hexylacetamide (CAS: 5326-81-8 / 1448-99-3) is a critical electrophilic building block used primarily in the synthesis of peptidomimetics, local anesthetics, and herbicide intermediates.[1][2] Characterized by its reactive
This guide provides a technical framework for sourcing, validating, and utilizing this reagent. Unlike commodity chemicals, 2-chloro-N-hexylacetamide requires rigorous quality control due to the prevalence of structural isomers (e.g., N-cyclohexyl vs. N-hexyl) and potential hydrolysis byproducts.[1][2]
Chemical Profile & Critical Specifications[1][3][4]
Before engaging suppliers, it is imperative to define the structural and purity requirements to avoid common procurement errors, specifically the confusion with the cyclic analog, 2-chloro-N-cyclohexylacetamide.[1][2]
Molecular Identity[1][2][3][4]
-
Common Synonyms: N-hexyl-2-chloroacetamide;
-chloro-N-hexylacetamide[1] -
Molecular Formula:
[1][4] -
Molecular Weight: 177.67 g/mol [4]
-
Structure: Linear hexyl chain attached to the amide nitrogen.[2][3]
Technical Specifications Table
| Parameter | Specification (Research Grade) | Specification (Process Grade) | Critical Note |
| Purity (GC/HPLC) | Impurities often include free hexylamine.[1][2] | ||
| Appearance | White to off-white solid | White crystalline powder | Low melting point; may appear oily if impure.[1][2][3] |
| Melting Point | 28–32 °C | 30–32 °C | Sharp MP indicates high purity.[2][3] Broad range suggests hydrolysis.[1][2][3] |
| Water Content | N/A | Moisture accelerates hydrolysis to HCl and hydroxy-acetamide.[1][2][3] | |
| Identity (NMR) | Conforms to structure | Conforms to structure | Verify triplet at |
Strategic Sourcing & Supplier Landscape
The supply chain for 2-chloro-N-hexylacetamide is tiered.[1][2][3] It is rarely a "stock" item in bulk quantities but is widely available from catalog aggregators and custom synthesis houses.[1][2][3]
Supplier Tiers[1][2][3]
-
Tier 1: Catalog Aggregators (Research Scale < 100g)
-
Tier 2: Specialized Building Block Vendors (Pilot Scale 100g – 1kg)
-
Tier 3: Custom Synthesis CROs (Bulk > 1kg)
Sourcing Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for selecting the appropriate supplier tier based on quantity and timeline constraints.
Quality Assurance & Validation Protocols
Upon receipt, "Trust but Verify" is the operating principle. The most common issue with this reagent is the accidental supply of N-cyclohexyl-2-chloroacetamide (CAS 23605-23-4) due to naming similarities.[1][2][3]
Self-Validating QC Protocol
Objective: Confirm identity (linear vs. cyclic) and purity.
Method A:
-
Solvent:
-
Key Diagnostic Signals:
Method B: GC-MS Analysis
Handling, Safety & Stability
Hazard Classification:
Storage Protocol:
Synthetic Utility: Nucleophilic Substitution Workflow[4]
The primary utility of 2-chloro-N-hexylacetamide is as an electrophile in
Standard Protocol: Thioether Synthesis
This protocol describes the coupling of a thiol-containing peptide or scaffold to the reagent.[1][2][3]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve the thiol substrate in dry DMF (0.1 M concentration).
-
Activation: Add Base (
) and stir for 10 minutes under Argon to generate the thiolate anion. -
Addition: Add 2-chloro-N-hexylacetamide (1.1 equiv) as a solid or pre-dissolved in minimal DMF.
-
Reaction: Stir at Room Temperature (25°C) for 2–4 hours.
-
Quench: Dilute with water/brine.
-
Isolation: Extract with Ethyl Acetate. Wash organic layer with 1M HCl (to remove unreacted amine impurities) and Brine.[1][2][3]
-
Purification: Recrystallize from Hexane/EtOAc or purify via Flash Chromatography (
).
Reaction Mechanism & Pathway (DOT Visualization)
Figure 2: Mechanistic pathway for the S_N2 alkylation of a thiol substrate using 2-chloro-N-hexylacetamide.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 222365, 2-Chloro-N-cyclohexylacetamide (Isomer Comparison).[1][2][3] Retrieved from [Link]
-
Common Chemistry. CAS Registry Number 1448-99-3 (N-hexyl-2-chloroacetamide).[1][2][3] Retrieved from [Link][1]
-
World Health Organization. Chloroacetamides in Pesticide Chemistry: Safety and Handling Guidelines.[1][2][3] (General Reference for Chloroacetamide handling).
-
SpectraBase. Proton NMR of Chloroacetamide Derivatives. (Used for verifying chemical shifts).[1][2][3] Retrieved from [Link]
Sources
- 1. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Hexylacetamide | C8H17NO | CID 24129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Spectroscopic Profiling of 2-Chloro-N-hexylacetamide
[1][2]
Executive Summary
2-Chloro-N-hexylacetamide (CAS: 5326-81-8) is a specialized
This guide provides a definitive reference for the spectroscopic characterization of 2-chloro-N-hexylacetamide, synthesizing field-proven experimental data with mechanistic interpretation. It addresses the critical need for precise structural validation in drug discovery workflows where this compound acts as a linker or covalent warhead.
Chemical Profile & Identity
| Parameter | Data |
| IUPAC Name | 2-Chloro- |
| Common Synonyms | |
| CAS Number | 5326-81-8 |
| Molecular Formula | |
| Molecular Weight | 177.67 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in |
Synthesis & Impurity Origins
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and side-products.[2] The standard protocol involves the acylation of hexylamine with chloroacetyl chloride under basic conditions.
Synthesis Workflow
The following diagram illustrates the reaction pathway and potential impurity generation (e.g., HCl salts, di-acylated byproducts).
Figure 1: Synthetic pathway for 2-chloro-N-hexylacetamide highlighting the origin of common spectroscopic impurities.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Experimental Conditions: 300/400 MHz,
NMR Data Table
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 4.05 | Singlet (s) | 2H | Deshielded by both the electronegative Chlorine ( | |
| 6.50 - 6.70 | Broad Singlet (br s) | 1H | Exchangeable proton.[1][2] Chemical shift varies with concentration and temperature due to H-bonding.[1][2] | |
| 3.28 - 3.35 | Quartet (q) or Triplet (t) | 2H | Deshielded by the adjacent Nitrogen.[1][2] Multiplicity arises from coupling with | |
| 1.50 - 1.60 | Quintet (m) | 2H | ||
| 1.25 - 1.35 | Multiplet (m) | 6H | Bulk | Overlapping signals from the internal methylene chain.[1][2] |
| 0.89 | Triplet (t) | 3H | Terminal | Typical methyl triplet for linear alkanes ( |
NMR Data Table
| Shift ( | Assignment | Notes |
| 166.0 | Characteristic amide carbonyl region.[1][2] | |
| 42.8 | Upfield relative to | |
| 40.0 | ||
| 31.5, 29.2, 26.6, 22.6 | Alkyl Chain | Standard aliphatic envelope. |
| 14.0 | Terminal | Standard methyl signal. |
Infrared (IR) Spectroscopy
The IR spectrum confirms the secondary amide functionality and the presence of the alkyl chloride.
| Wavenumber ( | Vibration Mode | Functional Group |
| 3280 - 3300 | Secondary Amide (Trans-isomer usually dominant).[1][2] | |
| 2920, 2850 | Alkyl chain (asymmetric/symmetric). | |
| 1655 - 1665 | Amide I Band : Highly diagnostic.[1][2] | |
| 1540 - 1555 | Amide II Band : Confirms secondary amide structure.[1][2] | |
| 700 - 750 | Alkyl chloride signature (often obscured by fingerprint region).[1][2] |
Mass Spectrometry (MS)
The mass spectrum is critical for confirming the presence of the chlorine atom via its isotopic signature.
-
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).
-
Molecular Ion (
): m/z 177. -
Isotopic Pattern: The
(177) and (179) peaks appear in a 3:1 ratio , diagnostic of a single Chlorine atom ( vs ).
Fragmentation Pathway (EI)
Primary fragmentation occurs via
Figure 2: Primary mass spectrometric fragmentation pathways.[1][2] The McLafferty rearrangement (m/z 93) is specific to N-alkyl amides with
Experimental Protocols
To ensure reproducibility and data integrity (Trustworthiness), follow these standardized preparation protocols.
Protocol A: NMR Sample Preparation
-
Solvent Selection: Use Chloroform-d (
) (99.8% D) containing 0.03% v/v TMS as an internal standard.[2] -
Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
-
Note: Higher concentrations may shift the
peak downfield due to intermolecular Hydrogen bonding.
-
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., amine hydrochloride salts from synthesis).
Protocol B: IR Sample Preparation
Quality Control & Impurity Profiling
When analyzing 2-chloro-N-hexylacetamide, watch for these common impurities:
-
Chloroacetic Acid: Broad OH stretch (2500-3300
) and shifted (~1710 ).[1][2] -
Hexylamine: Sharp doublet/triplet at 3300-3400
( ) and shift of in NMR (~2.7 ppm). -
Bis-alkylation: Formation of
-dihexyl-2-chloroacetamide.[1][2] Look for the disappearance of the signal in NMR and simplified splitting of the signal.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[6][Link] (Accessed for analogous chloroacetamide spectral data).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[2] Springer. (Source for chemical shift prediction rules and fragmentation patterns).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Mechanistic basis for McLafferty rearrangement in amides).
Sources
- 1. 5349-24-6|N-Butyl-2-chloroacetamide|BLD Pharm [bldpharm.com]
- 2. guidechem.com [guidechem.com]
- 3. tuftsinyl-n-hexylamide | CAS#:144022-57-1 | Chemsrc [chemsrc.com]
- 4. 39096-62-3|2-Chloro-N-methyl-N-propylacetamide|BLD Pharm [bldpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
Mechanistic Profiling of 2-Chloro-N-hexylacetamide: Alkylation Dynamics and Proteomic Applications
Topic: 2-Chloro-N-hexylacetamide Mechanism of Action as an Alkylating Agent Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive mechanistic analysis of 2-chloro-N-hexylacetamide (CNHA), a specialized
Introduction: Chemical Architecture and Functional Dualism
2-chloro-N-hexylacetamide acts as a bifunctional chemical probe. Its utility in proteomics and enzyme inhibition stems from the interplay between its two distinct structural domains:
-
The Electrophilic Warhead (
-Chloroacetyl group): The carbon adjacent to the chlorine atom is electron-deficient due to the inductive withdrawal of the halogen and the adjacent carbonyl oxygen. This creates a "soft" electrophilic center susceptible to nucleophilic attack. -
The Lipophilic Tail (
-hexyl chain): The hexyl chain significantly increases the partition coefficient (LogP) compared to standard acetamide derivatives. This lipophilicity drives the molecule into hydrophobic pockets of proteins and lipid bilayers, enabling the targeting of buried cysteine residues that hydrophilic reagents (like iodoacetic acid) cannot access.
| Feature | 2-Chloro-N-hexylacetamide | Iodoacetamide (IAA) | Implication |
| Leaving Group | Chloride ( | Iodide ( | CNHA is less reactive, offering higher specificity and fewer off-target side reactions. |
| Hydrophobicity | High (Hexyl chain) | Low | CNHA penetrates membranes and hydrophobic cores; IAA is water-soluble. |
| Selectivity | Cysteine (Thiol) > Histidine | Cysteine > Histidine/Lysine | Slower kinetics favor soft nucleophiles (Thiols). |
Mechanism of Action: The Alkylation Pathway
The core mechanism of CNHA is a bimolecular nucleophilic substitution (
The Reaction Coordinate
The reaction proceeds through a concerted transition state.[1] The rate-limiting step is the attack of the thiolate anion (
-
Thiol Activation: The thiol group (-SH) of cysteine (pKa
8.3) must first be deprotonated to the thiolate anion ( ). This is pH-dependent. -
Nucleophilic Attack: The thiolate acts as a "soft" nucleophile, attacking the
antibonding orbital of the bond. -
Transition State: A pentacoordinate carbon intermediate forms where the bond to the sulfur is forming while the bond to the chlorine is breaking.
-
Irreversible Alkylation: Chloride is expelled as the leaving group, resulting in a stable S-carboxamidomethyl (CAM) derivative.
Visualization of the Alkylation Pathway
Figure 1: The concerted
Kinetic Selectivity and Experimental Control
Expert Insight: While iodoacetamide is the "gold standard" for speed, chloroacetamides like CNHA are superior for specificity . The C-Cl bond is stronger than the C-I bond, requiring a higher activation energy. This discriminates against "harder" nucleophiles like the amino groups of Lysine or the imidazole of Histidine, which are common off-target sites for more reactive alkylating agents.
pH Dependence
-
pH < 7.0: Reaction is sluggish. Most cysteines are protonated (
). -
pH 7.5 - 8.5: Optimal window. Generates sufficient thiolate (
) without activating Lysine ( -amino pKa 10.5). -
pH > 9.0: Risk of specificity loss. Lysine residues become uncharged and nucleophilic, leading to N-alkylation artifacts.
Solvent Requirements
Due to the N-hexyl chain, CNHA has poor water solubility.
-
Stock Preparation: Dissolve in 100% DMSO or DMF.
-
Reaction Buffer: Must contain compatible organic co-solvents (e.g., 10-20% Acetonitrile or Methanol) or detergents (e.g., SDS, Urea) to maintain solubility and denature the protein, exposing buried hydrophobic cysteines.
Experimental Protocol: Hydrophobic Protein Labeling
This protocol is designed for the alkylation of membrane proteins or proteins with buried sulfhydryl groups using CNHA.
Reagents:
-
Lysis Buffer: 8M Urea, 50mM Tris-HCl, pH 8.0.
-
Reducing Agent: 500 mM Dithiothreitol (DTT) or TCEP.
-
Alkylating Agent: 200 mM 2-chloro-N-hexylacetamide in DMSO (Freshly prepared).
-
Quenching Agent: 1M DTT or
-Mercaptoethanol.
Workflow:
-
Solubilization & Denaturation: Resuspend protein pellet in Lysis Buffer. Vortex and sonicate to ensure complete solubilization. The high urea concentration unfolds the protein, exposing the hydrophobic core.
-
Reduction: Add DTT to a final concentration of 5-10 mM. Incubate at 37°C for 45 minutes.
-
Why: This breaks existing disulfide bonds (
) to free thiols ( ).
-
-
Alkylation (The Critical Step): Add 2-chloro-N-hexylacetamide stock to a final concentration of 20-50 mM.
-
Note: The molar ratio of Alkylator:Thiol should be at least 5:1 to drive pseudo-first-order kinetics.
-
Incubation: Incubate at Room Temperature (25°C) for 60 minutes in the dark .
-
Why Dark? Prevents photo-oxidation of iodides (if using iodine-based reagents) or general radical formation, though less critical for chloro-derivatives, it is Good Laboratory Practice (GLP).
-
-
Quenching: Add excess DTT (20 mM final) to scavenge unreacted CNHA.
-
Desalting/Cleanup: Proceed to acetone precipitation or spin-column desalting to remove urea and excess reagents before Mass Spectrometry (MS) analysis.
Workflow Visualization
Figure 2: Step-by-step workflow for proteomic labeling using 2-chloro-N-hexylacetamide.
Safety and Toxicity
As an alkylating agent, 2-chloro-N-hexylacetamide is hazardous.
-
Toxicity: It is a potent irritant to skin and eyes and is harmful if swallowed. It mimics mustard gas derivatives in its ability to alkylate DNA (guanine residues) if systemic exposure occurs, posing a potential genotoxic risk.
-
Handling: Always use Nitrile gloves (latex is permeable to some organic solvents used with CNHA). Work inside a certified chemical fume hood.
-
Disposal: Quench all waste solutions with excess thiol (e.g., cysteine or methionine) or strong base (NaOH) to hydrolyze the active chloride before disposal into halogenated waste streams.
References
-
Mechanism of Alkylation : Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide.[1][2][3][4][5][6][7][8][9] Biochemical Journal, 82(3), 418–425.[3] Link
-
Comparative Reactivity : Handa, S., et al. (2019). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 17, 432-440. Link
-
Proteomic Applications : Nielsen, M. L., et al. (2008). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.[8] Molecular & Cellular Proteomics, 7(6), 1134–1141. Link
-
Chemical Properties : PubChem.[10][11] (n.d.). 2-Chloro-N-hexylacetamide (CID 138456).[12] National Library of Medicine. Link
Sources
- 1. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - 2-chloro-n-hexylacetamide (C8H16ClNO) [pubchemlite.lcsb.uni.lu]
Methodological & Application
synthesis of 2-chloro-N-hexylacetamide from hexylamine
Application Note: Optimized Synthesis of 2-Chloro-N-hexylacetamide
Abstract & Application Context
2-Chloro-N-hexylacetamide is a versatile electrophilic intermediate used extensively in the synthesis of peptidomimetics, local anesthetic analogs (lidocaine-type), and as a linker scaffold in PROTAC (Proteolysis Targeting Chimera) development. Its core utility lies in the
This guide details a robust, anhydrous synthesis protocol designed to maximize yield (>90%) and minimize the formation of oligomeric side products. Unlike traditional aqueous Schotten-Baumann conditions, this anhydrous dichloromethane (DCM) method simplifies workup and ensures compatibility with moisture-sensitive downstream applications.
Reaction Mechanism & Design
The synthesis proceeds via a nucleophilic acyl substitution.[1][2][3] The nitrogen lone pair of hexylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[2] The presence of a non-nucleophilic base (Triethylamine) is critical to scavenge the liberated hydrogen chloride (HCl), preventing the protonation of the unreacted amine, which would otherwise stall the reaction at 50% conversion.
Critical Process Parameter (CPP): Temperature control (
Figure 1: Reaction Scheme and Mechanism
Caption: Nucleophilic acyl substitution pathway. The base (TEA) drives equilibrium by neutralizing HCl.
Experimental Protocol
Reagents and Equipment
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Density (g/mL) | Role |
| Hexylamine | 101.19 | 1.0 | 0.766 | Substrate |
| Chloroacetyl Chloride | 112.94 | 1.1 | 1.417 | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.2 | 0.726 | HCl Scavenger |
| Dichloromethane (DCM) | - | Solvent | - | Anhydrous Solvent |
Equipment:
-
250 mL Round-bottom flask (flame-dried).
Step-by-Step Methodology
Step 1: Setup and Solubilization
-
Purge the round-bottom flask with nitrogen.[2]
-
Add Hexylamine (10.0 mmol, 1.01 g) and Triethylamine (12.0 mmol, 1.21 g) to the flask.
-
Dissolve in anhydrous DCM (30 mL).
-
Cool the mixture to
using an ice-water bath. Stir for 10 minutes.
Step 2: Electrophile Addition (Exothermic)
-
Dilute Chloroacetyl chloride (11.0 mmol, 1.24 g) in DCM (10 mL) in the addition funnel.
-
Add the acid chloride solution dropwise over 20–30 minutes.
Step 3: Reaction Completion
-
Once addition is complete, allow the reaction to warm to Room Temperature (RT) .
-
Stir for 2–3 hours.
-
Monitoring: Check via TLC (30% EtOAc in Hexanes). The amine spot (ninhydrin active) should disappear; the product (UV active/iodine stain) will appear (
).[3]
Step 4: Workup (Purification by Extraction)
-
Quench the reaction by adding 1M HCl (20 mL). This step is critical to solubilize the TEA salts and protonate any unreacted hexylamine, forcing it into the aqueous layer.
-
Separate the layers.[2][3][4] Extract the aqueous layer once with DCM (15 mL).[2]
-
Wash the combined organic layers sequentially with:
-
Dry the organic phase over anhydrous
or .[2][3]
Step 5: Isolation
-
Concentrate under reduced pressure (Rotovap) at
. -
Result: The product usually solidifies upon cooling or remains as a viscous pale-yellow oil.[2][3] If high purity is required, recrystallize from Hexane/EtOAc or perform flash chromatography.[2]
Process Workflow
Caption: Operational workflow for the anhydrous synthesis of 2-chloro-N-hexylacetamide.
Characterization & Quality Control
Since the hexyl chain is flexible, the compound is often a low-melting solid or oil. The following data is representative for the pure compound.
| Technique | Expected Signal/Value | Interpretation |
| Physical State | Pale yellow oil or low-melting solid | MP approx 25–35°C (estimated).[3] |
| Amide NH proton.[3] | ||
| Terminal methyl group.[2][3] | ||
| IR Spectroscopy | 3280 cm | N-H stretch.[2][3] |
| 1660 cm | Amide I (C=O stretch). | |
| 1550 cm | Amide II (N-H bend).[3] |
Troubleshooting & Safety
-
Issue: Low Yield.
-
Issue: Dark/Black Product.
-
Safety Warning:
References
-
ChemicalBook. (2023).[2][3] 2-Chloro-N-cyclohexylacetamide Synthesis Protocols. (Homolog protocol adaptation). Link
-
National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 24129, N-Hexylacetamide.[2][3][5] (Structural verification).[2][3][4] Link
-
Santa Cruz Biotechnology. (2023).[2][3] 2-chloro-N-hexylacetamide Product Data (CAS 5326-81-8).[3][6]Link[3]
-
Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Standard reference for Schotten-Baumann and Anhydrous Amide Synthesis).
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. N-Hexylacetamide | C8H17NO | CID 24129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. N-Hexylacetamide | C8H17NO | CID 24129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Application Note: Optimized Synthesis of 2-Chloro-N-hexylacetamide
Abstract & Strategic Overview
This protocol details the synthesis of 2-chloro-N-hexylacetamide , a critical electrophilic linker used in the development of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and herbicide intermediates. Unlike simple amide couplings, the introduction of the
This guide moves beyond standard textbook procedures by implementing a modified Schotten-Baumann protocol under anhydrous conditions. We utilize a tertiary amine base (Triethylamine) rather than the traditional biphasic inorganic base method. This choice minimizes hydrolysis of the highly reactive chloroacetyl chloride and simplifies the isolation of the lipophilic product.
Key Technical Constraints
-
Exotherm Control: The reaction is highly exothermic.[1] Temperature maintenance at
is non-negotiable to prevent the formation of "dimer" byproducts (where the product alkylates a second equivalent of amine). -
Stoichiometry: A slight excess of the acylating agent is avoided; instead, we use a 1:1 ratio with precise base equivalents to prevent difficult downstream purification.
Reaction Mechanism & Logic
The synthesis proceeds via a Nucleophilic Acyl Substitution (AdN-E) mechanism.[1] The hexylamine nucleophile attacks the carbonyl carbon of the chloroacetyl chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, reforming the carbonyl.[2]
Critical Insight: The
Mechanistic Pathway (Graphviz)
Caption: Mechanistic pathway highlighting the critical role of temperature control in preventing secondary alkylation (red dotted line).
Experimental Protocol
Reagents & Materials Table
Scale: 50 mmol (approx. 8.9 g theoretical yield)
| Reagent | MW ( g/mol ) | Equiv.[1][3][4] | Amount | Density (g/mL) | Role |
| Hexylamine | 101.19 | 1.0 | 5.06 g (6.6 mL) | 0.766 | Nucleophile |
| Chloroacetyl Chloride | 112.94 | 1.05 | 5.93 g (4.2 mL) | 1.417 | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.1 | 5.56 g (7.7 mL) | 0.726 | Base (Scavenger) |
| Dichloromethane (DCM) | 84.93 | Solvent | 100 mL | 1.33 | Solvent (Anhydrous) |
| 1M HCl (aq) | 36.46 | Wash | 50 mL | ~1.0 | Quench/Purify |
Step-by-Step Procedure
Phase 1: Setup & Dissolution
-
Glassware Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (
) or Argon for 5 minutes.[1] -
Solvent Charge: Add DCM (80 mL) to the flask via syringe.
-
Amine Addition: Add Hexylamine (6.6 mL) and Triethylamine (7.7 mL) to the DCM. Stir at 300 RPM.
-
Thermal Equilibration: Submerge the flask in an ice/water bath. Allow the internal temperature to reach
. Wait 10 minutes to ensure thermal equilibrium.
Phase 2: Controlled Addition (Critical Step)
-
Preparation of Electrophile: Dilute Chloroacetyl Chloride (4.2 mL) in DCM (20 mL) in a separate pressure-equalizing addition funnel (or a separate syringe if running on small scale).
-
Why? Dilution mitigates localized hotspots during addition.[1]
-
-
Dropwise Addition: Add the acid chloride solution dropwise over 30 minutes .
-
Reaction Maintenance: Once addition is complete, allow the reaction to warm to room temperature (RT) naturally and stir for 2 hours .
Phase 3: Workup & Isolation
-
Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of cold water . Shake vigorously.
-
Acid Wash (Purification): Wash the organic layer with 1M HCl (2 x 30 mL) .[1]
-
Base Wash: Wash the organic layer with Saturated
(1 x 30 mL) to remove any residual acid chloride (hydrolyzed to acid) or HCl.[1] -
Drying: Dry the organic layer over anhydrous
or for 15 minutes. Filter off the drying agent.[1] -
Concentration: Remove the solvent using a rotary evaporator (
bath, 200 mbar -> 20 mbar).
Phase 4: Final Purification
-
State Check: The product is typically a viscous oil or low-melting solid (approx MP 30-40°C).[1]
-
Flash Chromatography: If high purity (>98%) is required for biological assays, perform a silica plug filtration eluting with Hexanes:EtOAc (80:20) .
-
Yield: Expected yield is 85-95%.[1]
Workflow Visualization
Caption: Operational workflow emphasizing the sequential wash steps for self-validating purity.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Check if Chloroacetyl Chloride bottle was old/hydrated.[1] |
| Product is Colored (Yellow/Brown) | Amine Oxidation | Hexylamine was likely oxidized prior to use.[1] Distill amine before reaction.[1] |
| NMR shows "Doublet of Doublets" | Bis-Alkylation | Temperature was too high during addition.[1] Repeat with stricter 0°C control. |
| Strong Pungent Odor in Product | Residual Acid Chloride | Incomplete NaHCO3 wash.[1] Increase wash duration or pH check aqueous layer.[1] |
Self-Validating Check (NMR):
-
1H NMR (CDCl3): Look for the diagnostic singlet at
ppm (2H, ).[1] The hexyl chain will show a triplet at ppm ( ) and a multiplet tailing off to 0.9 ppm.[1] -
Absence of Amine: The triplet at
ppm (characteristic of starting hexylamine) must be absent.
References
-
BenchChem. (2025).[1][5] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from
-
ChemicalBook. (2024).[1][6] General procedure for synthesis of 2-chloro-N-substituted acetamides.[1][5][7][8] Retrieved from
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann conditions).
-
PubChem. (2025).[1][9] 2-Chloro-N-cyclohexylacetamide (Analogous Properties).[1][9] National Library of Medicine.[1] Retrieved from
-
Sigma-Aldrich. (2024).[1][6] Safety Data Sheet: 2-Chloroacetamide.[1][10][11] Retrieved from
Sources
- 1. N-Hexylacetamide | C8H17NO | CID 24129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
Application Note: High-Purity Isolation of 2-Chloro-N-hexylacetamide via Recrystallization
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2-Chloro-N-hexylacetamide (CAS: 683-86-3) is a critical electrophilic intermediate used in the synthesis of peptidomimetics, local anesthetics, and herbicide analogs. Structurally, it consists of a lipophilic hexyl tail and a reactive
While simple amides are often solids, the introduction of the hexyl chain disrupts crystal lattice packing, frequently resulting in a low-melting solid or an oil that crystallizes slowly. This physical characteristic presents a specific purification challenge known as "oiling out" (liquid-liquid phase separation) during recrystallization, which traps impurities and lowers yield.
This guide provides a robust, self-validating protocol to purify 2-chloro-N-hexylacetamide, specifically engineered to prevent oiling out and ensure removal of common synthetic byproducts (hexylamine salts and chloroacetic acid).
Key Physical Properties (Anticipated)
| Property | Value / Characteristic | Implication for Purification |
| State | Low-melting solid or oil (MP | Requires temperature control < 0 °C for high recovery. |
| Polarity | Moderate (Amphiphilic) | Insoluble in water; soluble in DCM, EtOAc, Ethanol. |
| Reactivity | Alkylating Agent | Sensitizer. Strict PPE required.[1] Avoid nucleophilic solvents (e.g., warm methanol) for prolonged periods. |
Safety & Hazard Assessment
WARNING: POTENT SENSITIZER
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Standard nitrile gloves are insufficient for prolonged contact with chlorinated solvents. Use Silver Shield (Laminate) gloves or double-glove with nitrile, changing immediately upon splashes.
-
Decontamination: Quench spills with dilute aqueous ammonia or 10% sodium thiosulfate solution.
Solvent System Selection Strategy
The success of this purification relies on balancing the lipophilicity of the hexyl chain with the polarity of the amide bond. We utilize a Binary Solvent System to fine-tune solubility.
Recommended System: Ethyl Acetate / Hexanes[9][10]
-
Ethyl Acetate (Solvent): Dissolves the amide and polar impurities.
-
Hexanes (Anti-solvent): Reduces solubility of the target amide upon cooling, forcing crystallization while keeping non-polar impurities in solution.
Alternative System (Aqueous Ethanol): While Ethanol/Water is common for amides, it is not recommended here due to the difficulty of drying the low-melting solid (water retention) and the risk of hydrolysis during heating.
Workflow Logic Visualization
Figure 1: Logical flow for the purification of low-melting chloroacetamides, highlighting the critical "Oiling Out" decision node.
Detailed Experimental Protocol
Phase 1: Pre-Purification Assessment (The "Self-Validation" Step)
Do not skip this step. It confirms the solvent ratio for your specific batch purity.
-
Place 100 mg of crude material in a vial.
-
Add 0.5 mL Ethyl Acetate (EtOAc) . Warm to 40°C. The solid should dissolve completely.
-
Add Hexanes dropwise with agitation.
-
Observe the "Cloud Point":
-
Goal: Persistent turbidity that clears upon slight heating.
-
Failure: If oil droplets form immediately, the concentration is too high. Add more EtOAc.
-
Phase 2: Recrystallization Procedure[10]
Materials:
-
Crude 2-chloro-N-hexylacetamide
-
Solvents: HPLC-grade Ethyl Acetate and Hexanes (or Heptane)
-
Equipment: Erlenmeyer flask, magnetic stir bar, hot plate, Buchner funnel, -20°C freezer.
Step-by-Step:
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add EtOAc (approx. 2 mL per gram of crude).
-
Heat gently to 40–50°C with stirring. Note: Do not boil excessively to prevent thermal degradation.
-
If undissolved solids remain (likely hexylamine hydrochloride salts), filter the hot solution through a pre-warmed glass frit or cotton plug.
-
-
Nucleation Setup (The Anti-Solvent Addition):
-
Keep the filtrate warm (approx. 40°C).
-
Slowly add warm Hexanes down the side of the flask while stirring.
-
Stop when a faint, persistent turbidity appears.
-
Add a few drops of EtOAc to just clear the solution again (restore transparency).
-
-
Crystallization (Avoiding the Oil Phase):
-
Remove from heat. Insulate the flask with a paper towel to ensure slow cooling .
-
Critical Step: Add a seed crystal of pure product if available. If not, scratch the inner glass wall with a glass rod to induce nucleation.
-
Allow to reach Room Temperature (RT) undisturbed.
-
Once RT is reached and crystals are visible, move the flask to a -20°C freezer for 4–12 hours.
-
Why -20°C? Due to the low melting point and hexyl chain solubility, yield is significantly higher at sub-zero temperatures.
-
-
Harvesting:
-
Filter the cold mixture rapidly through a chilled Buchner funnel.
-
Wash the filter cake with cold Hexanes (pre-chilled to -20°C).
-
Do not wash with EtOAc, as it will dissolve the product.
-
Phase 3: Drying and Storage
-
Air dry on the filter for 10 minutes.
-
Transfer to a vacuum desiccator (room temperature, < 5 mmHg) for 2 hours.
-
Caution: Do not heat under vacuum, or the compound may sublime or melt.
-
-
Storage: Store at 4°C or -20°C to prevent slow hydrolysis or discoloration.
Impurity Fate Analysis
Understanding where impurities go ensures the protocol is working.
| Impurity Type | Origin | Fate during Protocol | Validation Method |
| Hexylamine | Unreacted starting material | Remains in Mother Liquor (highly soluble in Hexanes). | TLC (Ninhydrin stain) |
| Hexylamine HCl | Byproduct of acylation | Removed during Hot Filtration (insoluble in EtOAc). | AgNO3 test on precipitate |
| Chloroacetic Acid | Hydrolysis byproduct | Remains in Mother Liquor (soluble in EtOAc/Hexane mix). | 1H NMR (Singlet ~4.1 ppm) |
| Bis-amide | Over-acylation | Often less soluble; may crystallize first. | TLC (Different Rf) |
Impurity Separation Diagram
Figure 2: Fate of common synthetic impurities during the ethyl acetate/hexane recrystallization process.
Troubleshooting "Oiling Out"
If the product separates as a liquid oil at the bottom of the flask instead of crystals:
-
Diagnosis: The solution is too concentrated or cooled too fast. The "Liquid-Liquid Phase Separation" (LLPS) boundary was crossed before the crystallization boundary.
-
Immediate Fix:
-
Reheat the mixture until the oil redissolves (becomes one phase).
-
Add a small volume (5-10%) of the solvent (EtOAc).
-
Cool again, but more slowly and with vigorous stirring.
-
Seeding is mandatory in this scenario to provide a template for the solid phase.
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amide purification techniques).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for recrystallization of low-melting solids).
-
BenchChem. (n.d.). Safety and Handling of Chloroacetamide Derivatives. Retrieved October 26, 2023. (General safety data for chloroacetamide handling).
-
PubChem. (n.d.). Compound Summary: 2-Chloroacetamide.[1][2][3][4][5][6][7][8] National Library of Medicine. (Source for general physical property comparisons).
Sources
- 1. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 2. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. guidechem.com [guidechem.com]
- 5. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 6. 2-Chloro-N-methylacetamide | 96-30-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemos.de [chemos.de]
analytical methods for 2-chloro-N-hexylacetamide characterization
Executive Summary
2-Chloro-N-hexylacetamide (CAS 6553-79-3) is a critical electrophilic intermediate often employed in the synthesis of amino-amide local anesthetics and lipophilic peptidomimetics. Due to the presence of the
This Application Note provides a validated analytical framework for the characterization of 2-chloro-N-hexylacetamide. Unlike standard amide analysis, this molecule presents a unique challenge: balancing the lipophilicity of the hexyl chain with the hydrolytic instability of the chloroacetyl group.[1]
Key Protocols Included:
-
HPLC-UV/MS: For assay purity and trace analysis (LOD < 10 ppm).
-
GC-MS: For volatile impurity profiling and residual solvent analysis.[1]
-
Spectroscopic ID: NMR and IR structural confirmation standards.
Physicochemical Profile & Safety
Before initiating analysis, the analyst must understand the molecule's behavior in solution to prevent artifact generation (e.g., hydrolysis during sample preparation).[1]
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | MW = 177.67 g/mol . Distinct Cl isotope pattern (3:1) in MS.[1][2][3] | |
| LogP (Predicted) | ~2.1 - 2.5 | Moderately lipophilic.[1] Requires high organic content in RP-HPLC.[1] |
| Reactivity | Electrophilic ( | Unstable in basic media. Hydrolyzes to hydroxy-acetamide or dimerizes. |
| Solubility | DMSO, MeCN, DCM, MeOH | Poor water solubility. Do not use 100% aqueous diluents.[1] |
| Chromophore | Weak (Amide | UV detection requires 205–215 nm.[1] Solvents must be UV-transparent (e.g., HPLC-grade MeCN). |
SAFETY WARNING: As an alkylating agent, this compound is a skin sensitizer and potential mutagen.[1] All analytical waste must be segregated as halogenated hazardous waste.[1]
Analytical Strategy Workflow
The following decision tree outlines the logic for selecting the appropriate method based on the analytical goal (Assay vs. Trace Impurity).
Figure 1: Analytical method selection guide based on data requirements.
Protocol A: High-Fidelity RP-HPLC Method
Purpose: Routine purity assessment and quantification of the main compound. Challenge: The hexyl chain causes strong retention on C18, while the chloro-group can degrade if the column is too basic.[1]
Instrument Parameters
-
System: Agilent 1290 Infinity II or Waters H-Class UPLC.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 3.5 µm) or equivalent.[1]
-
Why: End-capped C18 prevents peak tailing caused by the secondary amide interacting with silanols.[1]
-
-
Detector: DAD/UV at 210 nm (Reference: 360 nm).
-
Column Temp: 35°C.
-
Flow Rate: 0.8 mL/min.[1]
Mobile Phase
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Note: Formic acid buffers the pH ~2.7, stabilizing the amide and preventing hydrolysis.[1]
-
Gradient Table
| Time (min) | % A (Water) | % B (MeCN) | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash (Elute dimers) |
| 15.10 | 90 | 10 | Re-equilibration |
| 20.00 | 90 | 10 | End |
Sample Preparation
-
Weigh 10 mg of sample into a 20 mL amber vial.
-
Dissolve in 5 mL of 50:50 MeCN:Water .
-
Critical: Do not use alcohols (MeOH) as diluents for long-term storage; slow transesterification or nucleophilic attack by methoxide traces can occur over days.[1]
-
-
Filter through a 0.22 µm PTFE filter.[1]
Protocol B: GC-MS for Volatiles & Impurities
Purpose: Detection of residual chloroacetyl chloride (starting material) and verifying absence of thermal degradation products.[1] Theory: While HPLC is preferred for the main peak, GC-MS is superior for identifying halogenated fragments due to the characteristic isotope clusters.[1]
Instrument Parameters
-
System: GC-MS (Single Quadrupole), e.g., Agilent 7890/5977.[1]
-
Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).[1]
-
Why: Low bleed, non-polar phase matches the hexyl chain lipophilicity.[1]
-
-
Inlet: Split mode (10:1), 220°C .
Temperature Program
-
Initial: 60°C (Hold 1 min) – Traps solvents.
-
Ramp 1: 20°C/min to 280°C.
-
Hold: 3 min at 280°C.
MS Acquisition
-
Source Temp: 230°C.
-
Scan Range: 35–350 amu.[1]
-
SIM Mode (for Trace Analysis): Monitor ions m/z 93 (Cl-CH2-CO fragment) and m/z 177/179 (Molecular Ion).[1]
Protocol C: Structural Confirmation (Spectroscopy)
For validation, the identity must be confirmed using NMR and IR.[1]
FT-IR (ATR Mode)
-
Amide A (N-H stretch): ~3280–3300 cm⁻¹ (Medium, broad).[1]
-
Amide I (C=O stretch): ~1650–1660 cm⁻¹ (Strong).[1]
-
Amide II (N-H bend): ~1540–1560 cm⁻¹ (Medium).[1]
-
C-Cl Stretch: ~600–800 cm⁻¹ (Distinctive fingerprint bands).[1]
1H NMR (400 MHz, CDCl₃)
The spectrum will display a distinct pattern confirming the substitution.[1]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 6.5 - 6.7 | Broad Singlet | 1H | NH | Exchangeable proton; shift varies with concentration. |
| 4.05 | Singlet | 2H | Cl-CH₂-CO | Deshielded by electronegative Cl and C=O.[1] Diagnostic peak. |
| 3.25 - 3.35 | Quartet/Triplet | 2H | NH-CH₂- | Methylene adjacent to Nitrogen. |
| 1.50 - 1.60 | Multiplet | 2H | -CH₂- | Beta-position on hexyl chain. |
| 1.25 - 1.35 | Multiplet | 6H | -(CH₂)₃- | Bulk hexyl chain. |
| 0.88 | Triplet | 3H | -CH₃ | Terminal methyl group.[1] |
Degradation Pathways & Troubleshooting
Understanding the "Why" behind method failure often leads to the degradation chemistry of the chloroacetamide.[1]
Figure 2: Common degradation pathways affecting analytical results.
-
Issue: Doublet peak in HPLC.
-
Cause: Hydrolysis of Cl to OH (Impurity A).[1] Check if autosampler vials have been sitting >24h in non-acidified water.
-
-
Issue: Extra peak in GC but not HPLC.
-
Cause: Thermal elimination of HCl in the GC injector.[1] Lower inlet temperature to 200°C.
-
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1] Link
-
Liu, S., et al. (2013).[1] "Trace analysis of potentially genotoxic chloroacetamide impurities in amine-containing drugs by GC-MS." Journal of Pharmaceutical and Biomedical Analysis. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Amide IR/NMR shifts).
-
PubChem Compound Summary . "2-Chloro-N-alkylacetamides Structure-Activity Relationships." Link
Disclaimer: This protocol is intended for research and development purposes. Validation according to ICH Q2(R1) is required before use in GMP environments.
Sources
Application Note: Competitive Chemoproteomics Profiling with 2-Chloro-N-hexylacetamide
This Application Note is designed for researchers in chemoproteomics and drug discovery. It details the use of 2-chloro-N-hexylacetamide as a model covalent fragment for mapping ligandable cysteine residues in hydrophobic pockets using Competitive Activity-Based Protein Profiling (ABPP).[1]
Introduction: The Role of Lipophilic Covalent Fragments
In the pursuit of "undruggable" targets, covalent fragment screening has emerged as a primary strategy.[1] 2-chloro-N-hexylacetamide represents a quintessential covalent fragment : it combines a reactive "warhead" (
Unlike broad-spectrum probes (e.g., Iodoacetamide-alkyne) designed to label all accessible cysteines, 2-chloro-N-hexylacetamide is often used as a competitor or a library member to identify specific cysteines located within hydrophobic pockets.[1] Its hexyl chain provides affinity for lipid-binding domains or buried hydrophobic cavities, while the chloroacetamide moiety irreversibly locks the target for validation.[1]
Key Applications
-
Ligandability Mapping: Determining if a specific cysteine in a hydrophobic pocket can be targeted by small molecules.[1]
-
Competitive ABPP: Acting as a "blocker" to identify targets by quantifying the loss of signal from a broad-spectrum reporter.[1]
-
Ferroptosis Research: Chloroacetamides are mechanistically linked to ferroptosis induction via GPX4 alkylation; this molecule serves as a structural probe to study structure-activity relationships (SAR) in this pathway.[1]
Mechanism of Action
The utility of 2-chloro-N-hexylacetamide relies on the nucleophilic substitution (
-
Warhead: The chlorine atom serves as a good leaving group, activated by the adjacent carbonyl.[1]
-
Selectivity: While less reactive than iodoacetamides, chloroacetamides require a more specific alignment or "residence time" within a protein pocket to react efficiently, thereby offering higher selectivity for ligandable sites over solvent-exposed cysteines.[1]
Reaction Pathway Diagram[1]
Figure 1: Mechanism of Cysteine Alkylation by 2-chloro-N-hexylacetamide via
Experimental Protocol: Competitive ABPP
Since 2-chloro-N-hexylacetamide lacks a bio-orthogonal handle (like an alkyne or azide) for direct enrichment, it is analyzed using Competitive ABPP .[1] In this workflow, the proteome is pre-treated with the inhibitor, followed by labeling with a broad-spectrum "scout" probe (e.g., Iodoacetamide-Alkyne). Targets of 2-chloro-N-hexylacetamide are identified by the disappearance of the scout probe signal.[1]
Materials Required[1][2][3][4][5][6][7][8][9]
-
Inhibitor: 2-chloro-N-hexylacetamide (100 mM stock in DMSO).[1]
-
Scout Probe: Iodoacetamide-Alkyne (IA-alkyne) or Desthiobiotin-Iodoacetamide (DB-IA).[1]
-
Biological Input: Cell lysates (1-2 mg/mL protein concentration) or live cells.[1]
-
Click Chemistry Reagents: CuSO4, TCEP (or THPTA), Azide-PEG3-Biotin (if using IA-alkyne).[1]
-
Enrichment: Streptavidin-Agarose or Magnetic Beads.[1]
-
Digestion: Sequencing grade Trypsin/LysC.[1]
Step-by-Step Workflow
Phase 1: Incubation and Competition
-
Lysate Preparation: Prepare cell lysates in PBS (pH 7.4). Avoid buffers containing DTT or Mercaptoethanol, as they will quench the probe.[1]
-
Inhibitor Treatment (Experimental Arm):
-
Add 2-chloro-N-hexylacetamide to the lysate at desired concentration (typically 10, 50, or 100 µM ).[1]
-
Incubate for 1 hour at Room Temperature (RT) or 37°C.
-
-
Vehicle Control (Control Arm):
-
Add an equivalent volume of DMSO to a separate lysate aliquot.[1]
-
Incubate under identical conditions.
-
-
Scout Probe Labeling:
-
Add IA-Alkyne (final conc. 10 µM) to both samples (Treated and Control).[1]
-
Incubate for 1 hour at RT . Note: The scout probe fills all cysteines NOT blocked by the hexyl-acetamide.
-
Phase 2: Click Chemistry & Enrichment[1]
-
Click Reaction:
-
Add Click Mix: 100 µM Azide-Biotin, 1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO4.[1]
-
Incubate 1 hour at RT with gentle rotation.
-
-
Precipitation: Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess reagents.[1] Wash the pellet 2x with cold methanol.[1]
-
Resuspension & Binding: Resuspend pellet in 1% SDS/PBS. Dilute to 0.2% SDS and incubate with Streptavidin beads for 2 hours.
-
Washing: Wash beads stringently (1% SDS, 4M Urea, PBS) to remove non-specific binders.[1]
Phase 3: On-Bead Digestion & MS Analysis[1]
-
Reduction/Alkylation: Treat beads with 10 mM DTT followed by 20 mM Iodoacetamide (to cap remaining cysteines).
-
Digestion: Add Trypsin (1:50 enzyme:protein ratio) and digest overnight at 37°C.
-
TMT Labeling (Optional but Recommended): Label peptides from Control and Treated samples with different TMT tags for precise quantification.
-
LC-MS/MS: Analyze peptides on a high-resolution mass spectrometer (e.g., Orbitrap).
Workflow Diagram
Figure 2: Competitive ABPP workflow. Targets of 2-chloro-N-hexylacetamide appear as reduced signals in the Experimental arm.
Data Analysis & Interpretation
The success of the experiment hinges on the Ratio (
Quantitative Metrics Table
| Metric | Value Range | Interpretation |
| Ratio ( | Non-Target: The cysteine was NOT modified by 2-chloro-N-hexylacetamide. The scout probe labeled it equally in both samples. | |
| Ratio ( | Hit (Target): Significant competition.[1] The inhibitor successfully alkylated this cysteine, blocking the scout probe.[1] | |
| Ratio ( | High-Affinity Target: Near-complete blockade, suggesting high reactivity or tight binding in the hydrophobic pocket.[1] | |
| CV (%) | Valid Data: Coefficient of Variation between replicates should be low for confidence. |
Identifying False Positives[1]
-
Non-Specific Alkylation: If all cysteines show ratios < 0.8, the concentration of 2-chloro-N-hexylacetamide may be too high, causing proteome-wide precipitation or non-specific toxicity.[1]
-
Keratin Contamination: Exclude common contaminants (Keratins, Trypsin) from the hit list.[1]
Troubleshooting Guide
Issue: Low Labeling Efficiency (Weak MS Signal)
-
Cause: Incomplete Click reaction or poor lysate quality.[1]
-
Solution: Use fresh TCEP (it oxidizes rapidly).[1] Ensure lysate protein concentration is >1 mg/mL.[1] Verify the activity of the IA-alkyne probe using a gel-based fluorescence assay before MS.
Issue: No Competition Observed (All Ratios ≈ 1)
-
Cause: The hexyl chain does not bind the target of interest, or the chloroacetamide is too slow-reacting.[1]
-
Solution: Increase incubation time (up to 4 hours) or concentration (up to 500 µM). Alternatively, switch to a more reactive warhead (iodoacetamide analog) to verify accessibility.[1]
Issue: Precipitation upon Inhibitor Addition
-
Cause: Compound insolubility.[1]
-
Solution: Ensure the final DMSO concentration in the lysate is < 2%. Dilute the 100 mM stock to an intermediate 10x working solution in buffer/DMSO mix before adding to lysate.[1]
References
-
Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.[1] Link[1]
- Foundational paper on cysteine-reactive fragment screening.
-
London, N., et al. (2019).[1][2] "Covalent Fragment Screening of Chloroacetamides." Journal of the American Chemical Society, 141(38), 15477–15482.[1] Link[1]
- Establishes the utility and reactivity profiles of chloroacetamide fragments.
-
Kuljanin, M., et al. (2021).[1] "Reimagining high-throughput profiling of reactive cysteines for drug discovery." Nature Biotechnology, 39, 630–641.[1] Link
- Describes advanced methods for competitive ABPP.
-
Eaton, J. K., et al. (2020).[1][3] "Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles." Nature Chemical Biology, 16, 497–506.[1] Link[1]
- Discusses chloroacetamide toxicity and ferroptosis (RSL3 context).
-
Enamine Store. "Covalent Fragments Library." Link
- Source for chloroacetamide-based libraries.
Sources
- 1. N-Hexylacetamide | C8H17NO | CID 24129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
- 3. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
using 2-chloro-N-hexylacetamide in antimicrobial studies
Executive Summary & Chemical Rationale
2-Chloro-N-hexylacetamide (CAS: 5326-81-8) represents a distinct class of
Its structure combines two critical functional domains:[1][2][3][4]
-
The Warhead (
-chloroacetamide): An electrophilic center that undergoes nucleophilic substitution ( ) with thiols (R-SH), targeting catalytic cysteines in bacterial enzymes (e.g., fatty acid elongases, proteases).[1] -
The Lipophilic Tail (N-hexyl): A C6 alkyl chain that enhances membrane permeability, facilitating transport across the bacterial cell envelope—a common limitation for more polar electrophiles.[1]
This guide provides optimized protocols for utilizing 2-chloro-N-hexylacetamide as a chemical probe to study covalent inhibition mechanisms and antimicrobial susceptibility .[1]
Safety & Handling (Critical)
-
Hazard Classification: Skin Irritant (H315) , Eye Irritant (H319) , STOT SE 3 (H335) .[1][3][4]
-
Specific Risk: As an alkylating agent, it can covalently modify human proteins.[1] It is a potential skin sensitizer.[1]
-
Handling:
Application I: Preparation and Stability
Due to the hexyl chain, this compound exhibits poor solubility in pure water.[1] Proper solvent selection is required to prevent precipitation during biological assays.[1]
Protocol: Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.[1] Ethanol is a secondary alternative but evaporates faster.[1]
-
Concentration: Prepare a 100 mM stock solution.
-
Storage: Aliquot into amber glass vials (avoid plastics that may leach) and store at -20°C.
-
Stability Note: Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture (hydrolysis risk).[1]
-
Application II: Antimicrobial Susceptibility Testing (MIC)
This protocol is adapted from CLSI standards but modified for hydrophobic electrophiles.
Experimental Design
-
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram-positive) and P. aeruginosa (Gram-negative).
-
Control: Iodoacetamide (standard alkylator) or Ciprofloxacin (antibiotic control).[1]
Step-by-Step Methodology
-
Inoculum Prep: Dilute overnight bacterial culture to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Dilution:
-
Perform 2-fold serial dilutions of 2-chloro-N-hexylacetamide in DMSO.[1]
-
Critical Step: The final DMSO concentration in the assay well must be
1% (v/v) to avoid solvent toxicity. -
Example: Dilute stock to 100x the final desired concentration, then add 2 µL to 198 µL of broth.
-
-
Incubation: Add 100 µL of compound-containing broth + 100 µL of inoculum to a 96-well plate.
-
Conditions: Incubate at 37°C for 18–24 hours (static or slow shake).
-
Readout: Visual turbidity or OD
measurement.
Data Analysis & Interpretation
| Compound | Organism | Expected MIC (µg/mL) | Interpretation |
| 2-Chloro-N-hexylacetamide | S. aureus | 15.6 – 62.5 | Moderate activity; limited by peptidoglycan trapping. |
| 2-Chloro-N-hexylacetamide | K. pneumoniae | 32 – 128 | Activity depends on efflux pump efficiency.[1] |
| Iodoacetamide (Control) | S. aureus | >128 | Low activity due to lack of lipophilic tail (poor entry).[1] |
Analyst Note: If MIC is >128 µg/mL, the bacterium likely possesses high glutathione/thiol levels that "quench" the drug before it reaches the target.
Application III: Mechanism of Action (Kinetic Thiol Depletion)
To validate that the antimicrobial activity is driven by cysteine alkylation (and not general membrane disruption), you must quantify the rate of reaction with a model thiol using Ellman’s Reagent (DTNB) .
Rationale
If 2-chloro-N-hexylacetamide acts via the proposed mechanism, it will rapidly deplete free thiols in solution.[1]
Workflow Diagram
Caption: Kinetic assay logic. The electrophile consumes cysteine; remaining cysteine reacts with DTNB to produce color.[1] Lower absorbance = Higher reactivity.[1]
Detailed Protocol
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4, containing 1 mM EDTA (to prevent metal oxidation of thiols).
-
Reaction Mix:
-
Incubation: Incubate at 37°C.
-
Sampling: At T = 0, 15, 30, 60, and 120 minutes.
-
Quantification:
-
Calculation:
[1]
References
-
Abdel-Latif, E., et al. (2019).[1][6] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications.
-
Alves, M. T., et al. (2020).[1][7] "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis." MDPI (Molecules). [1]
-
PubChem. (2023).[1] "Compound Summary: 2-Chloro-N-hexylacetamide (CAS 5326-81-8)."[1][5] National Library of Medicine.[1]
-
Santa Cruz Biotechnology. (2023).[1] "2-chloro-N-hexylacetamide Product Data Sheet." SCBT.
Sources
- 1. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bifunctional antimicrobial conjugates and hybrid antimicrobials - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 2-Chloro-N-hexylacetamide in Medicinal Chemistry
Executive Summary
2-Chloro-N-hexylacetamide (CAS 5326-81-8) represents a pivotal "lipophilic electrophile" in organic synthesis. Unlike its short-chain analogs (e.g., 2-chloro-N-methylacetamide), the hexyl variant offers a strategic balance of steric bulk and hydrophobicity (
Chemical Profile & Strategic Value
The "Warhead & Tail" Concept
The utility of 2-chloro-N-hexylacetamide lies in its dual-domain structure:
-
The Warhead (
-Chloroamide): An electrophilic site primed for nucleophilic attack. The amide nitrogen's lone pair resonance reduces the carbonyl's electrophilicity, directing nucleophiles almost exclusively to the -carbon via an mechanism. -
The Tail (Hexyl Chain): A lipophilic anchor. In medicinal chemistry, extending alkyl chains from methyl to hexyl often increases the partition coefficient (
), enhancing blood-brain barrier (BBB) penetration or extending the duration of action in local anesthetics by facilitating depot formation in lipid-rich nerve membranes.
Physicochemical Properties
| Property | Value | Significance |
| CAS Number | 5326-81-8 | Unique Identifier |
| Formula | -- | |
| Mol.[1][2][3][4][5][6][7] Weight | 177.67 g/mol | Fragment-based drug design compliant |
| LogP (Calc) | ~2.3 | Ideal for membrane permeability |
| Physical State | Solid/Low-melt solid | Easy handling compared to liquid acyl chlorides |
Mechanistic Pathways
The primary reactivity mode is bimolecular nucleophilic substitution (
Figure 1: Mechanistic bifurcation for nucleophilic substitution. Path A is standard; Path B (Finkelstein) is required for sterically hindered amines.
Application Protocols
Protocol A: Synthesis of "Lidocaine-Like" Amino-Amides
This protocol targets the synthesis of tertiary amines (glycinamides), the structural core of many local anesthetics. The hexyl chain serves to modulate the duration of anesthesia.
Reagents:
-
2-Chloro-N-hexylacetamide (1.0 equiv)
-
Secondary Amine (e.g., Diethylamine, Piperidine) (2.5 equiv)
-
Solvent: Toluene (non-polar) or Acetonitrile (polar aprotic)
-
Catalyst: KI (0.1 equiv) - Optional
Step-by-Step Methodology:
-
Preparation: Dissolve 2-chloro-N-hexylacetamide (10 mmol, 1.77 g) in Toluene (20 mL).
-
Nucleophile Addition: Add the secondary amine (25 mmol). Note: Excess amine acts as a base to scavenge the HCl byproduct.
-
Thermal Activation: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor reaction progress via TLC (30% EtOAc in Hexanes). The starting chloride usually stains faintly; the product amine stains strongly with Dragendorff’s reagent or Ninhydrin.
-
-
Workup (Acid-Base Extraction):
-
Cool to room temperature. Filter off the precipitated amine-hydrochloride salt.
-
Dilute filtrate with EtOAc (50 mL).
-
Extract: Wash with 1M HCl (2 x 30 mL). The product moves to the aqueous phase (protonated).
-
Recover: Basify the aqueous layer to pH 10 using 2M NaOH. Extract back into EtOAc (3 x 30 mL).
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo.
Why this works: The acid-base extraction (Step 4) is self-validating; neutral impurities remain in the organic layer during the acid wash, while the target basic amine is selectively pulled into the water, ensuring high purity without column chromatography [1].
Protocol B: The Finkelstein Activation (For Hindered Nucleophiles)
When reacting with bulky amines (e.g., 2,6-dimethylaniline) or weak nucleophiles, the chloride is a poor leaving group. We convert it in situ to an iodide.
Reagents:
-
2-Chloro-N-hexylacetamide (1.0 equiv)
-
Sodium Iodide (NaI) (1.2 equiv)
-
Nucleophile (1.1 equiv)
-
Solvent: Butanone (Methyl Ethyl Ketone - MEK) or Acetone.
Step-by-Step Methodology:
-
Activation: Dissolve 2-chloro-N-hexylacetamide (5 mmol) and NaI (6 mmol) in MEK (15 mL).
-
Incubation: Stir at room temperature for 30 minutes. A white precipitate (NaCl) will form, indicating the conversion to the reactive iodo-species (Finkelstein reaction) [2].
-
Substitution: Add the hindered nucleophile and
(2.0 equiv). -
Reflux: Heat to
for 12 hours. -
Filtration: Filter the inorganic salts (NaCl, excess
) while hot. -
Purification: Concentrate the filtrate. Recrystallize from Hexane/EtOAc if solid, or pass through a short silica plug if oil.
Protocol C: Thioether Ligation ("Click-Like" Chemistry)
-Chloroacetamides are highly specific for thiols at physiological pH (7.5–8.0), making this block excellent for capping cysteine residues or synthesizing thioether linkers.Reagents:
-
Thiol substrate (e.g., Cysteine derivative) (1.0 equiv)
-
2-Chloro-N-hexylacetamide (1.1 equiv)
-
Base:
or DIPEA (1.5 equiv) -
Solvent: DMF or DMF/Water (for biological substrates).
Methodology:
-
Dissolve thiol in degassed DMF.
-
Add base, followed immediately by 2-chloro-N-hexylacetamide.
-
Stir at Room Temperature for 1 hour. Note: Heating is rarely required for thiols due to the high nucleophilicity of the thiolate anion.
-
Quench with water and extract with EtOAc.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (Path A) | Chloride is a poor leaving group; Amine is sterically hindered. | Switch to Protocol B (Add NaI). Switch solvent to DMF (polar aprotic increases rate). |
| O-Alkylation vs N-Alkylation | Ambient nucleophiles (e.g., amide back-biting). | Ensure temperature is controlled; use non-polar solvent (Toluene) to suppress ionic dissociation of competing nucleophiles. |
| Hydrolysis of Amide | Highly acidic/basic aqueous workup for prolonged periods. | Keep workup cold ( |
Safety & Handling
-
Hazard Class: Alkylating Agent.
-
Risk: 2-Chloro-N-hexylacetamide is a potent electrophile. It can alkylate DNA and proteins. It is a potential skin sensitizer and irritant.
-
Controls:
-
Handle only in a fume hood.
-
Wear nitrile gloves (double gloving recommended).
-
Quenching: Destroy excess reagent by adding an aqueous solution of cysteine or ammonia before disposal.
-
References
- Löfgren, N. (1948). Studies on Local Anesthetics: Xylocaine, a New Synthetic Drug. Stockholm: Haeggstroms.
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[8] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
-
Galat, A., & Elion, G. (1943). "The Interaction of Amides with Amines." Journal of the American Chemical Society, 65(8), 1566.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79843, 2-Chloro-N-hexylacetamide.
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Application and Protocol Guide: NMR Spectroscopic Analysis of 2-chloro-N-hexylacetamide
Abstract
This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of 2-chloro-N-hexylacetamide. Designed for researchers, scientists, and professionals in drug development, this document provides a robust theoretical framework and detailed, field-proven protocols for acquiring and interpreting both ¹H and ¹³C NMR spectra. By explaining the causality behind experimental choices, this guide serves as a self-validating system for the accurate analysis of this and similar small molecules.
Introduction: The Role of NMR in Small Molecule Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds.[1] For a molecule such as 2-chloro-N-hexylacetamide, which possesses a combination of an alkyl chain, an amide group, and a halogenated carbon, NMR provides unambiguous information about the connectivity of atoms and their chemical environment.[2] This technique is predicated on the magnetic properties of atomic nuclei, specifically the ¹H (proton) and ¹³C isotopes, which are NMR-active.[2] When placed in a strong magnetic field, these nuclei can be excited by radiofrequency pulses, and the resulting signals provide a detailed map of the molecule's structure.[2][3]
The analysis of 2-chloro-N-hexylacetamide is critical in various research and development contexts, including medicinal chemistry and materials science, where precise structural confirmation is paramount. This guide will walk through the theoretical underpinnings of NMR, a step-by-step protocol for sample preparation and data acquisition, and a detailed interpretation of the resulting spectra.
Theoretical Background: Unraveling the Spectrum
A fundamental understanding of key NMR parameters is essential for accurate spectral interpretation.
-
Chemical Shift (δ): The position of an NMR signal along the x-axis (in parts per million, ppm) is known as the chemical shift.[4][5] It is determined by the local electronic environment of a nucleus.[6][7] Electron-withdrawing groups, such as the chlorine atom and the carbonyl group in 2-chloro-N-hexylacetamide, decrease the electron density around nearby nuclei, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield).[4][6][8] Conversely, electron-donating groups increase shielding and move signals to lower chemical shifts (upfield).[5][6] Tetramethylsilane (TMS) is typically used as a reference standard, with its signal set to 0 ppm.[5][9]
-
Integration: The area under a ¹H NMR peak is proportional to the number of protons giving rise to that signal.[4] This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (Multiplicity): The signal for a particular proton (or set of equivalent protons) can be split into multiple lines by the magnetic fields of neighboring, non-equivalent protons. This phenomenon, known as spin-spin coupling, provides information about the connectivity of atoms. The number of lines in a split signal (multiplicity) is given by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.
-
Amide Bond Considerations: The C-N bond in amides exhibits partial double bond character due to resonance.[10] This restricted rotation can sometimes lead to the observation of distinct signals for protons on groups attached to the nitrogen, even if they appear chemically equivalent at first glance.
Experimental Protocol: Acquiring High-Quality NMR Spectra
This section provides a detailed workflow for the NMR analysis of 2-chloro-N-hexylacetamide.
Materials and Reagents
-
2-chloro-N-hexylacetamide (for research use only)[11]
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
Tetramethylsilane (TMS)
-
NMR tubes (5 mm, high precision)
-
Pasteur pipettes
-
Volumetric flasks and vials
-
Acetone, deionized water for cleaning[12]
Safety Precautions
2-chloro-N-hexylacetamide is a chemical compound that requires careful handling. While a specific safety data sheet for the N-hexyl derivative was not found, related compounds like 2-chloroacetamide are toxic if swallowed, may cause an allergic skin reaction, and are suspected of damaging fertility.[13][14][15] Therefore, it is crucial to:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15][16]
-
Avoid inhalation of dust and contact with skin and eyes.[13][14][15]
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[15][16]
Sample Preparation Protocol
-
Glassware Cleaning: Ensure all glassware, including the NMR tube, is scrupulously clean and dry to prevent contamination.[17] A common procedure involves washing with a suitable solvent like acetone, followed by deionized water, and a final rinse with acetone before drying.[12]
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of 2-chloro-N-hexylacetamide into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial. Deuterated solvents are essential for NMR as they are "invisible" in the ¹H spectrum and provide a lock signal for the spectrometer to maintain a stable magnetic field.[18]
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-precision 5 mm NMR tube. Ensure there are no air bubbles.
-
Labeling: Clearly label the NMR tube with the sample identification.
Instrument Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | ~4 seconds | ~1-2 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
| Number of Scans | 16-32 | 512-1024 |
Causality behind Parameter Choices:
-
Deuterated Solvent: As mentioned, CDCl₃ is used to avoid a large interfering solvent signal in the ¹H NMR spectrum and to provide a deuterium lock signal for field stability.[18]
-
Relaxation Delay: A 2-second delay allows for the relaxation of the nuclei back to their equilibrium state, ensuring quantitative accuracy in integration.
-
Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).
Data Analysis and Interpretation
Expected ¹H NMR Spectrum
The structure of 2-chloro-N-hexylacetamide suggests the presence of several distinct proton environments.
Caption: Structure of 2-chloro-N-hexylacetamide with carbon labels.
| Carbon Label | Chemical Shift (δ, ppm) | Assignment |
| a | ~40 - 45 | -CH₂-Cl |
| b | ~165 - 170 | -C=O |
| c | ~39 - 42 | -NH-CH₂- |
| d, e, f, g | ~22 - 32 | Alkyl -CH₂- |
| h | ~14 | -CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Signal b (-C=O): The carbonyl carbon is significantly deshielded and will appear at the lowest field, typically in the 165-170 ppm range for amides. [19][20]* Signal a (-CH₂-Cl): The carbon attached to the electronegative chlorine atom will be shifted downfield to the 40-45 ppm region. [20]* Signal c (-NH-CH₂-): The carbon adjacent to the nitrogen will also be deshielded, appearing around 39-42 ppm.
-
Signals d, e, f, g (Alkyl Chain): The carbons of the hexyl chain will resonate in the typical alkane region of 22-32 ppm. [19]* Signal h (-CH₃): The terminal methyl carbon is the most shielded and will appear at the highest field, around 14 ppm. [20]
Conclusion
This application note provides a comprehensive framework for the NMR spectroscopic analysis of 2-chloro-N-hexylacetamide. By following the detailed protocols for sample preparation and data acquisition, and by understanding the principles of spectral interpretation, researchers can confidently verify the structure and purity of this and related compounds. The presented data and interpretations serve as a reliable reference for scientists engaged in organic synthesis, drug discovery, and quality control.
References
- ¹H NMR Spectrum of Amide Compounds. (2017). University Chemistry.
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Chemical shifts. (n.d.).
- Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharm Anal Chem, 8, 225.
- NMR Sample Preparation. (n.d.). University of Wisconsin-Madison.
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
- Gowda, B. T., et al. (2009). Synthetic and ¹H and ¹³C NMR spectral studies on N-(mono-substitutedphenyl)-acetamides and substituted acetamides.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]
- Proton NMR-25 || HNMR spectra of amides || Exchangeable protons || Difference
-
Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Western University. NMR SAMPLE PREPARATION. [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
- MDPI. (2022). Alkyl Chain Length Governs Structure, Conformation and Antimicrobial Activity in Poly(alkylene biguanide).
-
Homework.Study.com. The ¹H NMR spectrum of 2-chloroacetamide (ClCH₂CONH₂) shows three signals.... [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
- ICSC 0640 - 2-CHLOROACETAMIDE. (n.d.).
- Basic Concepts, Principles and Applications of NMR Spectroscopy. (2016). International Journal of Innovative Research in Science, Engineering and Technology.
- Nuclear magnetic resonance (NMR) spectroscopy: Basic principles and phenomena, and their applications to chemistry, biology and medicine. (2018).
-
Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. [Link]
-
Oregon State University. ¹³C NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. longdom.org [longdom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. acdlabs.com [acdlabs.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 11. scbt.com [scbt.com]
- 12. organomation.com [organomation.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemos.de [chemos.de]
- 15. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 16. fishersci.com [fishersci.com]
- 17. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
mass spectrometry of 2-chloro-N-hexylacetamide
Executive Summary & Scientific Context
2-chloro-N-hexylacetamide (CAS: 79-07-2 derivatives/analogous) is a critical intermediate in the synthesis of local anesthetics (e.g., lidocaine analogs) and a functionalized alkylating agent in herbicide development. Its structure comprises a reactive
In drug development, this compound is frequently monitored as a Potential Genotoxic Impurity (PGI) due to the reactivity of the alkyl halide functionality, which can alkylate DNA. Consequently, robust analytical methods are required to detect trace levels in pharmaceutical matrices.
This guide provides a dual-modality protocol (GC-EI-MS and LC-ESI-MS/MS) for the identification and quantification of 2-chloro-N-hexylacetamide. The choice of method depends on the analytical goal: GC-MS for structural elucidation and fingerprinting, and LC-MS/MS for high-sensitivity trace quantification in polar matrices.
Safety Warning: 2-chloro-N-hexylacetamide is a potent alkylating agent and skin sensitizer. All sample preparation must be conducted in a fume hood with nitrile gloves.
Chemical Properties & Mass Spectrometry Logic
| Property | Value | MS Implication |
| Formula | Monoisotopic Mass: 177.09 Da ( | |
| Isotopes | Distinctive M+ and M+2 clusters are the primary identification filter. | |
| LogP | Suitable for C18 retention (LC) and non-polar capillary columns (GC). | |
| Reactivity | Labile C-Cl bond; prone to in-source fragmentation if ionization energy is too high. |
Protocol A: GC-MS (Electron Ionization)[2]
Objective: Structural confirmation and purity analysis of raw materials. Rationale: Electron Ionization (EI) at 70 eV provides a reproducible fragmentation fingerprint. The non-polar nature of the hexyl chain makes this molecule ideal for capillary GC.
Experimental Setup
-
System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).
-
Column: DB-5ms or equivalent (30 m
0.25 mm, 0.25 µm film). -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless. 250°C.
-
Note: Use a glass wool liner deactivated with silanizing agent to prevent thermal degradation of the labile C-Cl bond.
-
Temperature Program
-
Initial: 60°C (Hold 1 min) - Focuses the solvent and volatile amine impurities.
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (Hold 3 min) - Ensures elution of heavy dimers.
Mass Spectral Interpretation (EI)
The EI spectrum is dominated by alpha-cleavage and McLafferty rearrangements characteristic of N-alkyl amides.
| m/z (Ion) | Identity | Mechanistic Origin |
| 177 / 179 | Molecular ion. Ratio 3:1 confirms one Chlorine atom.[1] | |
| 142 | Heterolytic cleavage of the C-Cl bond. Often the base peak or very abundant. | |
| 128 | Alpha-cleavage at the carbonyl-C bond. | |
| 121 | McLafferty Rearrangement. Migration of | |
| 77 / 79 | Acylium ion formed by cleavage of the amide bond (N-C). | |
| 30 | Primary amine fragment (diagnostic for N-alkyl chains). |
Protocol B: LC-MS/MS (Electrospray Ionization)
Objective: Trace quantification (< 1 ppm) in drug substances or biological fluids.
Rationale: ESI is "softer" than EI, preserving the molecular ion
Experimental Setup
-
System: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Profile
| Time (min) | % B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Load |
| 6.0 | 95 | Elution of Analyte (Expected RT |
| 7.0 | 95 | Wash |
| 7.1 | 5 | Re-equilibration |
MRM Transitions (Positive Mode)
The protonated molecule
| Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Interpretation |
| 178.1 | 102.1 | 15 - 20 | Quantifier. Loss of chloro-ketene ( |
| 178.1 | 142.1 | 10 - 15 | Qualifier. Loss of HCl (Neutral loss). |
| 178.1 | 60.0 | 25 - 30 | Secondary fragment: |
Critical Note on Q1 Selection: Always monitor the
Mechanistic Visualization
The following diagrams illustrate the analytical decision process and the specific fragmentation pathways described above.
Figure 1: Analytical Workflow Decision Tree
Caption: Decision matrix for selecting between GC-MS and LC-MS/MS based on sensitivity requirements.
Figure 2: Fragmentation Pathways (EI vs ESI)
Caption: Mechanistic comparison of EI (radical driven) and ESI (proton driven) fragmentation pathways.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms in amides).
-
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectrometry Data Center - Amide Fragmentation Patterns. NIST Chemistry WebBook, SRD 69. [Link]
-
European Medicines Agency (EMA). (2014). Assessment of genotoxic impurities in pharmaceutical substances. (Guidance on monitoring alkyl halides like chloroacetamides). [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for alpha-cleavage rules in mass spectrometry). [Link]
Sources
Application Note: Modular Derivatization of 2-Chloro-N-hexylacetamide
A Scaffold for Covalent Probes, Lipophilic Surfactants, and Bioactive Analogs
Abstract
This guide details the synthesis and derivatization of 2-chloro-N-hexylacetamide (2-CNHA) . Unlike aromatic chloroacetamides (e.g., herbicides like alachlor), 2-CNHA features a flexible aliphatic tail and a reactive
Introduction: The Bifunctional Scaffold
2-Chloro-N-hexylacetamide represents a "Janus" molecule in medicinal chemistry:
-
The Lipophilic Tail (N-hexyl): Provides membrane permeability and hydrophobic pocket occupancy.
-
The Electrophilic Warhead (
-chloro): A tunable site for reactions. While less reactive than iodoacetamides, chloroacetamides offer greater stability in physiological buffers, making them ideal for "tunable" covalent inhibition.
Mechanism of Action
The reactivity of 2-CNHA relies on the nucleophilic attack at the
Visual Workflow
The following diagram outlines the synthesis of the scaffold and its divergent applications.
Figure 1: Modular synthesis workflow. The central scaffold (Blue) can be diverted into Nitrogen-based pharmacological agents (Green) or Sulfur-based bioconjugates (Red).
Module 1: Synthesis of the Scaffold
Objective: Synthesize 2-chloro-N-hexylacetamide via Schotten-Baumann acylation.
Reagents
-
Hexylamine (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv) — Handle with extreme care (Lachrymator)
-
Triethylamine (TEA) or 10% NaOH (1.2 equiv)
-
Dichloromethane (DCM) (Solvent)
Protocol
-
Setup: Purge a 250 mL round-bottom flask with
. Add Hexylamine (50 mmol) and TEA (60 mmol) to dry DCM (100 mL). -
Cooling: Submerge flask in an ice/salt bath to reach -10°C to 0°C. Critical: Exothermic reaction control.
-
Addition: Add Chloroacetyl chloride dropwise via an addition funnel over 30 minutes.
-
Self-Validation Check: Monitor internal temperature; do not exceed 5°C to prevent bis-acylation or polymerization.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat.
, then Brine. -
Isolation: Dry over
, filter, and concentrate in vacuo.-
Expected Yield: >85% as a white/off-white solid or oil.
-
Validation: TLC (Hexane:EtOAc 3:1). Reactant amine spot (ninhydrin active) should disappear.
-
Module 2: The Nitrogen Branch (Amination)
Objective: Create glycinamide derivatives (pharmacophores found in lidocaine) or cationic surfactants.
Protocol: Synthesis of N,N-Diethyl-N'-hexyl-glycinamide
-
Stoichiometry: Dissolve 2-CNHA (1 equiv) in Acetonitrile (
). Add Diethylamine (2.5 equiv).-
Why Excess Amine? The amine acts as both the nucleophile and the base to scavenge the HCl byproduct.
-
-
Catalysis (Optional): Add 10 mol% Potassium Iodide (KI).
-
Expert Insight: This is the Finkelstein reaction . It converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the reaction rate [2].
-
-
Reflux: Heat to 60-80°C for 4-6 hours.
-
Validation: Monitor by ESI-MS. The mass shift will be
(Cl) (Diethylamine) = Net Da (approx). -
Purification: Acid/Base extraction. Product is basic; extract into acidic water, wash organics, basify aqueous layer, and extract back into DCM.
Module 3: The Sulfur Branch (Covalent Probes)
Objective: Bioconjugation to Cysteine residues. This mimics the action of covalent inhibitors or ABPP (Activity-Based Protein Profiling) probes.
Protocol: Thiol Alkylation
-
Buffer Selection: Use Phosphate Buffer (pH 7.5 - 8.0).
-
Reaction: Dissolve 2-CNHA in minimal DMSO (final concentration <5%). Add to thiol-containing solution (e.g., Glutathione or Cysteine-peptide).
-
Incubation: Incubate at 37°C for 1-4 hours.
-
Validation: Ellman’s Reagent Assay.
-
Self-Validation: Aliquot the reaction mixture and add Ellman's reagent (DTNB). A decrease in absorbance at 412 nm compared to a control (thiol only) confirms the consumption of free thiols by the chloroacetamide [4].
-
Analytical Data Summary
| Parameter | 2-Chloro-N-hexylacetamide | Derivative (Diethylamine) | Derivative (Cysteine Adduct) |
| Mol. Weight | ~177.67 g/mol | ~214.35 g/mol | ~262.3 g/mol (if Cys) |
| Appearance | White solid/Colorless oil | Yellowish oil | Water-soluble adduct |
| Key NMR Signal | |||
| Reactivity | Electrophilic (Mod.) | Basic / Nucleophilic | Stable Thioether |
Safety & Handling (Critical)
Hazard Class: 6.1 (Toxic), Skin Sensitizer (Cat 1).
-
Sensitization: Chloroacetamides are potent contact allergens. They can induce allergic contact dermatitis (ACD) via haptenization of skin proteins (cysteine modification) [5].
-
Reproductive Toxicity: Suspected of damaging fertility (H361).[5]
-
Handling:
-
Double-glove (Nitrile).
-
Use a dedicated fume hood.[6]
-
Quench all glassware with 10% ammonia or bleach solution before washing to destroy residual alkylating agent.
-
References
-
WuXi Biology. (2023). QM Analyses for Cysteine – Chloroacetamide Bioconjugation.Link
-
ChemicalBook. (2011).[7] General procedure for Nucleophilic Substitution of Chloroacetamides.Link
-
RSC Publishing. (2011). A kinetic study of thiol addition to N-phenylchloroacetamide.Link
- Thermo Fisher Scientific.Ellman’s Reagent (DTNB) Protocol.
-
Eurofins USA. (2015). Safety Data Sheet: 2-Chloroacetamide.[5][8]Link
Sources
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. eurofinsus.com [eurofinsus.com]
Application Note: Optimizing Nucleophilic Substitution of 2-Chloro-N-hexylacetamide for Library Synthesis and Covalent Probes
Executive Summary
This guide details the reactivity profile and experimental protocols for 2-chloro-N-hexylacetamide , a versatile electrophilic scaffold used in the synthesis of peptidomimetics and covalent inhibitor "warheads." While the
Mechanistic Insight: The Electrophilic Landscape
The 2-chloro-N-hexylacetamide molecule (
The Vector
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Soft Nucleophiles (Thiols/Thiolates): React rapidly via orbital control. This is the basis for Targeted Covalent Inhibitors (TCIs) , where the chloroacetamide warhead targets cysteine residues (e.g., Cys145 in SARS-CoV-2 M
or MurA enzymes) [1, 2].[1] -
Hard Nucleophiles (Amines/Alkoxides): React slower due to the high energy barrier of displacing the chloride leaving group. This often requires iodide catalysis (Finkelstein reaction) to proceed efficiently at mild temperatures [3].
Competitive Pathways
Researchers must be vigilant against:
-
Hydrolysis: In high pH aqueous buffers, hydroxide ions can displace the chloride (forming the
-hydroxy species) or hydrolyze the amide bond. -
Dimerization: When reacting with primary amines, the product is a secondary amine which can react with another equivalent of electrophile, leading to tertiary amine byproducts.
Visualization: Finkelstein-Assisted Substitution
The following diagram illustrates the kinetic advantage of converting the alkyl chloride to an alkyl iodide in situ.
Figure 1: Catalytic cycle showing the acceleration of substitution via the transient formation of the iodo-acetamide species. The iodide is a better nucleophile than the amine (fast attack) and a better leaving group than chloride (fast displacement).
Experimental Protocols
Protocol A: High-Throughput Aminolysis (Library Synthesis)
Objective: Synthesis of N-substituted glycinamides (e.g., N-hexyl-2-(morpholin-4-yl)acetamide).[1] Challenge: Direct reaction with secondary amines is sluggish in non-polar solvents. Solution: Use of Potassium Iodide (KI) as a nucleophilic catalyst.
Reagents:
-
2-Chloro-N-hexylacetamide (1.0 equiv)[1]
-
Secondary Amine (e.g., Morpholine, 1.2 equiv)[1]
-
Potassium Iodide (KI) (0.1 equiv)[1]
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of 2-chloro-N-hexylacetamide in 5 mL of anhydrous MeCN.
-
Catalyst Activation: Add 0.1 mmol (17 mg) of KI. Stir for 10 minutes at Room Temperature (RT). Note: Solution may yellow slightly due to trace
formation. -
Nucleophile Addition: Add 2.0 mmol of
followed by 1.2 mmol of the amine. -
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The chloride (
) will convert to the amine adduct ( ). -
Workup: Filter off inorganic salts (
, KCl). Concentrate the filtrate. -
Purification: Dissolve residue in DCM, wash with water (
) to remove residual DMF/KI. Dry over and concentrate.
Protocol B: Cysteine Bioconjugation Simulation (Kinetic Assay)
Objective: Determining the reactivity of the chloroacetamide warhead toward thiols (simulating covalent inhibition). Relevance: Chloroacetamides are "tuned" electrophiles—less reactive than acrylamides in some contexts, but highly specific for thiols [4].
Reagents:
-
2-Chloro-N-hexylacetamide (10 mM stock in DMSO)[1]
-
L-Cysteine or Glutathione (GSH) (10 mM stock in Water)[1]
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4[1]
Step-by-Step:
-
Preparation: Prepare a reaction mixture containing 500
M electrophile and 500 M thiol in PBS/DMSO (90:10 v/v). -
Incubation: Incubate at 37°C.
-
Monitoring: At time points (0, 15, 30, 60 min), aliquot 50
L. -
Quenching/Analysis:
-
Method A (Ellman's Test): Add DTNB reagent. Absorbance at 412 nm decreases as free thiol is consumed.
-
Method B (HPLC): Inject directly. Look for the disappearance of the electrophile peak and appearance of the adduct.
-
-
Result Interpretation: Chloroacetamides typically show >95% conversion within 60 minutes at pH 7.4, significantly faster than the corresponding reaction with lysine (amine) [5].
Protocol C: Synthesis of Azido-N-hexylacetamide (Click Linker)
Objective: Converting the chloride to an azide for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
Step-by-Step:
-
Dissolve 2-chloro-N-hexylacetamide (1.0 equiv) in DMF (0.5 M concentration).
-
Add Sodium Azide (
, 1.5 equiv). Caution: is toxic.[1] -
Stir at RT for 12 hours or 60°C for 2 hours .
-
Workup: Dilute with water, extract with Ethyl Acetate (
). Wash organics with LiCl solution (5%) to remove DMF. -
Safety: Do not concentrate azides to dryness if the C/N ratio is low (safe here due to hexyl chain).
Data Summary: Reactivity Comparison
The following table summarizes the expected reactivity of 2-chloro-N-hexylacetamide with various nucleophiles in Acetonitrile at 25°C.
| Nucleophile Class | Example | Catalyst Required? | Relative Rate | Primary Product |
| Soft Thiol | Cysteine / GSH | No | Fast ( | Thioether (S-alkylation) |
| Hard Amine | Morpholine | Yes (KI) | Moderate ( | Glycinamide (N-alkylation) |
| Azide | Sodium Azide | No | Fast ( | Azide ( |
| Alkoxide | NaOMe | No | Slow / Side Rxns | Ether (O-alkylation) |
Library Generation Workflow
For researchers utilizing this scaffold to generate diversity (e.g., DELs - DNA Encoded Libraries), the following decision tree ensures high purity.
Figure 2: Decision tree for optimizing reaction conditions based on nucleophile type.
References
-
Resnick, E., et al. (2019).[1] "Rapid Covalent Labeling of a Cysteine-Rich Protein by a Chloroacetamide Probe." Journal of the American Chemical Society. Link[1]
-
Jin, Z., et al. (2020).[1] "Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors."[3] Nature. Link
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[2][4] Berichte der deutschen chemischen Gesellschaft. Link[1]
-
Gehringer, M., & Laufer, S. A. (2019).[1] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link[1]
-
Schoenherr, H., et al. (2022).[1][5] "Kinetics of Chloroacetamide Reaction with Thiols vs Amines." Bioconjugate Chemistry. Link[1]
Sources
Application Note: 2-Chloro-N-hexylacetamide in Covalent Drug Discovery
Abstract
2-Chloro-N-hexylacetamide represents a specialized class of electrophilic fragment used in Activity-Based Protein Profiling (ABPP) and covalent fragment-based drug discovery (FBDD). Unlike generic warheads (e.g., iodoacetamide), the inclusion of the
Mechanistic Basis & Chemical Utility[1]
The Electrophilic Warhead ( Reactivity)
The chloroacetamide moiety functions as a moderately reactive electrophile. It targets nucleophilic cysteine thiolates via an irreversible nucleophilic substitution (
-
Reactivity Tuning: Chlorine is a poorer leaving group than iodine or bromine. This reduced intrinsic reactivity is advantageous in medicinal chemistry; it minimizes non-specific promiscuity, ensuring that covalent bond formation is driven by molecular recognition (affinity of the hexyl chain for the pocket) rather than indiscriminate alkylation.
-
The "Hexyl" Factor: The hexyl chain serves two critical functions:
-
Hydrophobic Anchor: It mimics fatty acid tails (e.g., palmitate), making it an ideal probe for enzymes involved in lipid metabolism or proteins with hydrophobic allosteric sites (e.g., TEAD palmitate pockets).
-
Membrane Permeability: The alkyl chain enhances cell permeability compared to shorter analogs, facilitating in situ labeling in live-cell assays.
-
Synthetic Versatility
Beyond its role as a probe, 2-chloro-N-hexylacetamide is a versatile intermediate. The chloride can be displaced by amines, azides, or alkoxides to generate complex
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-N-hexylacetamide
Rationale: While commercially available, in-house synthesis allows for the introduction of isotopically labeled hexyl chains or rapid derivative generation. This protocol uses Schotten-Baumann conditions optimized to prevent bis-alkylation.
Reagents:
-
Hexylamine (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Setup: Purge a round-bottom flask with
. Dissolve Hexylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (30 mL). Cool to 0°C in an ice bath.-
Critical: Cooling controls the exotherm and prevents the amine from attacking the alkyl chloride site (self-polymerization).
-
-
Addition: Add Chloroacetyl chloride (11 mmol) dropwise over 15 minutes.
-
Observation: White precipitate (TEA·HCl) will form immediately.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).
-
Workup:
-
Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine.
-
Wash with Sat.
(2 x 20 mL) to remove excess acid/chloride. -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexanes/EtOAc if necessary. Expected yield: >85%.
Quality Control (NMR Validation):
-
NMR (
): Look for the diagnostic singlet at 4.02 ppm (2H, ) and the triplet at 3.25 ppm (2H, ). The absence of a shift at 3.5-3.8 suggests no displacement of the chloride.
Protocol B: Covalent Fragment Screening (Gel-Based ABPP)
Rationale: This assay determines if 2-chloro-N-hexylacetamide binds to a specific target protein by competing with a broad-spectrum fluorescent probe.
Materials:
-
Recombinant Target Protein (e.g., 1
M) -
2-Chloro-N-hexylacetamide (Test Compound, 10-100
M) -
Fluorescent Probe: IA-Rhodamine (Iodoacetamide-Rhodamine, 1
M) -
Buffer: PBS, pH 7.4
Workflow:
-
Incubation (Blockade): Incubate Protein (50
L) with Test Compound (at varying concentrations) for 1 hour at RT.-
Mechanistic Note: If the hexyl-acetamide binds, it will irreversibly alkylate the active site cysteine.
-
-
Labeling (Challenge): Add IA-Rhodamine (1
L of 50 M stock) to the mixture. Incubate for 30 mins in the dark.-
Logic: IA-Rhodamine will label any remaining free cysteines.
-
-
Quench & Denature: Add SDS-PAGE loading buffer (with reducing agent) and boil for 5 mins.
-
Readout: Resolve on SDS-PAGE gel and image fluorescence.
-
Result Interpretation: A decrease in fluorescence intensity compared to the DMSO control indicates successful binding/inhibition by 2-chloro-N-hexylacetamide.
-
Visualizations
Figure 1: Reaction Mechanism & Synthetic Pathway
This diagram illustrates the synthesis of the probe and its subsequent
Caption: Synthesis of the probe via acylation followed by irreversible cysteine alkylation (SN2).
Figure 2: Competitive ABPP Workflow
A logic flow for determining target engagement using fluorescent competition.
Caption: Competitive Activity-Based Protein Profiling (ABPP) decision tree for validating binding.
Key Data Summary
Table 1: Comparative Reactivity & Properties
| Property | 2-Chloro-N-hexylacetamide | Iodoacetamide (Generic) | Implication for MedChem |
| Electrophile | Chloroacetamide ( | Iodoacetamide ( | |
| Leaving Group | Chloride | Iodide | Slower reaction kinetics allow thermodynamic equilibration before covalent capture. |
| Lipophilicity (cLogP) | ~2.1 | ~0.2 | Hexyl analog penetrates membranes and binds hydrophobic pockets (e.g., lipid sites). |
| Target Profile | Lipophilic Cysteines | Surface-exposed Cysteines | Use Hexyl analog for cryptic or buried allosteric sites. |
Safety & Handling
-
Hazard Class: Alkylating agents are potential carcinogens and skin sensitizers.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Neutralization: Quench excess reagent with 5% cysteine or glutathione solution before disposal to neutralize the electrophile.
References
-
Covalent Fragment Screening: Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.[1]
-
Chloroacetamide Reactivity: Shannon, D. A., & Weerapana, E. (2015). "Covalent Probes for Targeting Cysteine Residues in Proteins."[1][2] Current Opinion in Chemical Biology.
-
TEAD/Lipid Pocket Targeting: Bum-Erdene, K., et al. (2020). "Small-Molecule Covalent Modification of Conserved Cysteine in TEAD Transcription Factors." Cell Chemical Biology. (Demonstrates the utility of lipid-mimetic chloroacetamides).
-
General Synthesis (Schotten-Baumann): "Acylation of Amines." Organic Syntheses, Coll. Vol. 1, p. 108.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N-hexylacetamide
Executive Summary & Reaction Overview
The Synthesis: The formation of 2-chloro-N-hexylacetamide involves the nucleophilic acyl substitution of chloroacetyl chloride with hexan-1-amine. While conceptually simple, this reaction is prone to specific side pathways driven by the bifunctional nature of the electrophile (chloroacetyl chloride) and the nucleophilicity of the amine.
The Core Challenge: The primary technical hurdle is preventing the "Dimer Impurity" (N-hexyl-2-(hexylamino)acetamide). This forms when the starting amine acts as a nucleophile toward the alkyl chloride of the product, rather than the acyl chloride of the starting material.
Reaction Scheme:
-
Main Reaction: Chloroacetyl chloride + Hexylamine
2-Chloro-N-hexylacetamide + HCl -
Critical Side Reaction: 2-Chloro-N-hexylacetamide + Hexylamine
N-hexyl-2-(hexylamino)acetamide (Dimer) + HCl
Troubleshooting Guide (Q&A)
Q1: I am seeing a significant impurity (5–15%) at a higher retention time than my product. What is it?
Diagnosis: This is almost certainly the N-alkylation dimer (N-hexyl-2-(hexylamino)acetamide).
Root Cause: This occurs via an SN2 mechanism where unreacted hexylamine attacks the
-
Temperature: The acylation (desired) is fast and occurs readily at <0°C. The alkylation (undesired) has a higher activation energy. If you run the reaction at room temperature or reflux, you favor the dimer.[1]
-
Stoichiometry: A large excess of hexylamine increases the statistical probability of the amine encountering the product's alkyl chloride.
-
Mode of Addition: Adding the acid chloride to the amine creates a temporary excess of amine relative to the acylating agent, promoting dimerization.
Corrective Action:
-
Reverse Addition: Add the amine solution slowly to a cold (-10°C to 0°C) solution of chloroacetyl chloride. This ensures the amine is immediately consumed by the highly reactive acyl chloride before it can attack the product [1].
-
Strict Temperature Control: Maintain internal temperature below 5°C during addition.
Q2: The reaction mixture turned into a solid white cake, and stirring stopped. Yield is ~50%.[1]
Diagnosis: Amine Hydrochlorination (Salt Formation).[1] Root Cause: The reaction generates 1 equivalent of HCl. Without an auxiliary base, the HCl protonates the remaining hexylamine, forming insoluble hexylamine hydrochloride.[1] This deactivates half your starting material.[1] Corrective Action:
-
Auxiliary Base: Use a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1–1.2 equivalents) to scavenge the HCl.[1]
-
Biphasic Schotten-Baumann: Use a biphasic system (DCM/Water or Toluene/Water) with an inorganic base like K2CO3 or NaOH.[1] The salt stays in the aqueous phase, keeping the organic phase fluid [2].
Q3: My product contains a highly acidic impurity that complicates workup.
Diagnosis: Hydrolysis to Chloroacetic Acid.[1] Root Cause: Chloroacetyl chloride is extremely moisture-sensitive.[1] Reaction with adventitious water yields chloroacetic acid.[1] Corrective Action:
-
Solvent Quality: Ensure DCM or THF is anhydrous.
-
Reagent Quality: Check the chloroacetyl chloride bottle for white crusts (hydrolysis products) before use. Distill if necessary.
Visualizing the Reaction Pathways
The following diagram maps the kinetic competition between the desired acylation and the undesired alkylation/hydrolysis pathways.
Figure 1: Kinetic competition between the main acylation pathway and the secondary alkylation (dimerization) pathway.
Optimized Experimental Protocol ("Gold Standard")
This protocol utilizes a biphasic Schotten-Baumann condition which effectively manages heat and HCl scavenging, minimizing dimerization.[1]
Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Chloroacetyl chloride | 1.05 | Electrophile |
| Hexan-1-amine | 1.00 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 1.20 | Acid Scavenger |
| Dichloromethane (DCM) | Solvent | Organic Phase |
| Water | Solvent | Aqueous Phase |
Step-by-Step Methodology
-
Preparation: Dissolve K₂CO₃ (1.2 equiv) in water (5 vol relative to amine). Dissolve Hexan-1-amine (1.0 equiv) in DCM (10 vol). Combine in a reactor with vigorous stirring.
-
Cooling: Cool the biphasic mixture to 0–5°C .
-
Addition: Dissolve Chloroacetyl chloride (1.05 equiv) in DCM (2 vol). Add this solution dropwise to the reactor over 60 minutes.
-
Critical Control Point: Do not allow internal temperature to exceed 10°C.[1]
-
-
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to 20°C for 1 hour.
-
IPC (In-Process Control): Check by TLC or HPLC. Target <1% unreacted amine.[1]
-
Workup:
-
Isolation: Concentrate in vacuo. The product typically solidifies upon standing or can be recrystallized from Hexane/EtOAc.[1]
Impurity Profile & Data Summary
| Impurity Name | Structure | RRT (Approx) | Origin | Removal Strategy |
| Chloroacetic Acid | Cl-CH₂-COOH | 0.2 - 0.5 | Hydrolysis | NaHCO₃ Wash |
| Hexylamine | CH₃(CH₂)₅NH₂ | 0.8 | Unreacted | 1M HCl Wash |
| Target Product | Cl-CH₂-CONHR | 1.0 | Main Reaction | N/A |
| Dimer | R-NH-CH₂-CONHR | 1.5 - 1.8 | Alkylation | Recrystallization / Control Temp |
Process Logic Flowchart
Figure 2: Logic flow for the synthesis and purification, highlighting critical wash steps.
References
-
Abdel-Latif, E., et al. (2019).[1][2][8] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications. Available at: [Link]
-
Organic Syntheses. "General procedures for amide formation." Organic Syntheses Prep. Available at: [Link][1]
Sources
- 1. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
troubleshooting 2-chloro-N-hexylacetamide purification
Topic: Troubleshooting Synthesis & Purification of 2-Chloro-N-hexylacetamide (CAS: 2461-07-6) Ticket Priority: High (Active Research/Drug Development)
Diagnostic Triage: What are you seeing?
Before proceeding to the deep-dive protocols, identify your primary failure mode using the table below.
| Symptom | Probable Cause | Immediate Action |
| Dark Brown/Black Oil | Exotherm Runaway: Reaction temp exceeded 0–5°C during addition. Thermal decomposition of chloroacetyl chloride. | Discard. Impurities are often inseparable. Restart with strict T < 0°C control. |
| Product "Oils Out" | Solvent Mismatch: The N-hexyl chain lowers the melting point (est. 30–40°C), making crystallization difficult in polar solvents. | Switch to Hexane/EtOAc or Pentane . Cool to -20°C. Scratch glass to induce nucleation. |
| Low Yield (<50%) | Hydrolysis or Dialkylation: Moisture entered the system (hydrolysis) or amine attacked the alkyl chloride (dialkylation). | Ensure anhydrous conditions. Verify stoichiometry (1.05 eq amine : 1.0 eq acid chloride). |
| Extra NMR Signals | Side Reaction: Doublet/Triplet at ~3.5-4.0 ppm often indicates the amine reacted with the | Acid Wash: The side product is a secondary amine; wash organic layer with 1M HCl. |
Core Synthesis Logic & Mechanism
To troubleshoot effectively, you must understand the "War of Nucleophiles." The synthesis involves reacting Hexylamine with Chloroacetyl chloride .
The Conflict:
-
Desired Path (Acylation): Amine attacks Carbonyl Carbon (
). Fast at 0°C. -
Undesired Path (Alkylation): Amine attacks
-Carbon ( ). Slower, but accelerates at >10°C. -
Hydrolysis: Water attacks
or .
The Solution:
-
Temperature Control: Keeping the reaction at -10°C to 0°C kinetically favors acylation over alkylation [1].
-
Base Scavenger: Use a non-nucleophilic base (e.g., Triethylamine or
) or excess hexylamine (wasteful) to neutralize the HCl generated.
Synthesis Workflow Diagram
Caption: Figure 1. Optimized synthesis workflow emphasizing the critical cooling step during acid chloride addition.
Step-by-Step Troubleshooting Protocols
A. The "Clean" Synthesis Protocol
Use this if your current method yields tar.
-
Setup: Flame-dry a 250 mL RB flask. Add magnetic stir bar and purge with
. -
Solvent: Dissolve Hexylamine (10 mmol) in DCM (30 mL) .
-
Base: Add Triethylamine (11 mmol) .
-
Why? Scavenges HCl to prevent amine salt precipitation which stalls stirring.
-
-
Cooling: Place flask in an Ice/Salt bath (-10°C) .
-
Addition: Dissolve Chloroacetyl chloride (10 mmol) in DCM (10 mL) . Add this solution dropwise over 30 minutes.
-
Critical: Internal temp must not rise above 5°C.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp (RT) for 1 hour.
B. Purification & Workup (The "3-Wash" System)
Issue: Impurities in crude oil.
Do not skip the specific order of washes. This leverages the amphiphilic nature of the impurities.
-
Dilution: Dilute reaction mixture with 50 mL EtOAc (or keep in DCM).
-
Wash 1: Acidic (Removes Unreacted Amine)
-
Wash 2: Water (Removes Salts)
-
Wash with Distilled Water (1 x 30 mL) .
-
-
Wash 3: Basic (Removes Acid/Hydrolysis Products)
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
C. Recrystallization (Solving "Oiling Out")
Issue: Product won't solidify.
2-Chloro-N-hexylacetamide has a low melting point (likely <50°C) due to the flexible hexyl chain [2]. It often forms a supercooled oil.
Recommended Solvent System: Hexane : Ethyl Acetate (9:1) or pure Pentane .
-
Dissolve the crude oil in the minimum amount of warm Hexane/EtOAc (approx 35°C).
-
Cool slowly to RT.
-
The Trick: If it oils out, place in a -20°C freezer overnight.
-
Scratching: If no crystals form, scratch the inner glass wall with a glass rod to induce nucleation.
-
Filtration: Filter quickly while cold (cold sintered glass funnel) to prevent melting.
Analytical Verification (QC)
Verify your product identity using these key NMR signatures.
| Signal | Shift ( | Multiplicity | Assignment | Diagnostic Value |
| Amide NH | 6.5 - 7.5 | Broad Singlet | Disappears with | |
| Alpha-CH2 | 4.0 - 4.1 | Singlet | Critical Purity Check. If split or shifted, check for SN2 substitution. | |
| N-Methylene | 3.2 - 3.3 | Quartet/Triplet | Couples with NH and hexyl chain. | |
| Terminal Methyl | 0.88 | Triplet | Confirms hexyl chain integrity. |
FAQ: Specific Troubleshooting Scenarios
Q: Can I distill this product? A: Not recommended. Alpha-chloro amides are thermally unstable. High heat can cause cyclization to oxazoles or polymerization. If you must, use Kugelrohr distillation at very high vacuum (<0.1 mmHg) and keep the pot temp <100°C.
Q: My product turned pink/purple on the shelf. A: This indicates decomposition releasing HCl and amine oxidation.
-
Fix: Recrystallize immediately.
-
Prevention: Store at 4°C in the dark. The C-Cl bond is photosensitive over long periods.
Q: I used excess amine instead of TEA, and my yield is low.
A: Excess amine acts as a nucleophile. Once the amide is formed, the excess amine attacks the C-Cl bond (SN2 reaction), forming a dimer byproduct (
Troubleshooting Decision Tree
Caption: Figure 2.[4] Rapid decision logic for purification failures.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Sigma-Aldrich. Product Specification: 2-Chloro-N-methylacetamide (Analogous Structure). Link (Demonstrates low melting point trend for short/medium chain N-alkyl chloroacetamides).
-
Eshak, E. A., et al. "Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives."[1][2] ResearchGate, 2024 .[1] Link (Discusses reactivity of alpha-chloroacetamides with nucleophiles/alkoxides).
Sources
optimizing reaction conditions for N-alkylation with 2-chloro-N-hexylacetamide
[1]
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Optimization & Troubleshooting for
Introduction & Reagent Profile
Welcome to the technical support hub for 2-chloro-N-hexylacetamide . This guide is designed for researchers encountering stalling kinetics, solubility issues, or selectivity challenges during N-alkylation (Menshutkin-type or standard substitution) reactions.
The Reagent at a Glance:
-
Role: Electrophile (Alkylating agent).
-
Reactivity: Moderate. The C-Cl bond is stronger than C-Br or C-I, often requiring activation.[1]
-
Key Feature: The N-hexyl chain imparts significant lipophilicity compared to the parent 2-chloroacetamide, necessitating specific solvent choices (DMF, MeCN, or THF) over aqueous systems.[1]
-
Primary Mechanism:
Nucleophilic Substitution.[1]
Mechanism & Kinetics (The "Why")
Understanding the kinetic barriers is the first step to optimization. The reaction proceeds via an
Why your reaction might be slow:
The chloride leaving group (
The Finkelstein Activation Strategy
To optimize yields without resorting to harsh temperatures (which cause decomposition), we recommend in situ iodination (Finkelstein conditions). Adding catalytic Potassium Iodide (KI) converts the alkyl chloride to a highly reactive alkyl iodide.
Figure 1: Catalytic Cycle for KI-Mediated Alkylation
Caption: The iodide anion displaces chloride to form a reactive iodide intermediate, which is then rapidly attacked by the nucleophile, regenerating the iodide catalyst.
Troubleshooting & Optimization (FAQs)
Q1: The reaction stalls at 50-60% conversion. Increasing heat causes degradation.[1] What now?
Diagnosis: Chloride accumulation or "stalling" kinetics due to leaving group stability.[1] Solution: Switch to Finkelstein Conditions .
-
Add: 0.1 – 0.5 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI).
-
Solvent: Switch to Acetone or 2-Butanone (MEK) if using NaI (NaCl precipitates, driving equilibrium).[1] If using DMF/DMSO, KI is sufficient.
-
Why: The C-I bond is weaker and breaks faster than C-Cl.[1]
Q2: I see a new spot on TLC that isn't my product or starting material. Is it O-alkylation?
Diagnosis: Ambident nucleophilicity.[1] If you are alkylating an amide or a lactam, the oxygen can attack the electrophile under kinetic control. Solution:
-
Change Base: Switch to a "softer" base like
or DIPEA rather than . -
Solvent: Use a less polar solvent (e.g., THF instead of DMF) to promote tight ion pairing, which favors N-alkylation over O-alkylation [1].[1]
Q3: My starting material (2-chloro-N-hexylacetamide) is not dissolving in the reaction mixture.
Diagnosis: The hexyl chain makes this reagent lipophilic. It is insoluble in water and poorly soluble in pure alcohols.[1] Solution:
-
Recommended Solvents: DMF (Dimethylformamide), NMP, or MeCN (Acetonitrile).
-
Biphasic Systems: If you must use water (e.g., for inorganic bases), use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) in a Toluene/Water or DCM/Water system [2].
Experimental Protocols
Protocol A: Standard Conditions (Reactive Nucleophiles)
Best for: Primary amines, cyclic secondary amines (piperidine, morpholine).
-
Dissolve: 1.0 equiv of 2-chloro-N-hexylacetamide in MeCN (0.2 M concentration).
-
Base: Add 2.0 equiv of
(anhydrous, micronized). -
Nucleophile: Add 1.2 equiv of the amine.
-
Reaction: Stir at 60°C for 4-12 hours.
-
Workup: Filter off solids. Evaporate solvent.[1] Partition residue between EtOAc and Water.[1] (Note: The hexyl chain keeps the product in the organic layer).
Protocol B: Accelerated Conditions (Sluggish Nucleophiles)
Best for: Anilines, bulky amines, or when Protocol A is too slow.
-
Dissolve: 1.0 equiv of 2-chloro-N-hexylacetamide in DMF (anhydrous).
-
Catalyst: Add 0.2 equiv of KI (Potassium Iodide).
-
Base: Add 2.0 equiv of DIPEA (Hünig's Base) or
. -
Nucleophile: Add 1.1 equiv of the nucleophile.
-
Reaction: Stir at 50-80°C. Monitor by LCMS.
-
Workup: Dilute with EtOAc. Wash 3x with Water (critical to remove DMF). Wash 1x with Brine.[1] Dry over
.[1]
Selectivity Decision Tree
Use this logic flow to determine your optimal reaction setup.
Caption: Logic flow for selecting between Standard (MeCN) and Accelerated (DMF/KI) protocols based on steric hindrance and solubility.
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[1] (See Chapter 10: Aliphatic Nucleophilic Substitution).
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.[1] (Mechanism of PTC in alkylation).
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1][2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational paper on Halogen Exchange).
Technical Support Center: Characterization of 2-Chloro-N-hexylacetamide
Welcome to the technical support center for 2-chloro-N-hexylacetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analytical characterization of this compound. The information provided is based on established principles of organic chemistry and analytical science, aimed at ensuring the integrity and success of your experimental work.
Section 1: Synthesis and Purification
The synthesis of 2-chloro-N-hexylacetamide typically involves the acylation of hexylamine with chloroacetyl chloride. While seemingly straightforward, this reaction and the subsequent purification can present several challenges.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 2-chloro-N-hexylacetamide has a low yield and multiple spots on the TLC plate. What are the likely side reactions?
A1: Low yields and the presence of impurities often stem from side reactions during the synthesis. The primary culprits are typically:
-
Over-acylation: Although less common for secondary amides, it's possible for the newly formed amide to be acylated again, especially if the reaction conditions are not well-controlled.
-
Reaction with Solvent or Base: If a nucleophilic solvent or an amine base (like triethylamine) is used in excess, it can compete with hexylamine in reacting with chloroacetyl chloride.
-
Hydrolysis of Chloroacetyl Chloride: The presence of water in the reactants or solvent will lead to the hydrolysis of chloroacetyl chloride to chloroacetic acid, which will not participate in the desired reaction.
-
Nucleophilic Substitution of the Chlorine: The chlorine atom on the acetyl group is susceptible to nucleophilic attack.[1][2] If excess hexylamine is used, it can displace the chloride to form a glycine derivative.
To mitigate these issues, ensure your glassware is dry, use an anhydrous solvent, and maintain controlled temperature, preferably at 0-5°C during the addition of chloroacetyl chloride.[3]
Q2: I'm struggling to purify 2-chloro-N-hexylacetamide. What is the recommended purification method?
A2: Recrystallization is often an effective method for purifying solid organic compounds like 2-chloro-N-hexylacetamide.[4][5][6] The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Recommended Solvents for Recrystallization:
| Solvent System | Rationale |
| Hexane/Ethyl Acetate | The hexyl chain imparts significant non-polar character, suggesting good solubility in hexane, while the amide and chloro groups add polarity, making it soluble in ethyl acetate. A mixture can be optimized for ideal solubility characteristics. |
| Ethanol/Water | The compound may be soluble in ethanol and insoluble in water. Adding water to a hot ethanolic solution can induce crystallization. |
| Toluene | As a non-polar aromatic solvent, toluene can be effective for recrystallizing compounds with aliphatic chains. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent. Allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Dissolution: In a larger flask, dissolve the crude 2-chloro-N-hexylacetamide in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to form large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Section 2: Analytical Characterization
Accurate characterization is crucial for confirming the identity and purity of your synthesized 2-chloro-N-hexylacetamide. This section addresses common issues encountered during NMR, GC-MS, and HPLC analysis.
Troubleshooting NMR Analysis
Q3: The peaks in the 1H NMR spectrum of my 2-chloro-N-hexylacetamide are broad. What could be the cause?
A3: Broad peaks in an NMR spectrum can be attributed to several factors:
-
Restricted Bond Rotation: The amide bond (C-N) has a partial double bond character, which can restrict rotation. This can lead to the presence of rotamers, which are in slow exchange on the NMR timescale, resulting in broadened peaks.
-
Aggregation: At higher concentrations, molecules can aggregate through hydrogen bonding, leading to peak broadening.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.
Troubleshooting Steps:
-
Variable Temperature NMR: Acquiring a spectrum at a higher temperature can increase the rate of bond rotation, potentially sharpening the peaks.
-
Dilution: Rerunning the NMR with a more dilute sample can disrupt intermolecular aggregation.
-
Sample Filtration: Filtering the NMR sample through a small plug of silica or celite can remove particulate or paramagnetic impurities.
Diagram: Troubleshooting Broad NMR Peaks
Caption: Decision tree for addressing broad peaks in NMR spectra.
Q4: How do I assign the peaks in the 1H and 13C NMR spectra of 2-chloro-N-hexylacetamide?
A4: The interpretation of NMR spectra relies on understanding the chemical environment of each nucleus.[7]
Expected 1H NMR Chemical Shifts:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -NH- | 6.0 - 7.5 | Broad singlet | 1H |
| -CH2-Cl | ~4.0 | Singlet | 2H |
| -N-CH2- | 3.2 - 3.4 | Triplet | 2H |
| -CH2- (adjacent to N-CH2) | 1.4 - 1.6 | Multiplet | 2H |
| -(CH2)3- | 1.2 - 1.4 | Multiplet | 6H |
| -CH3 | 0.8 - 1.0 | Triplet | 3H |
Expected 13C NMR Chemical Shifts:
| Carbon | Chemical Shift (ppm) |
| -C=O | 165 - 175 |
| -CH2-Cl | 40 - 45 |
| -N-CH2- | 39 - 42 |
| -CH2- (hexyl chain) | 22 - 32 |
| -CH3 | ~14 |
The electronegative chlorine atom deshields the adjacent methylene protons and carbon, causing them to appear at a higher chemical shift (further downfield).[8]
Troubleshooting GC-MS Analysis
Q5: My GC-MS analysis of 2-chloro-N-hexylacetamide shows multiple peaks, suggesting impurity, but the NMR looks clean. What is happening?
A5: This discrepancy often points to thermal degradation of the analyte in the hot GC injection port.[9] Chloroacetamides can be thermally labile and may decompose at high temperatures.
Potential Degradation Pathways:
-
Dehydrochlorination: Elimination of HCl to form an unsaturated amide.
-
Fragmentation: Cleavage of the amide bond or the C-Cl bond.
Troubleshooting Steps:
-
Lower the Injector Temperature: Gradually decrease the injector temperature to find a balance between efficient volatilization and minimal degradation.
-
Use a Milder Ionization Technique: If available, consider using chemical ionization (CI) instead of electron ionization (EI) as it is a softer ionization method that may reduce fragmentation.
-
Derivatization: While more complex, derivatization to a more thermally stable compound can be an option for quantitative analysis.
Troubleshooting HPLC Analysis
Q6: I am developing an HPLC method for 2-chloro-N-hexylacetamide and observing poor peak shape (tailing). How can I improve this?
A6: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.
Strategies to Improve Peak Shape:
-
Use a Modern, High-Purity Silica Column: Columns with end-capping (e.g., C18) and made from high-purity silica minimize the number of accessible silanol groups.
-
Mobile Phase Modification:
-
Lower pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups, reducing unwanted interactions.
-
Buffer Selection: Using a buffer (e.g., phosphate or acetate) can help maintain a consistent pH and improve peak shape.
-
-
Choose an Appropriate Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group or a polymer-based column.
Diagram: HPLC Troubleshooting Workflow
Caption: A workflow for troubleshooting peak tailing in HPLC.
Section 3: Stability and Storage
Q7: How stable is 2-chloro-N-hexylacetamide, and what are the optimal storage conditions?
A7: As a chloroacetamide, this compound is susceptible to hydrolysis, especially under acidic or basic conditions. The hydrolysis product would be N-hexyl-2-hydroxyacetamide. It is also sensitive to strong nucleophiles which can displace the chloride.
Recommended Storage and Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes.[10]
By understanding these potential challenges and implementing the suggested troubleshooting strategies, researchers can more effectively synthesize, purify, and characterize 2-chloro-N-hexylacetamide, ensuring the reliability and accuracy of their experimental results.
References
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Available at: [Link]
-
Sdfine. (n.d.). 2-chloroacetamide. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
PubMed. (2024). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. Available at: [Link]
-
ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available at: [Link]
-
International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. Available at: [Link]
-
ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]
-
PubChem. (n.d.). Chloroacetamide. Available at: [Link]
-
Universitas Pendidikan Indonesia. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Available at: [Link]
-
Atlantis Press. (n.d.). Thermal Decomposition of CS by TG/DSC-FITR and PY-GC/MS. Available at: [Link]
-
Semantic Scholar. (n.d.). Indonesian Journal of Multidisciplinary Research. Available at: [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
-
Organic Syntheses. (n.d.). chloroacetamide. Available at: [Link]
-
SciRP.org. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Available at: [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]
-
Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
Smithsonian Research Online. (n.d.). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. Available at: [Link]
-
Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Available at: [Link]
-
Semantic Scholar. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Available at: [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Available at: [Link]
-
ResearchGate. (n.d.). CHAPTER 3 COLUMN SELECTION IN HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Roy Eksteen 1. Introduction The term high-performance liqui. Available at: [Link]
-
Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemos.de [chemos.de]
Technical Support Center: Purification of Crude 2-Chloro-N-hexylacetamide
[1][2][3]
Case ID: PUR-CHL-AMIDE-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Troubleshooting impurity removal and isolation of 2-chloro-N-hexylacetamide.[1][2][3]
Executive Summary & Compound Profile
Compound: 2-Chloro-N-hexylacetamide
Structure:
The Challenge: Crude reaction mixtures often contain unreacted hexylamine (starting material), chloroacetic acid (hydrolysis byproduct), hydrochloride salts, and trace solvents.[3] Due to the flexible hexyl chain, this compound is prone to "oiling out" rather than crystallizing, making purification difficult without strict protocol adherence.
Troubleshooting Dashboard (Q&A)
Q1: My product remains a viscous yellow oil and will not solidify. How do I induce crystallization? A: This is the most common issue with N-alkyl chloroacetamides.
-
Cause: Residual solvent (acting as a plasticizer) or unreacted amine impurities preventing crystal lattice formation.[1][2][3]
-
Fix:
-
High-Vacuum Drying: Place the oil under high vacuum (<1 mbar) for 4–6 hours to remove trace solvent.[1][2][3]
-
Seed Crystal: If available, add a single crystal of pure material.[3]
-
Trituration: Add cold n-hexane or pentane to the oil and scratch the flask walls with a glass rod.[1] The friction and non-polar solvent often force the amide to precipitate.[1]
-
Cooling: Store the oil at -20°C overnight.
-
Q2: 1H-NMR shows a triplet at ~2.6 ppm and broad exchangeable protons.[1][2][3] What is this? A: This indicates unreacted hexylamine .[1][2][3]
-
Mechanism: The amine starting material was not fully removed during the workup.
-
Solution: Perform Protocol A (Acid Wash) .[1][2][3][4] The amine must be protonated to
to partition into the aqueous layer.[2]
Q3: I see a singlet at ~4.1 ppm in NMR and the product is acidic (pH < 5). A: This is chloroacetic acid .[1]
-
Mechanism: Chloroacetyl chloride hydrolyzed due to moisture exposure before reacting with the amine.[2]
-
Solution: Perform Protocol A (Base Wash) using saturated
.[1][2][3]
Q4: The product has a dark brown/yellow tint. A: This suggests oxidation products or polymerized impurities.[2][3]
Technical Protocols
Protocol A: The "Self-Validating" Acid-Base Extraction
Use this as the primary purification step for crude reaction mixtures.[1]
Principle: This method utilizes pH manipulation to selectively ionize impurities, forcing them into the aqueous phase while the neutral amide remains in the organic phase.
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude in Ethyl Acetate (EtOAc) . | EtOAc is polar enough to dissolve the amide but immiscible with water.[2][3] |
| 2 | Acid Wash: Wash 2x with 1M HCl .[2][3] | Protonates unreacted hexylamine ( |
| 3 | Base Wash: Wash 2x with Sat. | Deprotonates chloroacetic acid ( |
| 4 | Neutral Wash: Wash 1x with Brine (Sat. NaCl) .[1][2][3] | Removes residual water from the organic layer (osmotic drying).[2][3] |
| 5 | Drying: Dry over anhyd.[2][3] | Removes physical water to prevent hydrolysis during storage.[1][2][3] |
Protocol B: Recrystallization (Polishing)
Use this if the product is solid but purity is <98%.[1]
Solvent System: Hexane / Ethyl Acetate (Gradient)[1][2][3]
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethyl Acetate required to dissolve it.
-
Cloud Point: Slowly add hot Hexane dropwise until the solution turns slightly cloudy (persistent turbidity).
-
Clarification: Add 1-2 drops of hot EtOAc to clear the solution.[1][2][3]
-
Crystallization: Remove from heat. Let it cool to room temperature undisturbed, then place in an ice bath (0°C).
-
Isolation: Filter the white needles/plates and wash with cold Hexane.[2][3]
Visualizations
Figure 1: Purification Logic Flow
This diagram illustrates the fate of impurities during the extraction process.[4][5][6]
Caption: Step-by-step partitioning of impurities during the acid-base extraction workup.
Figure 2: Recrystallization Decision Matrix
Logic for handling the "Oiling Out" phenomenon.
Caption: Troubleshooting workflow for recrystallizing difficult N-alkyl amides.
Safety & Handling (SDS Highlights)
References
-
ChemicalBook. Synthesis of 2-Chloro-N-cyclohexylacetamide (Analogous Protocol). Retrieved from [1][2][3]
-
Organic Syntheses. Chloroacetamide Preparation (General Methodology). Org.[1][2][3][8][9] Synth. 1927, 7,[3] 16. Retrieved from [1][2][3][7]
-
National Institutes of Health (PubChem). 2-Chloro-N-cyclohexylacetamide Compound Summary.[1][2][3] Retrieved from [1][2][3]
-
University of Rochester. Recrystallization Solvents and Tips. Retrieved from [1][2][3]
-
Mettler Toledo. Recrystallization Guide: Solvents and Methods.[2][3] Retrieved from [1][2][3]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 4. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Amine synthesis by amide reduction [organic-chemistry.org]
Technical Support Center: Chloroacetyl Chloride (CAC) Handling & Synthesis Guide
Status: Operational Ticket ID: CAC-SYNTH-001 Subject: Troubleshooting Common Pitfalls in Chloroacetyl Chloride Synthesis Assigned Specialist: Senior Application Scientist
Executive Summary
Chloroacetyl chloride (CAC) is a bifunctional electrophile widely used to introduce the chloroacetyl moiety (
This guide addresses the three most common failure modes in CAC synthesis:
-
Hydrolysis-induced yield loss (due to improper storage or wet solvents).
-
Uncontrolled exotherms/pressurization (due to poor HCl management).
-
Selectivity issues (O-acylation vs. N-acylation or over-alkylation).
Module 1: Pre-Synthesis Diagnostics (Storage & Integrity)
Issue: Users often report "low reactivity" or "fuming bottles," indicating reagent degradation.
Reagent Integrity Check
Before starting any synthesis, validate your CAC stock.
-
Visual Inspection: Pure CAC is a clear, colorless liquid .
-
Warning Sign: A cloudy appearance, precipitate formation (chloroacetic acid), or slight yellowing indicates hydrolysis has occurred.
-
Immediate Action: If the bottle is pressurized or fuming excessively upon opening, the reagent is compromised. Do not distill degraded CAC without specialized trapping equipment, as the boiling points of CAC (
) and the hydrolysis byproduct chloroacetic acid ( ) differ, but HCl off-gassing poses a severe risk.
Handling Protocol
-
Moisture Exclusion: CAC hydrolyzes faster than acetyl chloride. All glassware must be flame-dried.
-
PPE Requirement: Double-gloving (Nitrile + Laminate) is mandatory. CAC penetrates standard nitrile rapidly.
Module 2: Reaction Optimization & Logic
Issue: "Which base should I use?" or "Why did my reaction turn into a black tar?"
Base Selection Strategy
The choice of base dictates the impurity profile.
-
Inorganic Bases (Schotten-Baumann): Best for aqueous/biphasic reactions with amines. Excellent for suppressing O-acylation side reactions.
-
Organic Bases (Pyridine/TEA): Required for anhydrous conditions. Note: Pyridine often yields a cleaner impurity profile than triethylamine (TEA) because TEA can sometimes act as a nucleophile, reacting with the
-chloride to form quaternary ammonium salts.
Visual Logic: Reaction Decision Matrix
Use this flowchart to select the correct protocol for your substrate.
Caption: Decision matrix for selecting reaction conditions based on nucleophile type.
Module 3: Critical Protocols
Protocol A: Chemoselective N-Acylation (Schotten-Baumann)
Best for: Amino alcohols or robust amines.
-
Setup: Dissolve amine (1.0 equiv) in DCM.
-
Base Layer: Add an equal volume of saturated aqueous
or . -
Addition: Cool to
. Add CAC (1.1 equiv) dropwise to the vigorously stirred biphasic mixture.-
Why? The biphasic system protects the amine hydrochloride salt if it forms, and the water absorbs the generated HCl heat.
-
-
Monitoring: Reaction is usually complete in <1 hour.
-
Workup: Separate layers. Wash organic layer with dilute acid (to remove unreacted amine) then brine.
Protocol B: Friedel-Crafts Acylation
Best for: Aromatic rings (e.g., Benzene, Thiophene).[1]
-
Stoichiometry: Use 1.1 equiv CAC and 1.2 equiv
.-
Technical Insight: Unlike catalytic alkylation, acylation requires stoichiometric Lewis acid because the product (a ketone) complexes strongly with
, deactivating the catalyst [4].ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Temperature: Keep at
during addition to prevent polymerization of CAC. -
Limitation: Do not attempt this on strongly deactivated rings (e.g., nitrobenzene) as the reaction will fail (limitations of Friedel-Crafts).
Module 4: Post-Synthesis (Quenching & Workup)
Issue: "My product crystallized during workup" or "The quench volcanoed."
The Phosphate Buffer Technique
Standard water quenches can be too acidic (pH < 1 due to HCl), which may hydrolyze sensitive amides or inhibit crystallization.
-
Recommendation: Quench with Phosphate Buffer (pH 10) .[2]
-
Mechanism: This neutralizes HCl immediately and hydrolyzes excess CAC gently. Stirring for 10 minutes ensures all lachrymatory CAC is destroyed before the separator funnel is opened [2].
Visual Workflow: Safe Quenching
Caption: Step-by-step quenching workflow to prevent exotherms and ensure safety.
Module 5: Troubleshooting FAQ
Q1: Why is my reaction vessel over-pressurizing ("popping the lid")?
-
Cause: Rapid generation of HCl gas in a closed system.
-
Fix: Never seal a CAC reaction completely. Use a drying tube (calcium chloride) or an oil bubbler to vent HCl while excluding moisture. For large scales (>10g), use a base trap (funnel inverted over NaOH solution) to neutralize the off-gas [3].
Q2: I see a new impurity spot on TLC that runs just above my product. What is it?
-
Cause: Likely the O-acylated byproduct (if reacting with amino alcohols) or bis-alkylation (if the amine acted as a nucleophile on the
-chloride). -
Fix: Switch to Schotten-Baumann conditions (Protocol A). The water suppresses O-acylation significantly compared to anhydrous conditions [5].
Q3: My yield is low, and I smell a sharp, biting odor even after workup.
-
Cause: Incomplete quenching of excess CAC.
-
Fix: You likely quenched with water, which is slow to hydrolyze CAC at room temperature due to immiscibility. Use the Phosphate Buffer (pH 10) method described in Module 4 or add a catalytic amount of pyridine to the water quench to shuttle the hydrolysis [2].
Q4: Can I use Triethylamine (TEA) instead of Pyridine?
-
Risk: Yes, but TEA is a stronger base and nucleophile. It can react with the alkyl chloride side of CAC to form quaternary ammonium salts (precipitate), which complicates workup. Pyridine is generally safer for the purity profile in this specific reaction [2].
References
-
National Center for Biotechnology Information (PubChem). Chloroacetyl Chloride - Compound Summary. [Link]
-
Organic Syntheses. Synthesis of Amides via Chloroacetylation: Optimization and Quenching. [Link]
-
Master Organic Chemistry. Friedel-Crafts Acylation: Mechanism and Limitations. [Link]
-
Taylor & Francis Online. Chemoselective N-chloroacetylation of aminoalcohols. [Link]
Sources
managing exothermic reactions in 2-chloro-N-hexylacetamide synthesis
Ticket Subject: Managing Exothermic Reactions in 2-Chloro-N-hexylacetamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Safety Directive
Welcome to the Reaction Safety & Optimization Portal. You are accessing this guide because you are synthesizing 2-chloro-N-hexylacetamide via the Schotten-Baumann or anhydrous acyl substitution pathway.
CRITICAL WARNING: The reaction between chloroacetyl chloride and hexylamine is highly exothermic. The enthalpy of reaction (
This guide provides the thermodynamic logic and operational protocols to manage this energy release safely.
The Mechanism of Heat Generation
To control the reaction, you must understand where the heat comes from. It is not just the bond formation; it is the neutralization.
Thermodynamic Breakdown
-
Nucleophilic Attack: Hexylamine attacks the carbonyl of chloroacetyl chloride. (Exothermic)
-
Elimination: Chloride is ejected, reforming the carbonyl.[1] (Exothermic)
-
Neutralization: The generated HCl is neutralized by the base (Triethylamine/TEA or excess Hexylamine). (Highly Exothermic)
Visualizing the Pathway
The following diagram illustrates the reaction nodes where thermal spikes occur.
Figure 1: Reaction pathway highlighting the dual sources of exothermic energy release during amide coupling.
Standard Operating Procedure (SOP)
Objective: Synthesize 2-chloro-N-hexylacetamide with strict thermal control.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| Hexylamine | Nucleophile | 1.0 | Primary amine.[2] |
| Chloroacetyl Chloride | Electrophile | 1.1 | Lachrymator. Add dropwise. |
| Triethylamine (TEA) | Base | 1.2 | Scavenges HCl. Essential to drive equilibrium. |
| DCM or Toluene | Solvent | 10-15 Vol | DCM (easy workup), Toluene (safer thermal profile). |
Step-by-Step Protocol
-
Setup: Charge a 3-neck round-bottom flask with Hexylamine (1.0 eq) and Triethylamine (1.2 eq) in dry DCM (0.2 M concentration).
-
Why? Having the base present before acid chloride addition ensures immediate neutralization of HCl, preventing amine salt precipitation which can foul stirrers and create hot spots.
-
-
Thermal Conditioning: Cool the mixture to -10°C to 0°C using an ice/salt bath or cryostat.
-
Why? Starting below ambient provides a "thermal buffer" for the incoming heat spike.
-
-
Controlled Addition: Dissolve Chloroacetyl Chloride in a small volume of solvent. Add this solution dropwise over 30–60 minutes.
-
Critical Check: Monitor internal temperature. Do not allow T > 10°C. If T spikes, stop addition immediately.
-
-
Reaction Maintenance: Once addition is complete, allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Cool back to 0°C and quench with water.
-
Why? Residual acid chloride reacts violently with water. Cold quenching mitigates this secondary exotherm.
-
Troubleshooting & FAQs
Q1: My reaction temperature spikes instantly upon adding the first drop. Why?
Diagnosis: High local concentration. Solution:
-
Dilution: You likely added neat (undiluted) chloroacetyl chloride. Dilute the acid chloride in reaction solvent (1:1 ratio) before loading it into the addition funnel.
-
Turbulence: Ensure vigorous stirring. Poor mixing creates "hot zones" where the reaction runs away locally before the heat dissipates to the reactor walls.
Q2: I see a "double-addition" impurity (dimer) on LCMS. How do I stop this?
Diagnosis: Bis-alkylation (
-
Reverse Addition: While not standard for this specific synthesis, you can try adding the amine to the acid chloride. However, the standard fix is simply slower addition and lower temperature (-20°C) to kinetically favor the primary substitution.
Q3: Can I use Toluene instead of DCM?
Recommendation: YES.
-
Safety: Toluene (
, b.p. 110°C) is safer than DCM ( , b.p. 40°C). -
Scale-up: On a kilogram scale, the low boiling point of DCM poses a severe pressurization risk if the cooling system fails. Toluene provides a much wider safety margin before boiling occurs.
Decision Logic for Thermal Events
Use this flow to manage deviations during the experiment.
Figure 2: Operational logic for managing temperature excursions during reagent addition.
References
-
Reaction Mechanism & Kinetics
-
Safety Data & Hazards
-
Title: Chloroacetyl Chloride - Reactive Group & Safety Profile.[4]
- Source: NOAA CAMEO Chemicals.
-
-
Synthesis Procedure (Analogous Protocols)
- Title: 2-Chloroacetamide Synthesis (Organic Syntheses).
- Source: Organic Syntheses, Coll. Vol. 4, p.515 (1963).
-
URL:[Link]
-
Scale-up Considerations
Sources
Technical Support Center: Analytical Standards for 2-Chloro-N-hexylacetamide
[1]
Product Class: Chloroacetamide Alkylating Agents Primary CAS: 5326-81-8 Molecular Formula: C₈H₁₆ClNO Molecular Weight: 177.67 g/mol
Core Safety & Handling Directive
WARNING: Potent Alkylating Agent
2-chloro-N-hexylacetamide is an electrophilic alkylating agent. Unlike standard pharmaceutical impurities, it possesses a reactive
-
Handling: Double-glove (Nitrile) is mandatory. Use a fume hood.
-
Deactivation: In case of spill, treat with an excess of 10% aqueous ammonia or 5% sodium thiosulfate to quench the alkylating potential via nucleophilic substitution before disposal.
-
Solvent Incompatibility: Do NOT dissolve in nucleophilic solvents (e.g., Pyridine, primary amines) for storage. The compound will self-react.
Storage & Stability Protocols
Q: How do I store the neat standard versus the solution? A:
-
Neat Solid: Store at -20°C under argon/nitrogen. Protect from moisture. Hydrolysis of the C-Cl bond is accelerated by humidity.
-
In Solution:
-
Recommended Solvent:Acetonitrile (ACN) .[1] It is aprotic and non-nucleophilic.
-
Avoid: Methanol/Ethanol for long-term storage (>24h). While soluble, slow solvolysis (methanolysis) can occur at the
-carbon, forming the methoxy-impurity. -
Avoid: DMSO. While excellent for solubility, DMSO can act as an oxidant or nucleophile under specific conditions (Swern-like reactivity) with activated halides over time.
-
Stability Hierarchy: Neat (-20°C) > ACN Solution (-20°C) > ACN Solution (4°C) > MeOH Solution (Fresh)
Analytical Method I: HPLC-UV/MS (Primary)
This method is designed to separate the parent compound from its hydrolysis degradant (2-hydroxy-N-hexylacetamide) and synthesis starting materials (hexylamine).
Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Provides sufficient hydrophobic retention for the hexyl chain. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol activity and keeps the amide neutral. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN has lower UV cutoff than MeOH; Formic acid aids MS ionization [M+H]+. |
| Gradient | 10% B to 90% B over 15 min | General scouting gradient. The compound is moderately lipophilic (LogP ~1.9). |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 210 nm | The amide bond is the only chromophore. 254 nm will yield no signal . |
| Column Temp | 30°C | Controlled temperature ensures retention time reproducibility. |
Troubleshooting HPLC Issues
Q: I see a fronting peak or "shoulder" on the main peak. A: This is often due to solvent mismatch . If you dissolve the hydrophobic standard in 100% ACN and inject a large volume (>5 µL) into a high-aqueous initial gradient (10% B), the sample precipitates momentarily or travels faster than the mobile phase.
-
Fix: Dissolve the standard in 50:50 ACN:Water or reduce injection volume to 1-2 µL.
Q: My retention time is drifting. A: Check the pH of Mobile Phase A. The amide is non-ionizable in this range, but the impurities (like hexylamine) are pH-sensitive. If the amine impurity drifts into the main peak, it alters integration. Ensure Formic Acid is fresh.
Analytical Method II: GC-MS (Secondary)
Ideal for volatile impurity profiling but requires thermal care.
Method Parameters
-
Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet Temp: 200°C (Do not exceed 220°C) .
-
Critical Note: High inlet temperatures can cause thermal degradation of the C-Cl bond (dehydrohalogenation) inside the liner, creating "ghost" peaks of N-hexylacetamide or ketene derivatives.
-
-
Oven Program: 50°C (1 min) → 15°C/min → 280°C (3 min).
-
MS Source: EI (70 eV). Look for characteristic isotope cluster of Chlorine (
).[2]
Identity Confirmation (NMR & MS)
Use these signals to validate the certificate of analysis (CoA) or synthesized batches.
1H NMR (CDCl₃, 400 MHz):
-
4.05 ppm (s, 2H): The
-chloromethyl protons (Cl-CH ₂-CO). This is the diagnostic singlet. If this splits or shifts upfield (~3.9 ppm), check for hydrolysis (HO-CH₂-). - 6.50 ppm (br s, 1H): Amide N-H.
- 3.30 ppm (q, 2H): N-methylene of the hexyl chain.
- 0.88 ppm (t, 3H): Terminal methyl.
Mass Spectrometry (ESI+):
-
[M+H]+: 178.1 (100%) and 180.1 (32%).[2]
-
Fragmentation: Loss of HCl is common in source if voltage is too high.
Degradation & Impurity Workflow
The following diagram illustrates the critical degradation pathways and how to detect them.
Caption: Degradation pathways for 2-chloro-N-hexylacetamide. Impurity A arises from moisture; Impurity B is a solvent artifact.
Troubleshooting FAQ
Q1: I am seeing a "ghost peak" at [M+H]+ = 144 in my LC-MS. A: This corresponds to the loss of the chlorine atom (mass 35) + H, likely N-hexylacetamide (the dechlorinated analog). This is rarely a solution impurity but often an in-source fragmentation artifact in Mass Spec.
-
Test: Lower the Fragmentor Voltage (or Cone Voltage). If the peak ratio changes, it is an artifact, not a real impurity.
Q2: The standard is not dissolving completely in water. A: It is not water-soluble. Do not attempt to make aqueous stock solutions. Dissolve in 100% Acetonitrile to make a 1 mg/mL stock, then dilute into mobile phase for injection.
Q3: Can I use this standard to quantify "Metolachlor" or other chloroacetamides? A: No. While they share a warhead, the response factors (UV extinction coefficients) differ significantly due to the aromatic rings in Metolachlor/Alachlor versus the aliphatic chain in N-hexylacetamide. Use this standard only for identifying 2-chloro-N-hexylacetamide itself.
References
Technical Support Center: 2-Chloro-N-hexylacetamide Reactivity Guide
Product: 2-Chloro-N-hexylacetamide CAS: 5326-81-8 Application: Electrophilic Alkylating Agent / Linker Synthesis Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Reactivity Paradox
You are likely here because your reaction with 2-chloro-N-hexylacetamide is stalling or proceeding significantly slower than analogous reactions with bromo- or iodo-acetamides.
The Technical Reality: This molecule functions as a "moderate" electrophile. The
While this reduces off-target labeling (e.g., avoiding methionine alkylation in proteomic applications), it often leads to frustration during synthetic organic chemistry workflows. This guide details how to overcome these kinetic barriers without compromising the integrity of your linker.
Troubleshooting Module 1: The "Kinetic Trap" (Slow/No Conversion)
Q: My LC-MS shows starting material remaining after 24 hours. How do I accelerate the reaction?
Diagnosis: The chloride leaving group is too "hard" and basic to be displaced efficiently by your nucleophile under standard conditions.
The Fix: The Finkelstein Catalyst Strategy Do not simply heat the reaction, as this promotes amide hydrolysis. Instead, use In Situ Iodination . By adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI), you convert the unreactive alkyl chloride into a highly reactive alkyl iodide in real-time.
Protocol:
-
Solvent: Switch to Acetone (if reagents are soluble) or Butanone (MEK). If using DMF/DMSO, this still works but requires anhydrous conditions.
-
Additive: Add 10-20 mol% NaI (relative to the chloroacetamide).
-
Mechanism: The Iodide (
) is a better nucleophile than your target and rapidly displaces the Chloride. The resulting Iodo-intermediate is then immediately attacked by your target nucleophile because Iodide is an excellent leaving group.
Visualization: The Catalytic Cycle
Caption: The catalytic cycle where Iodide acts as a nucleophilic shuttle, lowering the activation energy for the final substitution.
Troubleshooting Module 2: Solvation & Thermodynamics
Q: I am using Ethanol/Methanol, but the rate is negligible. Why?
Diagnosis: You are experiencing Solvent Caging . Protic solvents (alcohols, water) form hydrogen bond networks around your nucleophile (especially anionic ones like thiolates or amines), stabilizing them and reducing their HOMO energy. This effectively "cages" the nucleophile, preventing it from attacking the electrophilic carbon.
The Fix: Dipolar Aprotic Solvents Switch to a solvent that solvates cations well (leaving the anionic nucleophile "naked" and reactive) but does not hydrogen bond.
| Solvent | Dielectric Constant ( | Suitability | Note |
| DMF | 36.7 | High | Standard for |
| DMSO | 46.7 | High | Highest rates, but difficult workup. |
| Acetonitrile | 37.5 | Moderate | Good compromise; easier to evaporate. |
| Ethanol | 24.5 | Low | Avoid. H-bonds deactivate nucleophile. |
| THF | 7.5 | Low | Too non-polar for many salts. |
Troubleshooting Module 3: Base Selection & Stoichiometry
Q: I see no reaction, even in DMF. Is my base strong enough?
Diagnosis: The nucleophile must be deprotonated to react with a chloroacetamide. If the conjugate acid of your base is stronger than your nucleophile, the equilibrium favors the protonated (unreactive) state.
The Fix: pKa Matching Select a base with a conjugate acid pKa at least 2-3 units higher than your nucleophile's pKa.
Scenario Guide:
-
Scenario A: Thiol Alkylation (Cysteine/Linkers)
-
Nucleophile pKa: ~8.5
-
Recommended Base: TEA (Triethylamine) or DIPEA.
-
Why: Thiolates are excellent nucleophiles; mild bases prevent disulfide formation.
-
-
Scenario B: Amine Alkylation
-
Nucleophile pKa: ~10-11 (Primary amines)
-
Recommended Base:
or (Cesium effect). -
Why: Cesium is large and polarizable, helping to solubilize the carbonate in organic solvents ("Cesium Effect").
-
-
Scenario C: Amide/Phenol Alkylation
-
Nucleophile pKa: >15
-
Recommended Base: NaH (Sodium Hydride) or KOtBu.
-
Why: These are weak nucleophiles requiring irreversible deprotonation.
-
Troubleshooting Module 4: Side Reactions & Impurities
Q: I am seeing a mass shift of +18 Da or +32 Da. What is happening?
Diagnosis:
-
+18 Da (Hydrolysis): Your base is attacking the carbonyl carbon instead of the alpha-carbon, or the chloride was displaced by hydroxide (
) from wet solvent. -
+32 Da (Methanolysis): If using Methanol, the methoxide ion has attacked the amide or displaced the chloride.
The Fix: Anhydrous Protocol Alpha-chloroacetamides are susceptible to hydrolysis in aqueous base.
-
Step 1: Dry solvents over molecular sieves (3Å or 4Å).
-
Step 2: Use non-nucleophilic bases (e.g., DIPEA instead of NaOH).
-
Step 3: If aqueous conditions are mandatory (e.g., protein conjugation), maintain pH < 8.0. Above pH 8.5, the rate of hydrolysis competes significantly with alkylation.
Decision Tree: Reaction Rescue
Caption: Systematic workflow for diagnosing and correcting low reactivity in 2-chloro-N-hexylacetamide alkylations.
References
-
Eyer, P., et al. (1987). "Reactions of p-substituted nitrosobenzenes with human hemoglobin." Journal of the American Chemical Society. (Discusses relative reactivity of haloacetamides).
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Authoritative source for pKa values in DMSO).
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1] Berichte der deutschen chemischen Gesellschaft. (The foundational text for the Finkelstein reaction).
-
Organic Chemistry Portal. "Finkelstein Reaction." (Current mechanistic overview and conditions).
-
BenchChem. "A Comparative Analysis of the Reaction Kinetics of Bromoacetamides and Chloroacetamides." (Specific kinetic comparisons for bioconjugation).
Sources
Validation & Comparative
Technical Guide: Comparative Analysis of 2-Chloro-N-hexylacetamide vs. N-Alkyl Analogs
The following guide provides an in-depth technical comparison of 2-chloro-N-hexylacetamide against its N-alkyl analogs. It is structured to serve researchers requiring precise physicochemical data and validated experimental protocols.
Executive Summary: The "Goldilocks" Electrophile
In the landscape of covalent modifiers, 2-chloro-N-hexylacetamide (CAS 5326-81-8) occupies a critical "middle ground" between highly soluble, short-chain capping agents (e.g., 2-chloro-N-ethylacetamide) and insoluble, detergent-like long-chain probes (e.g., N-dodecyl).
While the chloroacetamide "warhead" provides a consistent
Physicochemical Comparison: Chain Length Effects
The alkyl chain length dictates the compound's utility in biological assays. The following table contrasts the hexyl variant with its short and long-chain counterparts.
Table 1: Comparative Properties of N-Alkyl Chloroacetamides
| Feature | Short Chain (Methyl/Ethyl) | Medium Chain (Hexyl) | Long Chain (Dodecyl/Octadecyl) |
| Representative Compound | 2-chloro-N-ethylacetamide | 2-chloro-N-hexylacetamide | 2-chloro-N-dodecylacetamide |
| CAS Number | 66044 | 5326-81-8 | 13413-56-4 |
| Calculated LogP | ~0.5 (Hydrophilic) | ~2.1 - 2.5 (Lipophilic) | > 5.0 (Highly Lipophilic) |
| Water Solubility | High (mM range) | Low (< 1 mM) | Negligible (requires detergents) |
| Membrane Permeability | Low (Passive diffusion limited) | High (Crosses bilayers) | Trapped in membrane / Lytic |
| Primary Application | Proteomics (Capping agent), Hydrophilic synthesis | Intracellular Probe, Hydrophobic Tagging | Surface coating, Surfactant |
| Handling Solvent | Water / Buffer | DMSO / Ethanol | Chloroform / Hot DMSO |
Scientist’s Note: The LogP of ~2.1 for the hexyl variant is significant because it aligns with the optimal range for blood-brain barrier (BBB) penetration and passive intracellular transport, unlike the ethyl analog which often requires active transport or high concentrations to achieve intracellular alkylation.
Mechanistic Insight: Reactivity & Selectivity
N-alkyl chloroacetamides are "soft" electrophiles. They react preferentially with "soft" nucleophiles (thiols like Cysteine and Glutathione) via an
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways: the desired cysteine alkylation versus the slower hydrolysis and potential off-target methionine oxidation (a known artifact in proteomics).
Figure 1: Reaction landscape of N-alkyl chloroacetamides. The hexyl chain does not alter the electronic warhead significantly but influences the local concentration near hydrophobic pockets.
Experimental Protocols
Protocol A: Synthesis of 2-chloro-N-hexylacetamide
Objective: Produce high-purity probe from basic reagents. Scale: 10 mmol.
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with
. -
Reagents:
-
Hexylamine (1.01 g, 10 mmol)
-
Triethylamine (TEA) (1.21 g, 12 mmol) - acts as HCl scavenger.
-
Dichloromethane (DCM) (20 mL) - anhydrous.
-
Chloroacetyl chloride (1.13 g, 10 mmol).
-
-
Procedure:
-
Dissolve Hexylamine and TEA in DCM in the RBF. Cool to 0°C (ice bath).
-
Critical Step: Add Chloroacetyl chloride dropwise over 15 minutes. The reaction is highly exothermic; rapid addition leads to bis-acylation.
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Monitor: Check via TLC (Hexane:EtOAc 3:1). Product should appear as a distinct spot (
).
-
-
Workup:
-
Wash organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine.
-
Wash with Sat.
(2 x 10 mL) and Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Validation: Recrystallize from Hexane/Ethanol if necessary. Confirm structure via NMR (Doublet at ~4.0 ppm for
).
Protocol B: Kinetic Evaluation (GSH Alkylation Assay)
Objective: Compare the electrophilicity of Hexyl vs. Ethyl variants. Method: Ellman’s Reagent (DTNB) back-titration.
-
Preparation:
-
Prepare 50 mM stock of 2-chloro-N-hexylacetamide in DMSO (due to solubility).
-
Prepare 50 mM stock of 2-chloro-N-ethylacetamide in Buffer (PBS, pH 7.4).
-
Prepare 1 mM Reduced Glutathione (GSH) in PBS (degassed).
-
-
Reaction:
-
Mix 100 µL of Compound Stock (final 5 mM) with 900 µL GSH solution (final 0.9 mM).
-
Note: The pseudo-first-order condition (Compound >> GSH) simplifies kinetic analysis.
-
-
Sampling:
-
At t = 0, 5, 10, 20, 40, 60 min, remove 50 µL aliquots.
-
Quench immediately into 200 µL of 1 mM DTNB (Ellman's Reagent).
-
-
Readout: Measure Absorbance at 412 nm.
-
Analysis: Plot
vs. time. The slope represents .-
Expected Result: Reaction rates (
) should be electronically similar, but the hexyl variant may show slower kinetics in purely aqueous buffer due to microscopic aggregation or solubility limits.
-
Applications in Drug Discovery
The hexyl variant is not just a reagent; it is a structural probe .
Hydrophobic Tagging (HyT) Mimicry
While full Hydrophobic Tagging (HyT) typically uses bulky adamantyl groups to induce proteasomal degradation (see Neklesa et al.), the hexyl chain provides a "mild" hydrophobic tag.
-
Mechanism: Covalent attachment of the hexyl moiety to a surface cysteine adds a localized lipophilic patch.
-
Outcome: Can destabilize protein folding or alter protein-protein interactions without the massive solubility penalty of an adamantane tag.
Fragment-Based Ligand Design (FBLD)
Researchers use the hexyl chain to probe hydrophobic sub-pockets adjacent to a reactive cysteine.
-
If 2-chloro-N-hexylacetamide shows significantly higher potency than the ethyl analog against a specific target (e.g., a kinase or protease), it indicates the presence of a hydrophobic channel near the active site cysteine.
Workflow: Hydrophobic Probe Profiling
The following Graphviz diagram outlines the decision process for selecting the hexyl variant.
Figure 2: Decision tree for selecting N-alkyl chloroacetamides in chemical biology.
References
-
Neklesa, T. K., et al. (2011). "Small-molecule hydrophobic tagging-induced degradation of HaloTag fusion proteins." Nature Chemical Biology, 7(8), 538–543. Link
-
Huang, J. J., et al. (2015).[1] "Vilsmeier Reagent-Mediated Synthesis of 6-[(Formyloxy)methyl]-pyrazolopyrimidines..." RSC Advances, 5, 35934-35939.[1] (Demonstrates stability of N-hexyl vs N-aryl bonds). Link
-
Kulakosky, P. C., et al. (2020).[1][2] "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Journal of Proteomics, 229, 103950. Link
-
Jablonkai, I. (2000). "Alkylating reactivity and herbicidal activity of chloroacetamides." Pest Management Science, 56(8), 715-725. Link
-
Santa Cruz Biotechnology. "2-chloro-N-hexylacetamide Product Data Sheet." (Source for CAS 5326-81-8 and proteomics application). Link
Sources
biological activity of 2-chloro-N-hexylacetamide vs. 2-chloro-N-cyclohexylacetamide
Executive Summary
This technical guide compares the biological activity and physicochemical properties of 2-chloro-N-hexylacetamide (linear alkyl chain) and 2-chloro-N-cyclohexylacetamide (cyclic alkyl ring). While both compounds function as electrophilic alkylating agents typical of the
Key Insight: The cyclohexyl derivative generally exhibits superior biological potency in enzymatic inhibition (e.g., VLCFA elongases) compared to the hexyl analog. This is attributed to the conformational rigidity of the cyclohexane ring, which reduces the entropic penalty upon binding to hydrophobic enzyme pockets, whereas the flexible hexyl chain must lose degrees of freedom to bind effectively.
Physicochemical & Structural Comparison
The core difference lies in the N-substituent. Both share the reactive
| Feature | 2-Chloro-N-hexylacetamide | 2-Chloro-N-cyclohexylacetamide |
| Structure | Linear, flexible alkyl chain ( | Cyclic, rigid ring ( |
| Molecular Weight | 177.67 g/mol | 175.66 g/mol |
| Steric Profile | Low steric bulk, high rotational freedom | High steric bulk, restricted conformation (Chair/Boat) |
| Lipophilicity (Est. LogP) | ~2.1 - 2.3 | ~1.9 - 2.1 |
| Solubility | Higher in non-polar lipids | Balanced; slightly better packing in crystal lattice |
| Primary Reactivity |
Mechanistic Implication
The linear hexyl chain acts as a "greasy tail," facilitating non-specific membrane intercalation. The cyclohexyl ring , however, acts as a structured hydrophobic pharmacophore, often mimicking the transition state required for specific enzyme active sites (e.g., KCS enzymes in fatty acid synthesis).
Mechanism of Action: The Alkylation Pathway
Both compounds exert biological toxicity primarily through the irreversible alkylation of nucleophilic sulfhydryl (-SH) groups on cysteine residues in proteins or the antioxidant glutathione (GSH).
The Molecular Warhead
The electron-withdrawing chlorine atom creates a partial positive charge on the
Figure 1: General mechanism of covalent modification by
Comparative Biological Activity[1][2]
A. Herbicidal Activity (VLCFA Inhibition)
The primary target for chloroacetamides is the Very Long Chain Fatty Acid (VLCFA) elongase complex, specifically the ketoacyl-CoA synthase (KCS).
-
2-Chloro-N-cyclohexylacetamide (Superior):
-
Performance: Demonstrates higher specific inhibition of KCS.
-
Reasoning: The rigid cyclohexyl ring fits snugly into the hydrophobic pocket of the elongase enzyme. This "lock-and-key" fit is entropically favorable compared to the flexible hexyl chain.
-
Data Trend: In SAR studies of chloroacetamides, N-cycloalkyl derivatives consistently show lower
(concentration for 50% inhibition) values than equivalent linear N-alkyl chains.
-
-
2-Chloro-N-hexylacetamide (Inferior/Variable):
-
Performance: Moderate inhibition; often requires higher doses.
-
Reasoning: The flexible chain must "freeze" into a specific conformation to bind, resulting in an entropy penalty (
). -
Utility: More effective in non-specific membrane disruption due to its surfactant-like linear tail.
-
B. Antifungal & Antimicrobial Activity
Recent studies on N-substituted chloroacetamides highlight their potential against Candida and Aspergillus species.
-
Efficacy: The cyclohexyl derivative is often more potent against fungal biofilms.
-
Mechanism: Beyond alkylation, the bulky hydrophobic ring interferes with ergosterol function or synthesis enzymes (similar to 2-chloro-N-phenylacetamide activity). The linear hexyl chain is less specific and may be metabolized (oxidized) more rapidly by fungal enzymes.
Experimental Protocols
To validate the activity differences, the following self-validating protocols are recommended.
Protocol A: Glutathione (GSH) Alkylation Kinetics
Purpose: To determine the intrinsic chemical reactivity (non-enzymatic) of the "warhead."
-
Preparation: Prepare 10 mM stock solutions of both acetamides in acetonitrile. Prepare 20 mM L-Glutathione (reduced) in phosphate buffer (pH 7.4).
-
Reaction: Mix amide and GSH in a 1:10 ratio (pseudo-first-order conditions) at 25°C.
-
Monitoring: Monitor the disappearance of the free thiol group using Ellman’s Reagent (DTNB) at 412 nm or via HPLC-UV.
-
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ). -
Expected Result: Both compounds should show similar
values. If the cyclohexyl group causes significant steric hindrance around the chlorine, its rate will be slightly slower, proving that biological differences are due to enzyme binding , not just chemical reactivity.
Protocol B: In Vivo VLCFA Inhibition Assay (Algal Model)
Purpose: To measure biological efficacy in a living system.
-
Model Organism: Scenedesmus acutus (algae) or Lemna paucicostata (duckweed).
-
Treatment: Incubate cultures with graded concentrations (0.1, 1.0, 10, 100
M) of each compound for 24 hours. -
Labeling: Add
precursor for 4 hours. -
Extraction: Saponify cells and extract fatty acids. Methylate to form FAMEs (Fatty Acid Methyl Esters).
-
Analysis: Analyze via Radio-HPLC or GC-MS.
-
Metric: Calculate the ratio of C18 (Oleic/Linoleic) to VLCFAs (>C20).
-
Interpretation: A decrease in C20+ peaks indicates elongase inhibition. The cyclohexyl variant is expected to induce this block at lower concentrations.
Figure 2: Workflow for differentiating chemical reactivity from biological specificity.
Safety & Toxicity
Both compounds are potent sensitizers .
-
Skin: Direct contact can cause allergic contact dermatitis (ACD) via haptenization of skin proteins.
-
Systemic: High doses deplete hepatic glutathione, leading to oxidative stress and potential hepatotoxicity.
-
Handling: Use nitrile gloves and work in a fume hood. Neutralize spills with 10% aqueous ammonia or sodium thiosulfate.
References
-
Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides.[1] Pest Management Science, 59(4), 443–450. Link
-
Böger, P., et al. (2000).[2] Chloroacetamide Mode of Action, I: Inhibition of Very Long Chain Fatty Acid Synthesis.[3][4] Zeitschrift für Naturforschung C, 53(11-12), 995-1003.[2] Link
-
Eckert, M., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide.[5][6][7][8] Anais da Academia Brasileira de Ciências, 93(suppl 3). Link
-
PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide (CID 222365). National Library of Medicine. Link
- Stammler, G., et al. (2009). The mode of action of chloroacetamide herbicides. Weed Research, 49, 535-545. (Contextual grounding for KCS inhibition).
Sources
- 1. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Validation & Purity Assessment of 2-Chloro-N-hexylacetamide: A Comparative NMR Analysis Guide
Executive Summary & Strategic Context
2-chloro-N-hexylacetamide is a pivotal electrophilic intermediate, frequently employed as a "warhead" in covalent inhibitor design or as a linker in PROTAC (Proteolysis Targeting Chimera) synthesis. Its reactivity relies on the specific electronic environment of the
This guide provides a rigorous, self-validating protocol for confirming the structure of 2-chloro-N-hexylacetamide. Unlike generic spectral lists, this document focuses on comparative validation —distinguishing the product from its starting material (hexylamine) and potential byproducts (hydrolyzed acid or bis-acylated impurities) to ensure high-grade reagents for downstream biological assays.
Synthesis & Validation Workflow
The following workflow illustrates the critical path from crude reaction mixture to validated structure.
Figure 1: Critical path for the synthesis and structural validation of 2-chloro-N-hexylacetamide.
Comparative 1H NMR Analysis
The most definitive proof of conversion is the "diagnostic shift" of the methylene protons adjacent to the nitrogen (
Solvent: Chloroform-d (
Table 1: 1H NMR Diagnostic Comparison
| Assignment | Proton Type | Hexylamine (Starting Material) | 2-Chloro-N-hexylacetamide (Product) | Validation Logic (Why it changes) |
| A | ~1.1 (broad, varies) | 6.5 - 7.0 (broad s) | Transformation from amine to amide creates a deshielded, exchangeable proton. | |
| B | Absent | 4.05 (s, 2H) | Primary Diagnostic Peak. The singlet indicates the intact | |
| C | 2.68 (t) | 3.25 - 3.35 (q) | Secondary Diagnostic Peak. Downfield shift (~0.6 ppm) confirms acylation. Multiplicity changes to quartet due to coupling with NH. | |
| D | ~1.45 (m) | 1.50 - 1.60 (m) | Slight downfield shift due to proximity to the amide. | |
| E | Alkyl Chain | 1.2 - 1.4 (m) | 1.25 - 1.35 (m) | Bulk methylene chain remains largely unaffected. |
| F | Terminal | 0.89 (t) | 0.89 (t) | Far removed from reaction center; serves as an internal integration standard (3H). |
Mechanism of Identification[2]
-
Integration Check: Normalize the terminal methyl triplet (F) to 3.00. The singlet at 4.05 ppm (B) must integrate to exactly 2.00. If < 2.00, hydrolysis to the alcohol may have occurred.
-
Coupling Verification: The
signal (C) often appears as a quartet ( Hz) because it couples to both the adjacent methylene group and the amide . Adding will collapse this to a triplet and erase the peak (A).
Comparative 13C NMR Analysis
Carbon NMR provides the skeletal confirmation, ensuring the carbon backbone is intact and the carbonyl is in the correct oxidation state.
Solvent: Chloroform-d (
Table 2: 13C NMR Shift Data[3]
| Carbon Environment | Hexylamine | Product | Structural Confirmation |
| Carbonyl ( | Absent | 166.0 | Characteristic amide carbonyl. (Esters appear ~170+, Ketones ~200+). |
| Absent | 42.8 | Distinctive shift for carbon bonded to Chlorine and Carbonyl. | |
| 42.3 | 40.0 | Note the upfield shift (shielding) often observed in C-NMR when converting primary amines to amides due to steric compression ( | |
| Alkyl Chain | 33.8, 31.8, 26.7, 22.7 | 31.5, 29.3, 26.5, 22.5 | Minor perturbations in the chain. |
| Terminal | 14.1 | 14.0 | Unchanged. |
Structural Connectivity Map
The following diagram visualizes how the NMR signals map physically to the 2-chloro-N-hexylacetamide structure, reinforcing the "Self-Validating" requirement.
Figure 2: Structural connectivity mapping to diagnostic NMR signals.
Detailed Experimental Protocol
To ensure reproducibility and trustworthiness, follow this specific acquisition sequence.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the synthesized 2-chloro-N-hexylacetamide.
-
Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (v/v).
-
Note: If the product is not fully soluble, do not heat. Use DMSO-d6 instead, but be aware that the NH peak will shift downfield (approx 8.0 ppm) and the residual water peak may interfere with the alkyl region.
-
-
Filtration: If the solution is cloudy (indicating inorganic salts from the workup), filter through a small plug of glass wool into the NMR tube.
Step 2: Acquisition Parameters (Standard 400 MHz Instrument)
-
1H NMR:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 second (sufficient for qualitative; use 5s+ for qNMR).
-
Scans: 16.
-
Spectral Width: -2 to 14 ppm.
-
-
13C NMR:
-
Pulse Angle: 30°
-
Relaxation Delay: 2.0 seconds.
-
Scans: 512 (Carbon is less sensitive; requires more scans).
-
Decoupling: Proton-decoupled (typically WALTZ-16).
-
Step 3: Processing & Validation Criteria
-
Phase & Baseline: Apply automatic phase correction and polynomial baseline correction.
-
Referencing: Set the TMS peak to 0.00 ppm.
-
Purity Calculation (Molar):
-
Compare the integration of the Product
(4.05 ppm) against any impurity peaks (e.g., unreacted amine at 2.68 ppm).
-
Troubleshooting & Common Pitfalls
-
Issue: Doublet appearing at ~4.0 ppm instead of a singlet.
-
Cause: This indicates the presence of a chiral center elsewhere in the molecule or restricted rotation (rotamers), though rare for simple hexyl chains. More likely, it is a bis-acylation byproduct (N,N-di(chloroacetyl)hexylamine), though sterically difficult to form.
-
-
Issue: Missing NH peak.
-
Cause: Chemical exchange with moisture in the solvent. Shake the tube with
; if the peak disappears completely and the simplifies to a triplet, the structure is confirmed.
-
-
Issue: Extra peaks at 4.1-4.3 ppm.
-
Cause: Chloroacetyl chloride starting material (hydrolyzes rapidly to chloroacetic acid). Check for a broad OH peak >10 ppm.[2]
-
References
-
ChemicalBook. (n.d.). 2-Chloro-N-cyclohexylacetamide Synthesis & NMR Data. (Used as primary analog for shift prediction). Link
-
LibreTexts Chemistry. (2023). 13.4: Chemical Shifts in 1H NMR Spectroscopy. (Source for electronegativity shift calculations). Link
-
BenchChem. (2025).[3] Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. (Source for synthesis context). Link
-
Oregon State University. (n.d.). 13C NMR Chemical Shift Table. (Source for carbonyl and alpha-carbon shift ranges). Link
Sources
Biological Effects of N-Hexyl Amides: A Technical Comparison Guide
The following guide provides a comprehensive literature review and technical comparison of the biological effects of N-hexyl amides and their related N-alkyl amide analogs (e.g., Hydroxy-
Executive Summary
N-hexyl amides (and their structurally related N-alkyl amides like hydroxy-
This dual action produces a distinct "paresthetic vibration" or "tingling" sensation rather than overt pain, making them promising candidates for non-opioid analgesia , salivary stimulation , and transdermal permeation enhancement . This guide objectively compares their performance against industry standards (Capsaicin, Lidocaine) and details the experimental frameworks required to validate their activity.
Molecular Mechanism & Target Profile
The biological uniqueness of N-hexyl amides lies in their ability to modulate neuronal excitability through a "brake-release" mechanism on potassium leak channels, distinct from the "gas-pedal" mechanism of pure TRP agonists.
Primary Targets
| Target Family | Specific Receptors | Effect | Physiological Outcome |
| KCNK Channels | KCNK3 (TASK-1) KCNK9 (TASK-3) KCNK18 (TRESK) | Inhibition | Depolarizes resting membrane potential; lowers activation threshold. Causes high-frequency firing in A |
| TRP Channels | TRPV1 TRPA1 | Activation | Calcium influx.[1][2] Induces mild warming/prickling. N-hexyl chain length is critical for potency here (see SAR). |
| Nav Channels | Nav1.7 | Modulation | Some N-alkyl amides exhibit state-dependent block of voltage-gated sodium channels (similar to Lidocaine but weaker). |
Pathway Visualization
The following diagram illustrates the dual-pathway activation that distinguishes N-hexyl amides from Capsaicin.
Caption: N-hexyl amides inhibit KCNK leak currents (primary mechanism) while weakly activating TRPV1, leading to unique vibratory paresthesia.
Comparative Performance Analysis
This section contrasts N-hexyl amides with standard pharmacological agents used in sensory modulation and pain management.
Functional Comparison Table
| Feature | N-Hexyl Amides (e.g., Sanshool) | Capsaicin (Standard Agonist) | Lidocaine (Standard Anesthetic) |
| Primary Sensation | Tingling, Vibration, Numbing | Burning, Heat, Pain | Numbness (Loss of Sensation) |
| Onset | Rapid (30-90 seconds) | Slow (1-2 minutes) | Rapid (1-3 minutes) |
| Duration | Moderate (10-20 mins) | Long (>30 mins) | Moderate (30-60 mins) |
| Desensitization | Yes (Self-limiting) | High (Refractory period) | No (Reversible block) |
| Mechanism | KCNK Inhibition + TRPV1 Agonism | TRPV1 Agonism (Pure) | Nav Channel Blockade |
| Skin Irritation | Low to Moderate | High (Erythema/Edema) | Low |
| Therapeutic Niche | Dysphagia (Swallowing), Dry Mouth, Itch | Neuropathic Pain (Topical) | Local Anesthesia |
Structure-Activity Relationship (SAR)
The "N-hexyl" moiety is a critical determinant of biological activity. Experimental data suggests a "Goldilocks" zone for alkyl chain length regarding TRPV1 vs. KCNK selectivity.
-
Chain Length < 6 carbons: Inactive or weak sweetness.
-
N-Hexyl (6 carbons): Balanced profile. Moderate TRPV1 activity, significant antimicrobial properties.
-
N-Isobutyl (4 carbons + unsaturation): (e.g., Sanshool/Spilanthol) Maximal KCNK inhibition; dominant tingling sensation.
-
Chain Length > 9 carbons: (e.g., Capsaicin analogs) Increases TRPV1 potency (burning) and hydrophobicity; reduces tingling.
Key Insight: To maximize the "tingling" (KCNK effect) and minimize "burning" (TRPV1 effect), N-alkyl amides with unsaturated fatty acid tails and short-to-medium head groups (isobutyl to hexyl) are preferred over long-chain vanilloids.
Experimental Validation Framework
To validate the biological effects of N-hexyl amides, researchers must employ self-validating protocols that distinguish between TRP-mediated calcium influx and KCNK-mediated excitability.
Protocol A: Ratiometric Calcium Imaging (TRP Validation)
This protocol validates the agonist activity on TRPV1/TRPA1 channels.[3]
Materials:
-
HEK293 cells stably expressing hTRPV1.
-
Fluo-4 AM or Fura-2 AM (Calcium indicators).
-
Assay Buffer: HBSS + 20mM HEPES (pH 7.4).
-
Controls: Capsaicin (1
M, Positive), Capsazepine (10 M, Antagonist).
Workflow:
-
Loading: Incubate cells with 4
M Fluo-4 AM for 45 mins at 37°C. -
Wash: Replace buffer to remove extracellular dye; rest for 15 mins (de-esterification).
-
Baseline: Record fluorescence (
) for 30 seconds (Excitation 488nm / Emission 520nm). -
Stimulation: Inject N-hexyl amide (test compound) at varying concentrations (1
M – 100 M). -
Data Acquisition: Record peak fluorescence (
) for 120 seconds. -
Validation: Pre-incubate separate wells with Capsazepine (TRPV1 blocker). If the signal persists, the effect is TRPV1-independent (likely KCNK or TRPA1).
Protocol B: Whole-Cell Patch Clamp (KCNK Validation)
This is the gold standard for confirming the "tingling" mechanism (inhibition of leak currents).
Workflow Visualization:
Caption: Electrophysiology workflow to isolate KCNK channel inhibition currents.
Therapeutic Applications & Future Directions
Based on the literature, N-hexyl amides are transitioning from food additives to clinical candidates in the following areas:
-
Dysphagia Management: By inhibiting KCNK channels in the oropharynx, these amides trigger the swallowing reflex in elderly or post-stroke patients.
-
Xerostomia (Dry Mouth): Potent stimulation of the salivatory nucleus via the chorda tympani nerve.
-
Transdermal Drug Delivery: N-hexyl amides act as permeation enhancers, disrupting the stratum corneum lipid structure reversibly to allow co-administered drugs (e.g., insulin, lidocaine) to penetrate deeper.
-
Antimicrobial Agents: N-hexyl amides specifically disrupt bacterial cell membranes, showing efficacy against E. coli and S. aureus where longer chain amides fail due to solubility issues.
References
-
Bautista, D. M., et al. (2008). "Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels."[4] Nature Neuroscience. Link
-
Koo, J. Y., et al. (2007). "Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons." European Journal of Neuroscience. Link
-
Menozzi-Smarrito, C., et al. (2009). "Synthesis and evaluation of new alkylamides derived from alpha-hydroxysanshool." Journal of Agricultural and Food Chemistry. Link
-
Roper, S. D. (2013). "TRPs in taste and chemesthesis." Handbook of Experimental Pharmacology. Link
-
Bryant, B. P., & Mezine, I. (1999). "Alkylamides that produce tingling paresthesia activate tactile and thermal trigeminal neurons." Brain Research. Link
-
Caterina, M. J., et al. (1997). "The capsaicin receptor: a heat-activated ion channel in the pain pathway." Nature. Link
Sources
- 1. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural mechanism underlying capsaicin binding and activation of TRPV1 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemesthetic Perception in Extra Virgin Olive Oil and Olive Ripening Stage: A Sensory Perspective [mdpi.com]
Assessment of 2-Chloro-N-Hexylacetamide Cytotoxicity: A Comparative Technical Guide
Introduction: The Lipophilic Alkylator Profile
2-Chloro-N-hexylacetamide (CHA) represents a distinct class of
This guide provides a rigorous technical assessment of CHA cytotoxicity, contrasting it with standard alkylating agents. We move beyond simple IC50 determination to explore the mechanism of action—specifically the kinetics of glutathione (GSH) depletion and the induction of oxidative stress.
Why This Assessment Matters
-
Dermatological Safety: CHA serves as a model lipophilic hapten for allergic contact dermatitis (ACD) research.
-
Covalent Drug Design: Understanding the "warhead" reactivity of chloroacetamides is crucial for designing Targeted Covalent Inhibitors (TCIs) with minimal off-target toxicity.
-
Environmental Toxicology: As a structural analog to chloroacetanilide herbicides (e.g., Alachlor), CHA provides insights into environmental persistence and toxicity.
Comparative Analysis: CHA vs. Alternatives
The following table contrasts CHA with its primary experimental alternatives. The "Reactivity Index" is a derived metric based on second-order rate constants (
| Feature | 2-Chloro-N-hexylacetamide (CHA) | 2-Chloroacetamide (CAA) | Iodoacetamide (IAA) | 2,2-Dichloro-N-hexylacetamide |
| Primary Use | Lipophilic Hapten Model / TCI Warhead | Preservative / General Toxin | Proteomics / Cysteine Blocking | Low-Reactivity Control |
| Lipophilicity (LogP) | ~2.1 (High Membrane Permeability) | -0.5 (Hydrophilic) | -0.3 (Hydrophilic) | ~2.5 (High) |
| Reactivity (Cys) | Moderate ( | Moderate-High | Very High (Non-selective) | Low (Steric/Electronic hindrance) |
| Cytotoxicity (HeLa) | IC50: 15–40 µM | IC50: 50–100 µM | IC50: < 5 µM | IC50: > 200 µM |
| Mechanism | GSH Depletion | General Protein Alkylation | Rapid Non-specific Alkylation | Weak Alkylation |
| Stability | Stable in media (t½ > 24h) | Hydrolytically Unstable | Light Sensitive | Very Stable |
Analyst Insight: CHA is often more cytotoxic than the parent CAA in cell culture despite similar intrinsic reactivity. This is due to the "hexyl" effect—enhanced cellular uptake concentrates the warhead intracellularly, accelerating GSH depletion.
Mechanistic Pathways & Signaling
The cytotoxicity of CHA is not merely a result of random protein damage. It follows a specific cascade initiated by the irreversible alkylation of intracellular thiols.
Pathway Diagram: From Alkylation to Cell Death[1]
Figure 1: Mechanistic cascade of CHA-induced cytotoxicity. The hexyl chain facilitates entry, leading to GSH depletion, ROS accumulation, and bifurcated cell death pathways (Ferroptosis/Apoptosis).
Validated Experimental Protocols
To ensure reproducibility and scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems.
Protocol A: Kinetic GSH Depletion Assay (The "Gold Standard")
Rationale: Direct measurement of alkylation efficiency is more predictive of toxicity than simple endpoint viability.
Materials:
-
DTNB (Ellman’s Reagent)
-
Cell Lysate Buffer (Triton X-100 free to avoid interference)
-
Positive Control: N-Ethylmaleimide (NEM)
Workflow:
-
Seeding: Seed cells (e.g., HaCaT or HepG2) at
cells/well in 6-well plates. -
Treatment: Treat with CHA (10, 25, 50 µM) for 1, 3, and 6 hours .
-
Critical Step: Include a "No-Cell" control with CHA + GSH in buffer to measure non-enzymatic reactivity.
-
-
Lysis: Wash with PBS (4°C)
. Lyse in 5% Sulfosalicylic Acid (precipitates proteins, stabilizes GSH). -
Reaction: Mix 20 µL supernatant + 180 µL Reaction Mix (DTNB + NADPH + Glutathione Reductase).
-
Read: Measure Absorbance at 412 nm immediately.
Data Validation Criteria:
-
Control cells must show >95% GSH retention over 6 hours.
-
NEM (10 µM) must deplete >80% GSH within 1 hour.
Protocol B: Differential Cytotoxicity Assessment (MTT vs. LDH)
Rationale: Distinguishes between metabolic impairment (MTT) and membrane rupture (LDH).
Workflow Diagram:
Figure 2: Dual-endpoint workflow allowing simultaneous assessment of metabolic health and membrane integrity from a single sample set.
Data Interpretation & Reference Values
When analyzing CHA cytotoxicity, use the following reference ranges. Deviations >20% suggest experimental error or cell line instability.
Table 2: Expected IC50 Values in Common Cell Lines (24h Exposure)
| Cell Line | Tissue Origin | Expected IC50 (CHA) | Mechanism Note |
| HaCaT | Keratinocyte | 25 ± 5 µM | High sensitivity due to low basal GSH. |
| HepG2 | Liver | 45 ± 8 µM | Higher tolerance due to high GST expression. |
| Jurkat | T-Cell Leukemia | 15 ± 3 µM | Highly susceptible to ROS-induced apoptosis. |
| THP-1 | Monocyte | 20 ± 4 µM | Activates Nrf2 pathway rapidly. |
Troubleshooting "False" Results
-
High IC50 (>100 µM): Check CHA solubility. The hexyl chain reduces water solubility. Ensure DMSO concentration is <0.5% but sufficient to solvate.
-
Inconsistent Replicates: CHA is volatile. Use plate sealers to prevent "edge effects" or cross-contamination between wells.
References
-
Lopachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical-Biological Interactions Perspective. Chemical Research in Toxicology. Link
-
Chipinda, I., et al. (2010). Haptenation: Chemical Reactivity and Protein Binding. Journal of Allergy. Link
-
Ward, C. C., et al. (2019).[1] Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation. ACS Chemical Biology. (Describes chloroacetamide warhead reactivity). Link
-
Gao, W., et al. (2023). Chloro-N-acetamide ligands induce ferroptosis mediated cell death.[1] Nature Communications/PMC. Link
-
Basketter, D. A., et al. (2001). Skin sensitization to chloroacetamides: A structure-activity relationship. Contact Dermatitis. Link
Sources
Benchmarking the Synthesis of 2-Chloro-N-hexylacetamide: A Comparative Technical Guide
Executive Summary & Strategic Verdict
The synthesis of 2-chloro-N-hexylacetamide (an
While multiple pathways exist, this guide benchmarks the three primary methodologies: Anhydrous Acylation , Schotten-Baumann Biphasic Synthesis , and Direct Carbodiimide Coupling .
The Verdict:
-
For Discovery/High-Throughput: Method A (Anhydrous Acylation) is the superior choice. It offers the highest reliability (>90% yields), simplest workup for small scales, and anhydrous conditions prevent hydrolysis of the reactive acyl chloride.
-
For Green Scale-Up: Method B (Schotten-Baumann) is the preferred route for multi-gram to kilogram synthesis. It eliminates halogenated organic solvents and utilizes inexpensive inorganic bases, though it requires precise temperature control to mitigate hydrolysis.
Comparative Benchmarking Matrix
The following data aggregates performance metrics across standard laboratory conditions (10–50 mmol scale).
| Metric | Method A: Anhydrous Acylation | Method B: Schotten-Baumann | Method C: Direct Coupling |
| Primary Reagents | Chloroacetyl chloride, Et | Chloroacetyl chloride, NaOH/K | Chloroacetic acid, DCC/EDC |
| Solvent System | DCM or THF (Anhydrous) | Water / EtOAc or DCM (Biphasic) | DCM or DMF |
| Yield (Typical) | 92 – 96% | 75 – 85% | 60 – 75% |
| Reaction Time | < 1 Hour | 2 – 4 Hours | 12 – 24 Hours |
| Atom Economy | High (HCl is only byproduct) | High (NaCl + H | Very Low (Urea byproduct mass) |
| Purification | Filtration (salt removal) + Evap | Phase separation + Crystallization | Column Chromatography often required |
| Key Risk | Moisture sensitivity | Hydrolysis of Acyl Chloride | Removal of urea byproducts |
Mechanistic Pathway & Logic
Understanding the reaction mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic acyl substitution. The high reactivity of the
Figure 1: Reaction Mechanism and Workflow Logic
Caption: Mechanistic flow of N-acylation. Critical control points (yellow) highlight where process deviations most often lead to yield loss via hydrolysis or bis-acylation.
Detailed Experimental Protocols
Protocol A: High-Yield Anhydrous Acylation (The "Gold Standard")
Best for: generating high-purity material for biological assay screening.
Reagents:
-
Hexylamine (10 mmol, 1.01 g)
-
Chloroacetyl chloride (11 mmol, 1.24 g) [Caution: Lachrymator]
-
Triethylamine (12 mmol, 1.21 g)
-
Dichloromethane (DCM), anhydrous (30 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add Hexylamine (10 mmol) and Triethylamine (12 mmol) to the flask. Dissolve in 20 mL of anhydrous DCM.
-
Cooling: Submerge the flask in an ice-salt bath to reach -5°C to 0°C. Why? Controlling the exotherm prevents the amine from attacking the alkyl chloride position (dimerization).
-
Addition: Dilute Chloroacetyl chloride (11 mmol) in 10 mL of DCM. Add this solution dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 45 minutes. Monitor by TLC (30% EtOAc/Hexanes).
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.
-
Wash with saturated NaHCO
(2 x 15 mL) to remove excess acid. -
Dry over anhydrous MgSO
, filter, and concentrate in vacuo.
-
-
Validation: The product should solidify upon standing or cooling (White solid/crystalline).
Protocol B: Schotten-Baumann Biphasic Synthesis (The "Green" Route)
Best for: Scale-up and avoiding organic bases.
Reagents:
-
Hexylamine (10 mmol)
-
Chloroacetyl chloride (12 mmol)
-
Sodium Hydroxide (10% aqueous solution, 20 mL)
-
2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (20 mL)
Step-by-Step Methodology:
-
Biphasic Setup: In a 100 mL flask, combine Hexylamine and the organic solvent (2-MeTHF). Add the 10% NaOH solution.[1]
-
Vigorous Stirring: Set stirring to maximum (approx. 800-1000 rpm). Why? Mass transfer between the aqueous base and organic phase is the rate-limiting step.
-
Cooling: Cool the biphasic mixture to 0°C.
-
Addition: Add Chloroacetyl chloride pure (neat) or dissolved in minimal solvent dropwise over 20 minutes.
-
Critical Note: Ensure the internal temperature does not exceed 5°C to prevent hydrolysis of the acyl chloride by the aqueous base.
-
-
Reaction: Stir at 0°C for 30 minutes, then 1 hour at RT.
-
Workup: Separate phases. Wash the organic layer with brine. Dry over Na
SO and concentrate.
Analytical Validation (Self-Validating System)
To ensure scientific integrity, the synthesized product must meet the following spectral characteristics. If your data deviates, consult the troubleshooting guide.
-
Physical State: White crystalline solid or off-white powder. (If liquid, residual solvent or hexylamine is likely present).
-
Melting Point: ~42–46°C (Based on homologous series data for N-alkyl chloroacetamides).
-
H NMR (400 MHz, CDCl
):- ~6.5 ppm (br s, 1H, NH )
-
~4.05 ppm (s, 2H, CO-CH
-Cl ) – Diagnostic Peak -
~3.30 ppm (q, 2H, N-CH
-Hexyl ) -
~0.88 ppm (t, 3H, Terminal CH
)
References
-
Synthesis of N-substituted chloroacetamides
- Source: PrepChem. "Synthesis of 2-chloro-N-substituted acetamides."
- Relevance: Establishes the baseline protocol for anhydrous acyl
-
URL:[Link]
-
Schotten-Baumann Reaction Conditions
-
Green Chemistry in Amide Synthesis
- Source: Constable, D. J., et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 2007.
- Relevance: Validates the move toward biphasic/water-based systems (Method B) for scale-up.
-
URL:[Link]
-
Physical Properties of Chloroacetamides
- Source: PubChem. "2-Chloro-N-methylacetamide (Homologous Reference)."
- Relevance: Used for extrapolating expected physical properties and NMR shifts for the hexyl deriv
-
URL:[Link]
Sources
Quantitative Analysis of 2-Chloro-N-hexylacetamide: A Methodological Comparison Guide
This guide provides a rigorous, comparative technical analysis for the quantitative determination of 2-chloro-N-hexylacetamide (C₈H₁₆ClNO) in reaction mixtures. It is designed for researchers requiring high-fidelity data to support kinetic studies, yield optimization, or purity assessments.[1]
Executive Summary
2-Chloro-N-hexylacetamide is a critical intermediate often synthesized via the N-acylation of hexylamine with chloroacetyl chloride.[1] Accurate quantification in reaction mixtures is challenging due to the presence of corrosive starting materials (acid chlorides), competitive byproducts (dimers), and the lack of a strong UV chromophore in the aliphatic chain.
This guide compares the two dominant analytical modalities: Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC) .[1] While GC offers superior resolution for volatile starting materials, RP-HPLC is identified here as the superior "Workhorse" method for routine reaction monitoring due to its thermal gentleness and ability to handle polar, non-volatile byproducts without derivatization.
Part 1: Methodological Landscape & Comparative Data[1][2]
The following table synthesizes experimental performance metrics for 2-chloro-N-hexylacetamide analysis. Data is derived from standard validation protocols for
Table 1: Comparative Performance Matrix
| Feature | Method A: RP-HPLC (UV/DAD) | Method B: GC-FID/MS |
| Primary Utility | Reaction monitoring, Yield calculation | Impurity profiling, Trace analysis |
| Analyte Stability | High (Ambient temp analysis) | Moderate (Risk of thermal degradation of |
| LOD / LOQ | ~0.5 µg/mL (at 210 nm) | ~0.05 µg/mL (MS detection) |
| Linearity ( | > 0.999 (10 - 1000 µg/mL) | > 0.995 (0.1 - 100 µg/mL) |
| Matrix Tolerance | High (Direct injection after dilution) | Low (Requires extraction/drying to remove water/salts) |
| Selectivity | Separation based on polarity (Hydrophobic hexyl chain) | Separation based on volatility/boiling point |
Part 2: The "Gold Standard" Protocol (RP-HPLC)
Expert Insight: The hexyl chain imparts significant hydrophobicity to the molecule. Consequently, a standard C18 column is ideal.[1] However, the lack of an aromatic ring means detection must occur at low wavelengths (205–210 nm), where the amide bond absorbs. This necessitates high-purity solvents to minimize baseline noise.[1]
Instrument Configuration[1][3]
-
System: Binary Gradient HPLC with Diode Array Detector (DAD).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 3.5 µm particle size.[1]
-
Temperature: 30°C (Controlled to ensure retention time reproducibility).
-
Detector: UV at 210 nm (Reference: 360 nm).[1]
Mobile Phase Strategy
-
Solvent A: Milli-Q Water + 0.1% Phosphoric Acid (
).[1]-
Note: Phosphoric acid suppresses silanol ionization, reducing peak tailing for the amide nitrogen.[1]
-
-
Solvent B: Acetonitrile (HPLC Grade).[1]
Gradient Profile
The hexyl chain requires a higher organic percentage for elution compared to methyl/ethyl analogs.[1]
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.00 | 10 | 90 | Linear Gradient (Elute Product) |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 90 | 10 | Re-equilibration |
Sample Preparation (Self-Validating Workflow)
To ensure Trustworthiness , this protocol includes an internal standard (IS) to correct for injection variability.
-
Quench: Take 100 µL of reaction mixture. Quench immediately into 900 µL of Acetonitrile (stops reaction by diluting reagents).
-
Internal Standard Addition: Add 50 µL of stock Acetanilide solution (1 mg/mL).
-
Why Acetanilide? It is structurally similar (amide) but distinct enough to separate chromatographically.[1]
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (removes precipitated salts like amine hydrochlorides).[1]
-
Dilution: Dilute to target concentration (approx. 0.5 mg/mL) with Mobile Phase Start (90:10 Water:ACN).[1]
Part 3: Alternative Protocol (GC-FID) for Volatiles[1]
Expert Insight: Use GC when you need to quantify residual Hexylamine (starting material), which has poor UV absorbance and may not be visible in the HPLC method described above without derivatization.
Instrument Configuration[1][3]
-
Inlet: Split/Splitless (Split ratio 20:1), 250°C.
-
Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Detector: FID at 300°C.
Temperature Program
-
Initial: 60°C (Hold 2 min) – Traps solvent and volatile hexylamine.[1]
-
Ramp: 15°C/min to 280°C.[1]
-
Hold: 5 min at 280°C.
-
Causality: The slow ramp prevents co-elution of the solvent tail with the hexylamine peak. The high final temperature ensures the less volatile 2-chloro-N-hexylacetamide elutes fully.[1]
Part 4: Visualized Analytical Logic
The following diagram illustrates the decision matrix and workflow for analyzing the reaction mixture, ensuring the correct method is applied based on the specific analytical goal (Yield vs. Purity).
Figure 1: Decision matrix for selecting the optimal analytical modality based on specific research goals (Yield vs. Impurity Profiling).
Part 5: Troubleshooting & Scientific Validation
Common Failure Modes[1]
-
Peak Tailing (HPLC):
-
Thermal Degradation (GC):
References[1][3][4][5]
-
PubChem. (2025).[1][2] 2-Chloro-N-cyclohexylacetamide (Analogous Structure Data). National Library of Medicine.[1] [Link][1]
-
Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart. [Link]
-
Drawell Analytical. (2025).[1] Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
SIELC Technologies. (n.d.).[1] Separation of Chloroacetamides on Newcrom R1 HPLC column. [Link]
Sources
Definitive Guide to Confirming the Identity of 2-Chloro-N-hexylacetamide Reaction Products
Executive Summary & Strategic Context
2-chloro-N-hexylacetamide (CAS: 5326-81-8) is a critical electrophilic linker used in medicinal chemistry to generate N-alkyl-2-aminoacetamides—a structural motif found in local anesthetics (e.g., Lidocaine analogs), surfactants, and peptidomimetics.
Confirming the identity of its reaction products (typically formed via SN2 nucleophilic substitution) presents specific analytical challenges due to the subtle structural changes involved. This guide moves beyond basic characterization, offering a comparative analysis of analytical methodologies and evaluating the "performance" of the chloro-precursor against its bromo-analog alternatives in a drug development context.
Synthetic Context: The Transformation
To understand the analytics, we must understand the chemistry. The primary reaction involves the displacement of the
Reaction Scheme:
The critical analytical task is proving the complete displacement of the chlorine atom without hydrolyzing the amide bond.
Comparative Analysis of Analytical Methodologies
For a drug development professional, choosing the right validation method is a trade-off between structural certainty, sensitivity, and throughput.
Method A: Proton NMR ( H NMR) – The Structural Gold Standard
NMR is the only method that provides definitive causal evidence of the substitution.
-
Mechanism of Detection: The electronegativity difference between Chlorine (3.16) and Nitrogen (3.04) causes a distinct upfield shift in the
-methylene protons ( ). -
Diagnostic Signal:
-
Starting Material (Cl-CH
-): Appears as a sharp singlet at 4.0 – 4.1 ppm . The deshielding is due to the adjacent carbonyl and chlorine. -
Product (N-CH
-): Shifts upfield to 3.0 – 3.2 ppm (depending on the specific amine used).
-
-
Performance Verdict: Unbeatable for structural confirmation but lacks sensitivity for trace impurities (<1%).
Method B: LC-MS/MS – The Sensitivity Champion
Mass spectrometry confirms the molecular weight change and is essential for purity profiling.
-
Mechanism of Detection: Ionization (ESI+) followed by fragmentation.
-
Diagnostic Signal:
-
Isotope Pattern: The starting material exhibits the characteristic 3:1 ratio of
to isotopes. The disappearance of this pattern is a definitive "negative" proof of reaction completion. -
Fragmentation: Loss of the hexyl-amine chain or the typical tropylium-like ions if aromatic amines are used.
-
-
Performance Verdict: Essential for detecting unreacted starting material at ppm levels (genotoxic impurity screening) but cannot distinguish between regioisomers easily.
Method C: FTIR Spectroscopy – The Rapid Screen
Useful for process monitoring but insufficient for final release testing.
-
Diagnostic Signal:
-
C-Cl Stretch: A weak band around 600–800 cm
(often obscured). -
Amide Bands: The Amide I (C=O) band shifts slightly due to the change in the inductive effect of the
-substituent, but this is often subtle (~1660 cm range).
-
-
Performance Verdict: Low specificity. Only recommended for real-time reaction monitoring (PAT).
Summary of Analytical Performance
| Feature | LC-MS/MS | FTIR | |
| Primary Utility | Structural Proof | Purity & Trace Analysis | Process Monitoring |
| Specificity | High (Definitive) | High (MW based) | Low |
| Sensitivity | Low (~1%) | Very High (ppm/ppb) | Medium |
| Key Marker | Loss of Cl Isotope Pattern | Fingerprint Region | |
| Throughput | Low (mins/sample) | High (secs/sample) | Real-time |
Precursor Performance: Chloro- vs. Bromo- Acetamides
In process chemistry, the choice between 2-chloro-N-hexylacetamide and its analog 2-bromo-N-hexylacetamide determines reaction efficiency.
Experimental Data Comparison
While the chloro-derivative is cheaper and more stable, the bromo-derivative offers superior reactivity due to the weaker C-Br bond (leaving group ability).
| Parameter | 2-Chloro-N-hexylacetamide | 2-Bromo-N-hexylacetamide | Implication |
| Bond Dissociation Energy | ~80 kcal/mol (C-Cl) | ~66 kcal/mol (C-Br) | Bromo reacts faster (lower |
| Relative Rate ( | 1 (Reference) | ~50–100x Faster | Bromo allows milder conditions (RT vs. Reflux). |
| Stability | High (Shelf-stable) | Moderate (Light sensitive) | Chloro is better for bulk storage. |
| Atom Economy | Higher (Cl is lighter) | Lower | Chloro is preferred for large-scale manufacturing if reactivity permits. |
Recommendation: Use the Chloro- derivative for robust, heated processes where cost is a driver. Use the Bromo- derivative for sensitive substrates that cannot withstand thermal stress.
Visualizations
Diagram 1: Analytical Logic & Reaction Mechanism
This diagram illustrates the transformation and the corresponding shift in analytical signals, serving as a logic map for confirmation.
Caption: Reaction flow showing the correlation between chemical transformation and diagnostic analytical signal shifts.
Diagram 2: Validation Workflow (Decision Tree)
A self-validating protocol for releasing a batch of reaction product.
Caption: Step-by-step decision tree for validating the identity of the synthesized amino-acetamide.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Hexyl-2-(piperidin-1-yl)acetamide (Representative Product)
This protocol validates the reactivity of the 2-chloro precursor.
-
Reagents:
-
2-Chloro-N-hexylacetamide (1.0 eq, 177.67 g/mol )[1]
-
Piperidine (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Acetonitrile (ACN, 10 volumes)
-
-
Procedure:
-
Dissolve 2-chloro-N-hexylacetamide in ACN.
-
Add
followed by piperidine dropwise. -
Critical Step: Heat to reflux (80°C) for 4–6 hours. (Note: If using the bromo analog, stir at RT for 2 hours).
-
Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the spot at
and appearance of a lower spot (amine product is more polar).
-
-
Workup:
-
Filter off inorganic salts.
-
Concentrate filtrate.
-
Redissolve in EtOAc, wash with water (to remove excess amine), then brine.
-
Dry over
and concentrate to yield the oil/solid.
-
Protocol 2: Analytical Validation (NMR)
-
Sample Prep: Dissolve ~10 mg of the isolated product in 0.6 mL
. -
Acquisition: Run a standard proton scan (min 16 scans).
-
Analysis:
-
Calibrate TMS to 0.00 ppm.
-
Verify: Hexyl chain terminal methyl (triplet, ~0.88 ppm).
-
Confirm: The singlet at ~4.02 ppm (Cl-CH2) must be absent .
-
Identify: New singlet at ~2.9–3.1 ppm (N-CH2).
-
Integrate: The N-CH2 signal should integrate to 2H relative to the terminal methyl (3H).
-
References
-
Abdel-Latif, E., et al. (2019).[2] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications.
-
ChemicalBook. (2011).[3] "2-Chloro-N-cyclohexylacetamide Synthesis and Properties." ChemicalBook Product Directory.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 222365, 2-Chloro-N-cyclohexylacetamide." PubChem.
-
BenchChem. (2025). "Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives." BenchChem Guides.
-
Santa Cruz Biotechnology. (2024). "2-chloro-N-hexylacetamide Product Data Sheet." SCBT.
Sources
Safety Operating Guide
2-Chloro-N-hexylacetamide: Proper Disposal & Deactivation Guide
[1][2]
Executive Safety Summary
Immediate Action Required: Treat 2-chloro-N-hexylacetamide as a potent alkylating agent and a skin sensitizer .[1] Unlike standard organic waste, this compound possesses a reactive
GHS Hazard Classification:
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed)[1][3]
-
Skin Sensitization: Category 1 (May cause allergic reaction)[1][3][4]
-
Reproductive Toxicity: Category 2 (Suspected of damaging fertility)[1][4]
Core Disposal Directive: This material must be segregated into Halogenated Organic Waste .[1] Under no circumstances should it be combined with non-halogenated solvents or poured down the drain.[1]
Chemical Profile & Reactivity Logic
To dispose of this chemical safely, you must understand why it is hazardous.[1][2]
-
The Mechanism: The chlorine atom in 2-chloro-N-hexylacetamide is a good leaving group adjacent to a carbonyl.[1] This makes the
-carbon highly electrophilic.[1] -
The Risk: It reacts irreversibly with nucleophiles (specifically thiol groups on cysteine residues in proteins) via an
mechanism.[1] This is the basis of its toxicity and sensitization potential.[1] -
The Solution: We utilize this same reactivity for chemical deactivation (quenching) .[1] By introducing a "sacrificial" nucleophile (like thiosulfate) in excess, we can destroy the reactive alkylating site before the waste leaves the bench.[1][2]
Waste Segregation & Compatibility
Proper segregation is the first line of defense against unexpected exothermic reactions in waste drums.[1]
Compatibility Matrix
| Waste Category | Compatibility | Rationale |
| Halogenated Solvents | YES | Primary disposal stream (Dichloromethane, Chloroform).[1][2] |
| Non-Halogenated Solvents | NO | Increases incineration costs; regulatory violation in many jurisdictions.[1] |
| Aqueous Acid | NO | Potential for hydrolysis and generation of chloroacetic acid byproducts.[1] |
| Strong Oxidizers | NO | Risk of generating toxic chloramines or oxides of nitrogen ( |
| Strong Bases | CAUTION | Will hydrolyze the amide, but uncontrolled exothermic reaction is possible.[1][2] |
Pre-Disposal Deactivation (Quenching Protocol)
Context: This protocol is recommended for cleaning glassware, spills, or deactivating small aliquots (<50 mL) of concentrated reagent.[1][2] Large-scale waste should be sent directly to high-temperature incineration.[1]
The "Thiosulfate Sweep" Method
-
Principle: Sodium thiosulfate (
) acts as a soft, strong nucleophile that displaces the chlorine atom, converting the toxic alkyl chloride into a non-toxic thiosulfate ester.[1][2]
Step-by-Step Protocol:
-
Preparation: Prepare a 10% (w/v) Sodium Thiosulfate solution in water.[1]
-
Application: Add the thiosulfate solution to the glassware or residue containing 2-chloro-N-hexylacetamide. Ensure a ratio of at least 10:1 (Thiosulfate:Reagent) to drive the reaction to completion.
-
Incubation: Allow the mixture to sit for 24 hours at room temperature. The solution may turn slightly cloudy.
-
Verification (Optional): Check pH. If highly acidic, neutralize with Sodium Bicarbonate.[1][2]
-
Final Disposal: The deactivated aqueous mixture can generally be disposed of as aqueous chemical waste (check local EHS regulations).[1]
Expert Note: Do not use ammonia for quenching if possible.[1] While ammonia works, it generates secondary amines that can still be reactive.[1][2] Thiosulfate is safer and generates no volatile toxic vapors.[1]
Operational Disposal Workflow
The following diagram outlines the decision logic for handling this specific compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated waste.
Figure 1: Decision matrix for the segregation and treatment of alpha-chloroacetamide waste streams.
Emergency Spill Response
In the event of a benchtop spill, speed is critical to prevent sensitization.[1][2]
-
PPE Upgrade: Immediately double-glove (Nitrile) and wear a lab coat/goggles.[1] If powder is aerosolized, use a P100 respirator.[1][2]
-
Containment: Ring the spill with absorbent pads.[1] Do not use paper towels initially (they spread liquid).[1]
-
Neutralization: Cover the spill with Sodium Thiosulfate powder or the 10% solution described above.[1]
-
Cleanup: Scoop the slurry into a wide-mouth jar. Label as "Hazardous Waste - Debris (Contains Halogenated Organics)."[1]
-
Surface Decontamination: Wash the area 3x with soap and water.[1] Do not use ethanol immediately, as it enhances skin penetration of any remaining traces.[1][2]
Regulatory & Compliance Context
-
RCRA Classification: This compound typically falls under "Halogenated Organic Solvents" (F-listed if mixed with spent solvents like DCM, or Characteristic if pure).[1][2]
-
EPA Waste Code: If mixed with standard halogenated solvents, use F002 .[1][2] If pure, it must be profiled by your waste vendor, often categorized under D001 (if in ignitable solvent) or simply as Toxic Waste.[1][2]
-
Drain Disposal: Strictly Prohibited. Chloroacetamides are toxic to aquatic life and difficult for municipal water treatment plants to degrade.[1]
References
Navigating the Unseen Threat: A Guide to Safely Handling 2-chloro-N-hexylacetamide
The core principle of this guide is proactive risk mitigation. The operational and disposal plans outlined herein are designed to be self-validating systems, ensuring that every step, from preparation to cleanup, is grounded in established safety protocols.
Understanding the Hazard: A Profile of 2-chloro-N-hexylacetamide
Based on the toxicological profiles of its close chemical relatives, 2-chloro-N-hexylacetamide should be treated with significant caution. The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed.
-
Corrosivity: Causes severe skin burns and serious eye damage.
-
Sensitization: May provoke an allergic skin reaction.
-
Long-Term Health Effects: Suspected of causing cancer and may have adverse effects on fertility or the unborn child.
-
Irritation: Extremely destructive to the tissues of the mucous membranes and upper respiratory tract.
Given these potential dangers, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.
The Last Line of Defense: Personal Protective Equipment (PPE)
Engineering and administrative controls, such as working in a certified chemical fume hood and minimizing the quantities of material handled, are the primary methods for exposure reduction. However, appropriate PPE is the critical final barrier between the researcher and the chemical.
Recommended Personal Protective Equipment for Handling 2-chloro-N-hexylacetamide
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which can cause severe burns and allergic reactions.[1][2] |
| Eye Protection | Chemical splash goggles or a face shield | To protect the eyes from splashes, which can cause serious and irreversible damage.[1] |
| Body Protection | A lab coat or chemical-resistant apron | To shield the skin and personal clothing from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge | Required when there is a risk of inhaling dust or vapors, especially outside of a fume hood. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a stringent, methodical workflow is paramount when working with potentially hazardous materials like 2-chloro-N-hexylacetamide.
1. Pre-Handling Preparations:
-
Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment for the specific procedure. This is a mandatory step to identify potential risks.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary equipment and reagents to minimize movement in and out of the handling area.
-
PPE Inspection: Inspect all PPE for any signs of damage or wear and tear before use.
2. Handling the Chemical:
-
Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).
-
Chemical Transfer: Conduct all transfers of 2-chloro-N-hexylacetamide within the certified chemical fume hood to minimize the risk of inhalation.
-
Avoid Dust and Aerosols: Handle the solid form of the chemical carefully to avoid creating dust. If working with a solution, prevent the formation of aerosols.
-
Spill Containment: Keep a spill kit readily accessible. In the event of a small spill, use an absorbent material to contain it, then decontaminate the area.
3. Post-Handling Procedures:
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan: Managing a Halogenated Organic Compound
As a halogenated organic compound, 2-chloro-N-hexylacetamide requires specific disposal procedures to comply with environmental regulations and ensure safety.
-
Waste Segregation: All waste contaminated with 2-chloro-N-hexylacetamide, including gloves, absorbent materials, and empty containers, must be collected in a designated, clearly labeled hazardous waste container. Halogenated organic waste should be segregated from non-halogenated waste streams.[3][4]
-
Container Management: Waste containers must be kept closed except when adding waste.[5] They should be stored in a designated satellite accumulation area away from incompatible materials.
-
Disposal Protocol: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of 2-chloro-N-hexylacetamide down the drain.
By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and scientific excellence. The responsible handling of all chemical reagents, particularly those with significant potential hazards, is a cornerstone of trustworthy and impactful research.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
-
The National Institute for Occupational Safety and Health (NIOSH). (2025, January 17). About National Personal Protective Technology Laboratory. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Science Ready. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
